Product packaging for Octyl octanoate(Cat. No.:CAS No. 2306-88-9)

Octyl octanoate

Cat. No.: B1197113
CAS No.: 2306-88-9
M. Wt: 256.42 g/mol
InChI Key: DJNTZVRUYMHBTD-UHFFFAOYSA-N
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Description

, also known as N-octyl caprylate or fema 2811, belongs to the class of organic compounds known as fatty alcohol esters. These are ester derivatives of a fatty alcohol. Thus, is considered to be a fatty ester lipid molecule. exists as a liquid and is considered to be practically insoluble (in water) and relatively neutral. has been primarily detected in urine. Within the cell, is primarily located in the membrane (predicted from logP) and cytoplasm. has a coconut, fruity, and oily taste.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H32O2 B1197113 Octyl octanoate CAS No. 2306-88-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

octyl octanoate
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InChI

InChI=1S/C16H32O2/c1-3-5-7-9-11-13-15-18-16(17)14-12-10-8-6-4-2/h3-15H2,1-2H3
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InChI Key

DJNTZVRUYMHBTD-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CCCCCCCCOC(=O)CCCCCCC
Source PubChem
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Molecular Formula

C16H32O2
Source PubChem
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DSSTOX Substance ID

DTXSID3062318
Record name Octanoic acid, octyl ester
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Molecular Weight

256.42 g/mol
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Physical Description

Liquid, colourless liquid with a faint, green tea odour
Record name Octyl octanoate
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Record name Octyl octanoate
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Boiling Point

306.00 to 307.00 °C. @ 760.00 mm Hg
Record name Octyl octanoate
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Solubility

soluble in alcohol; insoluble in water
Record name Octyl octanoate
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Density

0.8554
Record name Octyl octanoate
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CAS No.

2306-88-9
Record name Octyl caprylate
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Record name Octyl octanoate
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Record name Octyl octanoate
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Record name Octanoic acid, octyl ester
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Record name Octanoic acid, octyl ester
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Record name CAPRYLYL CAPRYLATE
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Record name Octyl octanoate
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Melting Point

-18.1 °C
Record name Octyl octanoate
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Octyl Octanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octyl octanoate (CAS No. 2306-88-9), also known as octyl caprylate, is the ester formed from the condensation of octanoic acid and 1-octanol.[1] This fatty acid ester is a clear, colorless liquid with a characteristically fruity and oily aroma.[2][3] Its unique combination of properties, including its emollient nature, high stability, and low volatility, has led to its widespread use in the cosmetics, food, pharmaceutical, and industrial sectors.[4][5] In pharmaceutical formulations, it is of particular interest as a penetration enhancer for topical drug delivery.[4] This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis, and an analysis of its spectroscopic data.

Chemical and Physical Properties

A summary of the key chemical identifiers and physicochemical properties of this compound is provided below.

Table 1: Chemical Identifiers for this compound
IdentifierValue
IUPAC Name This compound
Synonyms Octyl caprylate, Caprylic acid octyl ester, n-Octyl caprylate[1]
CAS Number 2306-88-9[2]
Molecular Formula C16H32O2[2]
SMILES CCCCCCCCOC(=O)CCCCCCC[2]
InChI 1S/C16H32O2/c1-3-5-7-9-11-13-15-18-16(17)14-12-10-8-6-4-2/h3-15H2,1-2H3[3]
InChIKey DJNTZVRUYMHBTD-UHFFFAOYSA-N[3]
Table 2: Physicochemical Properties of this compound
PropertyValueReference(s)
Molecular Weight 256.42 g/mol [2]
Appearance Colorless clear liquid[6]
Melting Point -18.1 °C[2]
Boiling Point 306.00 to 307.00 °C @ 760.00 mm Hg[2]
Density 0.859 g/mL at 25 °C[3]
Refractive Index (n20/D) 1.435[3]
Vapor Pressure 0.0001 hPa @ 20°C; 0.0002 hPa @ 25°C[2]
Solubility Soluble in alcohol; insoluble in water[2]
Flash Point 283.00 °F (139.44 °C)[6]

Synthesis of this compound

This compound can be synthesized through two primary methods: conventional acid-catalyzed esterification (Fischer esterification) and enzymatic synthesis.

Experimental Protocol 1: Fischer Esterification

This method involves the reaction of octanoic acid with 1-octanol in the presence of an acid catalyst, typically with the removal of water to drive the reaction to completion.[4]

Materials:

  • Octanoic acid

  • 1-Octanol

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

  • Toluene (or another suitable solvent for azeotropic removal of water)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add equimolar amounts of octanoic acid and 1-octanol.

  • Add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (typically 1-2 mol% relative to the carboxylic acid).

  • Add toluene to the flask to facilitate the azeotropic removal of water.[4]

  • Assemble the Dean-Stark apparatus and reflux condenser.

  • Heat the reaction mixture to reflux with vigorous stirring. The water produced during the esterification will be collected in the Dean-Stark trap.

  • Monitor the progress of the reaction by observing the amount of water collected. The reaction is complete when no more water is formed.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude this compound.

  • The product can be further purified by vacuum distillation.

Fischer_Esterification_Workflow Reactants Octanoic Acid + 1-Octanol + Acid Catalyst + Toluene Reaction Reflux with Dean-Stark Trap Reactants->Reaction Workup Cool and Transfer to Separatory Funnel Reaction->Workup Wash1 Wash with H₂O Workup->Wash1 Wash2 Wash with NaHCO₃ (aq) Wash1->Wash2 Wash3 Wash with Brine Wash2->Wash3 Drying Dry with Na₂SO₄ Wash3->Drying Filtration Filter Drying->Filtration Evaporation Rotary Evaporation Filtration->Evaporation Purification Vacuum Distillation Evaporation->Purification Product Pure this compound Purification->Product

Fischer Esterification Workflow for this compound Synthesis.
Experimental Protocol 2: Enzymatic Synthesis

Enzymatic synthesis offers a milder and more selective alternative to conventional methods, often resulting in higher yields with fewer byproducts.[4] Lipases are commonly used as biocatalysts for this reaction.

Materials:

  • Octanoic acid

  • 1-Octanol

  • Immobilized lipase (e.g., from Candida antarctica or Rhizopus arrhizus)[1][4]

  • Anhydrous hexane (or solvent-free system)

  • Molecular sieves (optional, to remove water)

Equipment:

  • Shaker incubator or stirred-tank reactor

  • Filtration apparatus

Procedure:

  • In a suitable reaction vessel, combine octanoic acid and 1-octanol in a desired molar ratio (e.g., 1:1) in a solvent-free system or in an organic solvent like hexane.

  • Add the immobilized lipase to the mixture. The amount of enzyme will depend on its activity.

  • If the reaction is performed in a solvent, add activated molecular sieves to remove the water produced.

  • Incubate the reaction mixture at a controlled temperature (typically 30-60°C) with constant agitation (e.g., 150-200 rpm) in a shaker incubator.

  • Monitor the reaction progress over time by taking samples and analyzing them using techniques like gas chromatography (GC).

  • Once the desired conversion is achieved, stop the reaction and separate the immobilized enzyme by filtration. The enzyme can often be washed and reused.

  • The liquid phase, containing the product, can be purified, if necessary, by vacuum distillation.

Enzymatic_Synthesis_Workflow Reactants Octanoic Acid + 1-Octanol + Immobilized Lipase Reaction Incubate with Agitation (30-60°C) Reactants->Reaction Separation Filter to Remove Immobilized Lipase Reaction->Separation Purification Vacuum Distillation (if necessary) Separation->Purification Reuse Wash and Reuse Lipase Separation->Reuse Product Pure this compound Purification->Product

Enzymatic Synthesis Workflow for this compound.

Spectroscopic Data

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by signals corresponding to the various methylene and methyl groups in the octyl and octanoyl chains.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃
AssignmentChemical Shift (ppm)MultiplicityIntegration
CH₃ (octanoyl)~0.88t3H
CH₃ (octyl)~0.88t3H
(CH₂)₅ (octanoyl)~1.27m10H
(CH₂)₅ (octyl)~1.29m10H
α-CH₂ (octanoyl)~2.28t2H
O-CH₂ (octyl)~4.05t2H
β-CH₂ (octyl)~1.62p2H

Note: 't' denotes a triplet, 'p' denotes a pentet, and 'm' denotes a multiplet.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃
AssignmentChemical Shift (ppm)
C=O~173.9
O-CH₂~64.4
α-CH₂ (octanoyl)~34.3
CH₂ chains~22.6 - 31.8
CH₃~14.1
Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands for an ester.

Table 5: Key IR Absorption Bands for this compound
Wavenumber (cm⁻¹)Functional GroupDescription
~1740C=OEster carbonyl stretch
~1170C-OEster C-O stretch
~2850-2960C-HAliphatic C-H stretch

Toxicological Data

Table 6: Acute Oral Toxicity of a Related Compound
CompoundSpeciesRouteLD50
Cetearyl OctanoateRatOral> 8.0 mL/kg

Applications

The chemical properties of this compound directly relate to its diverse applications.

Applications_Relationship cluster_properties Chemical Properties cluster_applications Applications P1 Emollient A1 Cosmetics (Creams, Lotions) P1->A1 P2 Good Solvent for Nonpolar Compounds A2 Industrial (Solvent for Resins, Coatings) P2->A2 A4 Pharmaceuticals (Topical Drug Delivery) P2->A4 P3 Pleasant Fruity/Oily Aroma A3 Flavors and Fragrances P3->A3 P4 Low Volatility P4->A3 P5 Biocompatibility and Low Toxicity P5->A1 P5->A3 P5->A4

Relationship between Chemical Properties and Applications.
  • Cosmetics and Personal Care: Due to its emollient properties, this compound is widely used in skincare products like creams and lotions to soften and smooth the skin.[4] Its low toxicity and biocompatibility make it a safe ingredient for these applications.

  • Food and Fragrance: Its pleasant fruity and oily aroma makes it a valuable component as a flavoring agent in the food industry and as a fragrance ingredient in perfumes.[2][4]

  • Pharmaceuticals: In topical drug formulations, this compound acts as a penetration enhancer, facilitating the delivery of active pharmaceutical ingredients through the skin.[4] Its nature as a good solvent for nonpolar compounds and its biocompatibility are key to this application.

  • Industrial Uses: this compound serves as a solvent for resins and coatings and as a plasticizer to improve the flexibility of polymers.[4]

Conclusion

This compound is a versatile fatty acid ester with a well-characterized chemical and physical profile. Its synthesis can be achieved through both traditional and green chemistry approaches, offering flexibility for various production scales and purity requirements. The spectroscopic data provides a clear fingerprint for its identification and quality control. With its favorable safety profile and multifunctional properties, this compound continues to be a compound of significant interest for researchers and professionals in a wide range of scientific and industrial fields, particularly in the development of advanced cosmetic and pharmaceutical formulations.

References

An In-depth Technical Guide to the Physical Properties of Octyl Octanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octyl octanoate (CAS No. 2306-88-9), also known as octyl caprylate, is the ester formed from the condensation of octanoic acid and 1-octanol.[1] With the molecular formula C16H32O2, this compound is a fatty acid ester recognized for its applications in the flavor, fragrance, cosmetic, and pharmaceutical industries.[1][2] Its lipophilic nature and low volatility make it a valuable emollient, solvent, and plasticizer.[2] This technical guide provides a comprehensive overview of the core physical properties of this compound, detailed experimental protocols for their determination, and a visualization of its synthesis pathway.

Core Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below. These values represent a compilation of data from various chemical and safety datasheets.

PropertyValueUnitsConditionsCitations
Molecular Weight 256.42 g/mol [1][2][3]
Appearance Colorless clear liquid[4][5]
Odor Fruity, Oily[3][6]
Density 0.859g/mLat 25 °C[4][5][6][7]
0.8554g/mL[1][2]
Boiling Point 306.0 to 307.0°Cat 760 mm Hg[1][3][4][8]
192.0 to 193.0°Cat 30 mm Hg[2][4]
Melting Point -18.0 to -18.1°C[1][2][3][8]
Flash Point 139.44°C(Closed Cup)[4][9]
>110°C(>230 °F)[5]
Refractive Index 1.435at 20 °C (nD)[4][6][7]
1.439[5][9]
Vapor Pressure 0.001mmHgat 25 °C (est.)[4]
Solubility Insoluble in water[1][3]
Soluble in alcohol[1][3]
Water Solubility 0.06mg/Lat 25 °C (est.)[5][8]
LogP (o/w) 6.899(est.)[4][8]

Experimental Protocols

This section outlines the detailed methodologies for the experimental determination of the key physical properties of this compound. These protocols are based on standard laboratory techniques for the analysis of liquid organic compounds.

Determination of Boiling Point (Microscale Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common microscale method utilizes a Thiele tube.

Apparatus:

  • Thiele tube

  • High-boiling point mineral oil or silicone oil

  • Thermometer (-10 to 360 °C)

  • Small test tube (e.g., Durham tube)

  • Capillary tube (sealed at one end)

  • Bunsen burner or heating mantle

  • Rubber band or wire for attachment

Procedure:

  • Fill the Thiele tube with the heating oil to a level just above the side-arm.

  • Add approximately 0.5 mL of the this compound sample into the small test tube.

  • Place the capillary tube into the test tube with the open end submerged in the liquid.

  • Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

  • Insert the thermometer assembly into the Thiele tube, ensuring the oil level is above the sample.

  • Gently heat the side-arm of the Thiele tube. The convection currents will ensure uniform heating of the oil bath.

  • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • Continue heating until a continuous and rapid stream of bubbles is observed.

  • Remove the heat source and allow the apparatus to cool slowly.

  • The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to be drawn back into the capillary tube.[10][11] Record this temperature.

Determination of Melting Point

As this compound has a melting point below ambient temperature, a cooling method is employed.

Apparatus:

  • Test tube with this compound sample

  • Thermometer (-50 to 50 °C)

  • Cooling bath (e.g., dry ice/acetone or a cryostat)

  • Stirring rod

Procedure:

  • Place the thermometer into a test tube containing the this compound sample, ensuring the bulb is fully immersed.

  • Immerse the test tube in the cooling bath.

  • Stir the sample gently with the thermometer or a separate stirring rod as it cools to ensure uniform temperature and prevent supercooling.

  • Observe the sample for the first appearance of solid crystals. Record the temperature at which crystallization begins.

  • Continue cooling until the sample is completely solidified.

  • Remove the test tube from the cooling bath and allow it to warm up slowly at room temperature while stirring gently.

  • The melting point is the temperature at which the last of the solid melts. Record the temperature range from the beginning of melting to the complete disappearance of the solid phase.[5][12] For a pure compound, this range should be narrow.

Determination of Density

The density of a liquid is its mass per unit volume. The pycnometer method is a highly accurate technique for this measurement.

Apparatus:

  • Pycnometer (a glass flask with a specific, known volume)

  • Analytical balance (accurate to ±0.0001 g)

  • Constant temperature water bath

  • Thermometer

Procedure:

  • Clean and dry the pycnometer thoroughly and weigh it on the analytical balance (m1).

  • Fill the pycnometer with the this compound sample, ensuring no air bubbles are present.

  • Place the filled pycnometer in the constant temperature water bath set to 25.0 °C and allow it to equilibrate for at least 20 minutes.

  • After equilibration, adjust the liquid level to the pycnometer's calibration mark, ensuring any excess liquid is carefully removed.

  • Dry the outside of the pycnometer and weigh it again (m2).

  • Empty and clean the pycnometer. Fill it with deionized water and repeat steps 3-5 to determine the weight of the water (m3). The volume of the pycnometer (V) can be calculated using the density of water at 25.0 °C (approx. 0.99704 g/mL).

  • The density (ρ) of this compound is calculated using the formula: ρ = (m2 - m1) / V[1][4]

Determination of Refractive Index

The refractive index is a measure of how much the path of light is bent, or refracted, when entering a material. It is a characteristic property and can be used to assess purity.

Apparatus:

  • Abbe refractometer

  • Constant temperature water bath (circulating)

  • Dropper

  • Solvent for cleaning (e.g., ethanol or acetone) and soft lens tissue

Procedure:

  • Connect the Abbe refractometer to the circulating water bath set at 20.0 °C. Allow the prisms to equilibrate.

  • Calibrate the refractometer using a standard liquid with a known refractive index, such as distilled water.

  • Open the prism assembly and clean the surfaces of both the illuminating and refracting prisms with a soft tissue and a suitable solvent. Allow the solvent to evaporate completely.

  • Using a clean dropper, place 2-3 drops of the this compound sample onto the surface of the lower prism.

  • Close the prism assembly firmly.

  • Adjust the light source and mirror to illuminate the field of view seen through the eyepiece.

  • Rotate the coarse and fine adjustment knobs until the boundary line between the light and dark regions appears sharp and is centered on the crosshairs.

  • If a colored band is visible at the boundary, adjust the dispersion compensator until a sharp, achromatic line is obtained.

  • Read the refractive index value directly from the instrument's scale.[3][13]

Synthesis Pathway Visualization

This compound is commonly synthesized via Fischer-Speier esterification. This acid-catalyzed reaction involves the condensation of a carboxylic acid (octanoic acid) and an alcohol (1-octanol). The logical workflow for this synthesis and subsequent purification is depicted below.

Synthesis_Workflow cluster_reactants Reactants cluster_catalyst Catalyst cluster_reaction Reaction Step cluster_products Crude Products cluster_purification Purification cluster_final Final Product Octanoic_Acid Octanoic Acid Esterification Fischer Esterification (Reflux) Octanoic_Acid->Esterification Octanol 1-Octanol Octanol->Esterification Acid_Catalyst H₂SO₄ (conc.) Acid_Catalyst->Esterification Crude_Mixture Crude Mixture (this compound, H₂O, unreacted starting materials) Esterification->Crude_Mixture Yields Washing Washing (e.g., with NaHCO₃ aq.) Crude_Mixture->Washing Work-up Drying Drying (e.g., with MgSO₄) Washing->Drying Distillation Vacuum Distillation Drying->Distillation Pure_Ester Pure this compound Distillation->Pure_Ester Purified

Fischer esterification workflow for this compound synthesis.

References

An In-depth Technical Guide to Octyl Octanoate: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Octyl octanoate, the ester of octanol and octanoic acid, is a versatile compound with significant applications in the pharmaceutical, cosmetic, and flavor industries. Its properties as an emollient, solvent, and penetration enhancer make it a valuable excipient in topical and transdermal drug delivery systems. This technical guide provides a comprehensive overview of the structural formula, physicochemical properties, synthesis methodologies, and analytical characterization of this compound. Detailed experimental protocols for its synthesis via Fischer esterification and lipase-catalyzed reaction are presented, alongside a thorough analysis of its spectroscopic data.

Chemical Structure and Identification

This compound is chemically known as this compound and is also referred to as octyl caprylate. It is the ester formed from the condensation of octanoic acid and 1-octanol.[1]

Structural Formula:

CH₃(CH₂)₆COO(CH₂)₇CH₃

Molecular Formula: C₁₆H₃₂O₂

SMILES: CCCCCCCCOC(=O)CCCCCCC[2]

InChI Key: DJNTZVRUYMHBTD-UHFFFAOYSA-N[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1. This data is essential for formulation development and quality control.

PropertyValueReference
Molecular Weight 256.42 g/mol [2]
Appearance Colorless liquid[3]
Odor Fruity, oily, coconut-like[2][3]
Melting Point -18 °C[4]
Boiling Point 307 °C[4]
Density 0.859 g/mL at 25 °C[4]
Refractive Index n20/D 1.435[4]
Solubility Insoluble in water; soluble in organic solvents[1]
logP (octanol/water) ~6.9 (estimated)

Synthesis of this compound

This compound can be synthesized through several methods, with the most common being Fischer esterification and enzyme-catalyzed esterification.

Fischer Esterification

This classic method involves the reaction of octanoic acid with octanol in the presence of an acid catalyst, typically sulfuric acid or p-toluenesulfonic acid. The reaction is reversible and is driven to completion by removing the water formed during the reaction.[5][6][7]

Reaction:

CH₃(CH₂)₆COOH + CH₃(CH₂)₇OH ⇌ CH₃(CH₂)₆COO(CH₂)₇CH₃ + H₂O

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a reflux condenser, combine octanoic acid (1.0 equivalent), 1-octanol (1.5 equivalents), and a catalytic amount of p-toluenesulfonic acid (0.05 equivalents) in toluene.

  • Reaction: Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue the reaction until no more water is collected.

  • Work-up: Cool the reaction mixture to room temperature. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst) and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound. The product can be further purified by vacuum distillation.

Lipase-Catalyzed Synthesis

Enzymatic synthesis offers a milder and more selective alternative to acid-catalyzed esterification. Lipases, such as those from Candida antarctica or Rhizopus arrhizus, can efficiently catalyze the formation of this compound.[8][9][10]

Experimental Protocol:

  • Reaction Setup: In a screw-capped vial, combine octanoic acid (1.0 equivalent) and 1-octanol (1.0 equivalent).

  • Enzyme Addition: Add an immobilized lipase (e.g., Novozym 435, 10% by weight of the substrates). The reaction is typically performed in a solvent-free system or in a non-polar organic solvent like hexane.

  • Reaction: Incubate the mixture at a controlled temperature (e.g., 40-60 °C) with constant shaking.

  • Monitoring: Monitor the progress of the reaction by taking aliquots at different time intervals and analyzing them by gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Work-up and Purification: Once the reaction reaches equilibrium or completion, separate the immobilized enzyme by filtration. The product can be purified from the unreacted substrates by vacuum distillation or column chromatography.

Logical Workflow for Synthesis and Purification:

G Workflow for this compound Synthesis and Purification cluster_synthesis Synthesis cluster_purification Purification Reactants Octanoic Acid + 1-Octanol Method Choose Synthesis Method Reactants->Method Fischer Fischer Esterification (Acid Catalyst, Heat) Method->Fischer Acidic Lipase Lipase-Catalyzed Esterification Method->Lipase Enzymatic Workup Reaction Work-up (Neutralization, Washing) Fischer->Workup Lipase->Workup Drying Drying of Organic Phase Workup->Drying Purification Purification Drying->Purification Distillation Vacuum Distillation Purification->Distillation Chromatography Column Chromatography Purification->Chromatography Final_Product Pure this compound Distillation->Final_Product Chromatography->Final_Product

Caption: Workflow for the synthesis and purification of this compound.

Spectroscopic Characterization

The structure and purity of synthesized this compound can be confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃): δ 4.05 (t, J = 6.7 Hz, 2H, -O-CH ₂-), 2.28 (t, J = 7.5 Hz, 2H, -CH ₂-COO-), 1.61 (p, J = 7.1 Hz, 4H), 1.28 (m, 20H), 0.88 (t, J = 6.8 Hz, 6H, -CH₃).

¹³C NMR (100 MHz, CDCl₃): δ 173.9 (-C OO-), 64.4 (-O-C H₂-), 34.4, 31.8, 31.6, 29.2, 29.1, 28.6, 25.9, 25.1, 22.6, 14.1 (-C H₃).

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound exhibits a strong characteristic absorption band for the ester carbonyl group (C=O) at approximately 1740 cm⁻¹. Other significant peaks include the C-O stretching vibrations around 1170 cm⁻¹ and the C-H stretching of the alkyl chains in the 2850-2960 cm⁻¹ region.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound will show a molecular ion peak ([M]⁺) at m/z = 256. The fragmentation pattern is characteristic of long-chain esters, with prominent peaks resulting from the cleavage of the ester linkage and McLafferty rearrangement.[11][12][13]

Workflow for Spectroscopic Analysis:

G Workflow for Spectroscopic Analysis of this compound Sample Synthesized this compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR FTIR FT-IR Spectroscopy Sample->FTIR MS Mass Spectrometry Sample->MS Structure_Confirmation Structural Confirmation NMR->Structure_Confirmation Purity_Assessment Purity Assessment NMR->Purity_Assessment FTIR->Structure_Confirmation MS->Structure_Confirmation

Caption: Workflow for the spectroscopic analysis of this compound.

Applications in Drug Development

This compound's lipophilic nature and low toxicity make it a valuable excipient in pharmaceutical formulations, particularly for topical and transdermal drug delivery.[1]

  • Emollient and Skin-Conditioning Agent: In creams and lotions, it helps to soften and soothe the skin.[1]

  • Solvent: It can be used to dissolve lipophilic active pharmaceutical ingredients (APIs).[1]

  • Penetration Enhancer: this compound can enhance the permeation of drugs through the stratum corneum, the outermost layer of the skin.[1] It is a component in microemulsion-based topical drug delivery systems designed to improve drug absorption.[14][15][16][17][18]

Safety and Handling

This compound is generally considered to be a safe and non-toxic ingredient for its intended uses in cosmetics and as a flavoring agent.[19] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves and safety glasses, should be followed when handling the compound.

Conclusion

This technical guide has provided a detailed overview of the structural, physical, and chemical properties of this compound. The experimental protocols for its synthesis and a comprehensive guide to its spectroscopic characterization offer valuable resources for researchers and scientists. Its established role as a versatile excipient highlights its importance in the development of advanced drug delivery systems.

References

An In-depth Technical Guide to Octyl Octanoate (CAS: 2306-88-9)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Octyl octanoate, identified by the CAS number 2306-88-9, is a fatty acid ester with the molecular formula C₁₆H₃₂O₂.[1][2] It is formed from the esterification of octanoic acid and 1-octanol.[3] Also known by synonyms such as octyl caprylate and n-octyl octanoate, this compound is a colorless, clear liquid with a characteristic fruity and oily aroma.[1][4] Its lipophilic nature renders it soluble in organic solvents and oils while being poorly soluble in water.[3] this compound has found widespread applications across various industries, including as a flavoring agent in the food sector, an emollient in cosmetics, a penetration enhancer in topical pharmaceutical formulations, and as a solvent and plasticizer in industrial settings.[3][5] This guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, and key analytical characterization methods.

Chemical and Physical Properties

This compound is a stable compound under normal conditions.[6] The key physicochemical properties are summarized in the tables below for easy reference and comparison.

Table 1: Identifiers and Molecular Properties
PropertyValueSource(s)
CAS Number 2306-88-9[1][4][7]
Molecular Formula C₁₆H₃₂O₂[1][7][8]
Molecular Weight 256.42 g/mol [1][7][8]
IUPAC Name This compound[7]
Synonyms Octyl caprylate, n-Octyl caprylate, Octanoic acid, octyl ester[1][7]
SMILES CCCCCCCCOC(=O)CCCCCCC[1][2]
InChI Key DJNTZVRUYMHBTD-UHFFFAOYSA-N[7]
Table 2: Physical Properties
PropertyValueSource(s)
Appearance Colorless clear liquid[4][7]
Odor Fruity, oily, waxy, sweet[1]
Melting Point -18 °C[1][7][8]
Boiling Point 306.00 to 307.00 °C @ 760.00 mm Hg[1][4][7]
Density 0.859 g/mL at 25 °C[4][7][8]
Refractive Index 1.435 @ 20 °C[4][8]
Vapor Pressure 0.0001 hPa @ 20°C; 0.0002 hPa @ 25°C[1]
Flash Point >230 °F (>110 °C)[7]
Solubility Soluble in alcohol; insoluble in water[1]
logP 6.5[1]

Synthesis of this compound

The synthesis of this compound is primarily achieved through two key methods: conventional acid-catalyzed esterification (Fischer esterification) and enzymatic synthesis using lipases.

Conventional Synthesis: Fischer Esterification

This method involves the direct reaction of octanoic acid with 1-octanol in the presence of an acid catalyst, typically at elevated temperatures.[3] The reaction is reversible and driven to completion by removing the water produced, often through azeotropic distillation using a Dean-Stark apparatus.[3][9]

  • Reactant Preparation: In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, combine equimolar amounts of octanoic acid and 1-octanol. A common molar ratio is 1:1, but an excess of the alcohol can be used to shift the equilibrium towards the product.[10]

  • Solvent and Catalyst Addition: Add toluene to the flask to serve as the azeotropic solvent.[3] Introduce a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[3][9]

  • Reaction: Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap. The reaction progress can be monitored by the amount of water collected.[3]

  • Work-up: Once the theoretical amount of water has been collected, cool the reaction mixture.

  • Purification:

    • Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst, followed by washing with brine.[9]

    • Dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[4]

    • Filter off the drying agent.

    • Remove the solvent (toluene) under reduced pressure using a rotary evaporator.

    • The crude product can be further purified by vacuum distillation to yield pure this compound.

Fischer_Esterification_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst cluster_process Reaction Steps cluster_products Products Octanoic_Acid Octanoic Acid Protonation Protonation of Carbonyl Oxygen Octanoic_Acid->Protonation Octanol 1-Octanol Nucleophilic_Attack Nucleophilic Attack by Octanol Octanol->Nucleophilic_Attack H_plus H+ (Acid) H_plus->Protonation Protonation->Nucleophilic_Attack Tetrahedral_Intermediate Tetrahedral Intermediate Formation Nucleophilic_Attack->Tetrahedral_Intermediate Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Water_Elimination Elimination of Water Proton_Transfer->Water_Elimination Deprotonation Deprotonation Water_Elimination->Deprotonation Water Water Water_Elimination->Water Deprotonation->H_plus Octyl_Octanoate This compound Deprotonation->Octyl_Octanoate

Caption: Mechanism of Fischer Esterification for this compound Synthesis.

Enzymatic Synthesis

Enzymatic synthesis offers a more sustainable and selective alternative to conventional methods, operating under milder conditions.[3] Lipases, particularly from sources like Rhizopus arrhizus and Candida antarctica, are effective biocatalysts for this esterification.[1][11]

  • Reactant and Enzyme Preparation: In a screw-capped vial, combine octanoic acid and 1-octanol, often in a solvent-free system or in a non-polar organic solvent like n-hexane.[11][12] A common molar ratio is 1:1.[11]

  • Enzyme Addition: Add the lipase (often in an immobilized form, such as Novozym 435, for easier recovery and reuse) to the reaction mixture.[1] The enzyme concentration can be optimized, for example, 15 g/L.[6]

  • Reaction Conditions: Incubate the mixture in an orbital shaker to ensure adequate mixing. The reaction is typically carried out at a controlled temperature, for instance, between 30°C and 50°C, for a specified duration (e.g., 24 hours).[11][13]

  • Enzyme Removal: After the reaction, if an immobilized enzyme is used, it can be separated by simple filtration or centrifugation for reuse.[14]

  • Product Analysis and Purification: The product, this compound, can be quantified using techniques like High-Performance Liquid Chromatography (HPLC).[11] If necessary, the product can be purified from any remaining reactants by vacuum distillation.

Enzymatic_Synthesis_Workflow cluster_inputs Inputs cluster_process Process cluster_separation Separation cluster_outputs Outputs cluster_purification Purification & Analysis Reactants Octanoic Acid + 1-Octanol Mixing Mixing in Reaction Vessel Reactants->Mixing Enzyme Immobilized Lipase (e.g., Novozym 435) Enzyme->Mixing Solvent Solvent (optional, e.g., n-hexane) Solvent->Mixing Incubation Incubation with Shaking (e.g., 30-50°C, 24h) Mixing->Incubation Filtration Filtration / Centrifugation Incubation->Filtration Product Crude this compound Filtration->Product Recycled_Enzyme Recycled Lipase Filtration->Recycled_Enzyme Analysis HPLC / GC-MS Analysis Product->Analysis Purification Vacuum Distillation Product->Purification Pure_Product Pure this compound Purification->Pure_Product

Caption: General workflow for the enzymatic synthesis of this compound.

Analytical Characterization

The identity and purity of synthesized this compound are typically confirmed using standard analytical techniques.

Table 3: Analytical Methods for Characterization
TechniqueExpected Results / Observations
Gas Chromatography-Mass Spectrometry (GC-MS) Provides retention time and a mass spectrum with a molecular ion peak (m/z 256) and characteristic fragmentation patterns for identification and purity assessment.[1][8]
Fourier-Transform Infrared Spectroscopy (FTIR) The FTIR spectrum will show a strong absorption peak for the ester carbonyl group (C=O) around 1725-1750 cm⁻¹ and a peak for the C-O-C stretch between 1110-1300 cm⁻¹.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H NMR: Will show characteristic signals for the protons on the octyl and octanoyl chains. ¹³C NMR: Will display distinct peaks for the carbonyl carbon and the carbons in the alkyl chains.[15]

Applications in Research and Development

This compound serves various roles in scientific and pharmaceutical research.

  • Drug Delivery: Its lipophilic nature and low toxicity make it a suitable vehicle for the encapsulation and delivery of hydrophobic drugs and bioactive compounds.[3]

  • Penetration Enhancer: In topical and transdermal drug development, it is used to enhance the penetration of active pharmaceutical ingredients (APIs) through the skin.[3]

  • Solvent and Plasticizer: It is employed as a non-polar solvent for oils, fats, and waxes and as a plasticizer to increase the flexibility of polymers and resins.[3]

  • Cell Culture: Due to its good biocompatibility, it can be used in certain cell culture applications.[3]

Safety and Handling

This compound is generally considered to be of low toxicity.[3] However, standard laboratory safety practices should always be followed.

  • Personal Protective Equipment (PPE): Wear safety glasses and gloves when handling the compound.

  • Incompatibilities: Avoid strong acids and strong bases.[6]

  • Storage: Store in a cool, well-ventilated area in a tightly closed container.[6] It is classified as a combustible liquid.

Based on available data, it is not expected to present a significant hazard under anticipated conditions of normal use.[6]

References

The Natural Occurrence of Octyl Octanoate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the presence of octyl octanoate in the natural world, detailing its quantification, the experimental protocols for its detection, and its role in biological signaling.

This compound (CH₃(CH₂)₆COO(CH₂)₇CH₃), a fatty acid ester, is a naturally occurring compound found in a variety of organisms, from plants to insects. This technical guide provides a comprehensive overview of its natural sources, quantitative data on its presence, detailed experimental methodologies for its analysis, and its established role in chemical communication.

Quantitative Analysis of this compound in Natural Sources

The concentration of this compound varies significantly across different natural sources. The following tables summarize the available quantitative data.

Natural SourceOrganismPartConcentration/AmountReference
Insect
Stingless BeeTrigona spinipesCephalic Labial Gland Secretion (Trail Pheromone)~74% of the secretion[1][2]
Plant
Giant HogweedHeracleum paphlagonicumFruit Oil0.10%[1]

Note: While this compound is reported to be present in other natural sources like plums and pears, specific quantitative data for this compound is limited in the reviewed literature. Many studies on fruit volatiles identify related esters such as octyl acetate or ethyl octanoate.

Experimental Protocols for the Analysis of this compound

The identification and quantification of this compound in natural samples are primarily achieved through chromatographic techniques, particularly gas chromatography-mass spectrometry (GC-MS). Below are detailed methodologies for its analysis in both plant essential oils and insect secretions.

Protocol 1: Analysis of this compound in Plant Essential Oils via Hydrodistillation and GC-MS

This protocol is suitable for the extraction and analysis of this compound from plant materials like fruits and seeds.

1. Sample Preparation and Extraction (Hydrodistillation): a. Weigh a suitable amount of fresh or dried plant material (e.g., 100 g of crushed fruits). b. Place the material in a Clevenger-type apparatus. c. Add distilled water to the flask, ensuring the plant material is fully submerged. d. Heat the flask to boiling and continue the hydrodistillation for 3-4 hours. e. Collect the essential oil, dry it over anhydrous sodium sulfate, and store it at 4°C in a sealed vial until analysis.

2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: a. Instrumentation: A GC system coupled with a mass spectrometer. b. Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness). c. Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min). d. Injection: Inject 1 µL of the essential oil (diluted in a suitable solvent like hexane if necessary) in splitless mode. e. Oven Temperature Program:

  • Initial temperature: 60°C for 5 min.
  • Ramp: Increase to 240°C at a rate of 4°C/min.
  • Hold: Maintain at 240°C for 10 min. f. MS Parameters:
  • Ionization Mode: Electron Impact (EI) at 70 eV.
  • Mass Range: m/z 40-500.
  • Ion Source Temperature: 230°C.
  • Transfer Line Temperature: 280°C.

3. Identification and Quantification: a. Identification: Identify this compound by comparing its mass spectrum and retention index with those of an authentic standard and/or with data from mass spectral libraries (e.g., NIST, Wiley). b. Quantification: Determine the relative percentage of this compound by peak area normalization. For absolute quantification, create a calibration curve using a certified standard of this compound.

Protocol 2: Analysis of this compound in Insect Glandular Secretions via Solvent Extraction and GC-MS

This protocol is designed for the analysis of this compound in the trail pheromone of stingless bees.

1. Sample Collection and Extraction: a. Capture foraging bees and immobilize them by cooling. b. Dissect the cephalic labial glands under a stereomicroscope. c. Place the dissected glands in a microvial containing a small volume of a suitable solvent (e.g., 100 µL of hexane). d. Crush the glands with a clean glass rod to facilitate extraction. e. Centrifuge the vial and transfer the supernatant to a clean vial for analysis.

2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: a. Follow the GC-MS parameters as outlined in Protocol 1 (Section 2). Due to the potentially low concentration of the analyte, a splitless injection is recommended.

3. Identification and Quantification: a. Follow the identification and quantification procedures as described in Protocol 1 (Section 3).

Signaling Pathways and Experimental Workflows

This compound is a well-documented semiochemical, playing a crucial role in the chemical communication of certain insect species.

Trail Pheromone Signaling in Trigona spinipes

In the stingless bee Trigona spinipes, this compound is the primary component of the trail pheromone used to guide nestmates to food sources. Foraging bees deposit this pheromone from their labial glands onto substrates, creating a chemical trail that other bees can follow.

Trail_Pheromone_Signaling Forager Forager Bee at Food Source Pheromone This compound (Trail Pheromone) Forager->Pheromone Deposits Trail Scent Trail on Substrate Pheromone->Trail Antenna Antennal Olfactory Receptors Trail->Antenna Nestmate Nestmate Bee Nestmate->Antenna Detects Navigation Navigation to Food Source Nestmate->Navigation Brain Brain: Signal Processing Antenna->Brain Signal Transduction Brain->Nestmate Behavioral Response Pheromone_Analysis_Workflow cluster_collection Sample Collection & Preparation cluster_analysis Chemical Analysis cluster_bioassay Behavioral Bioassay Insect_Collection Insect Collection Gland_Dissection Gland Dissection Insect_Collection->Gland_Dissection Solvent_Extraction Solvent Extraction Gland_Dissection->Solvent_Extraction GCMS GC-MS Analysis Solvent_Extraction->GCMS Identification Compound Identification GCMS->Identification Quantification Quantification Identification->Quantification Behavioral_Assay Behavioral Assay (e.g., Trail Following) Quantification->Behavioral_Assay Data_Analysis Statistical Analysis Behavioral_Assay->Data_Analysis Conclusion Confirmation of Pheromone Activity Data_Analysis->Conclusion Olfactory_Signal_Transduction Odorant This compound OR Olfactory Receptor (OR) + Orco Co-receptor Odorant->OR Binds to Ion_Channel Ion Channel Opening OR->Ion_Channel Activates OSN_Dendrite Dendritic Membrane of Olfactory Sensory Neuron (OSN) Depolarization Neuron Depolarization Ion_Channel->Depolarization Leads to Action_Potential Action Potential Firing Depolarization->Action_Potential Brain Signal to Brain Action_Potential->Brain

References

An In-depth Technical Guide to Octyl Octanoate: Synonyms, Nomenclature, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octyl octanoate (CAS No. 2306-88-9) is a fatty acid ester with applications in the flavor, fragrance, and pharmaceutical industries.[1][2] Its properties as an emollient and solvent make it a valuable ingredient in topical drug formulations and other cosmetic preparations. This technical guide provides a comprehensive overview of the nomenclature, synonyms, and physicochemical properties of this compound. Furthermore, it details experimental protocols for its synthesis, purification, and analysis, aimed at providing researchers and professionals with the necessary information for its effective utilization.

Nomenclature and Synonyms

A clear understanding of the various names and identifiers for this compound is crucial for accurate literature searches and regulatory compliance.

Table 1: Synonyms and Identifiers for this compound

CategoryIdentifier
IUPAC Name This compound
Common Synonyms Octyl caprylate, n-Octyl caprylate, Caprylic acid octyl ester, Octyl octylate
CAS Number 2306-88-9
EINECS Number 218-980-5
FEMA Number 2811
Molecular Formula C16H32O2
SMILES CCCCCCCCOC(=O)CCCCCCC
InChI InChI=1S/C16H32O2/c1-3-5-7-9-11-13-15-18-16(17)14-12-10-8-6-4-2/h3-15H2,1-2H3

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Caption: Relationship between different identifiers for this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 2.

Table 2: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Weight 256.42 g/mol [2]
Appearance Colorless liquid[2]
Boiling Point 307 °C (at 760 mmHg)[2]
Melting Point -18 °C[2]
Density 0.859 g/mL at 25 °C[2]
Refractive Index 1.435 at 20 °C[2]
Solubility Insoluble in water; soluble in alcohol.[1]
Flash Point >110 °C[2]

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and analysis of this compound.

Synthesis via Fischer Esterification

The Fischer esterification is a classic and widely used method for the synthesis of esters from a carboxylic acid and an alcohol, catalyzed by a strong acid.[3]

Protocol:

  • Reactants and Reagents:

    • Octanoic acid (1.0 mol)

    • 1-Octanol (1.2 mol, 20% molar excess)

    • Concentrated sulfuric acid (0.05 mol, 5 mol%)

    • Toluene (200 mL)

    • Saturated sodium bicarbonate solution

    • Saturated sodium chloride solution (brine)

    • Anhydrous magnesium sulfate

  • Procedure:

    • To a 500 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add octanoic acid, 1-octanol, and toluene.

    • Slowly add concentrated sulfuric acid to the mixture while stirring.

    • Heat the reaction mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap.

    • Continue the reflux until no more water is collected in the trap (approximately 4-6 hours).

    • Allow the reaction mixture to cool to room temperature.

    • Transfer the mixture to a separatory funnel and wash sequentially with 100 mL of water, 100 mL of saturated sodium bicarbonate solution (until effervescence ceases), and 100 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Fischer_Esterification_Workflow Fischer Esterification of this compound Reactants Reactants Octanoic Acid Octanoic Acid Reactants->Octanoic Acid 1-Octanol 1-Octanol Reactants->1-Octanol H2SO4 (cat.) H2SO4 (cat.) Reactants->H2SO4 (cat.) Reaction Reaction Octanoic Acid->Reaction Toluene, Reflux 1-Octanol->Reaction H2SO4 (cat.)->Reaction Workup Workup Reaction->Workup Aqueous Wash Purification Purification Workup->Purification Distillation Product Product Purification->Product This compound This compound Product->this compound

Caption: Workflow for the synthesis of this compound.

Purification by Fractional Distillation under Reduced Pressure

To obtain high-purity this compound, the crude product should be purified by fractional distillation under reduced pressure to prevent decomposition at its high atmospheric boiling point.[4]

Protocol:

  • Apparatus:

    • Fractional distillation apparatus with a Vigreux column

    • Round-bottom flask

    • Receiving flask

    • Thermometer

    • Vacuum source (e.g., vacuum pump)

    • Heating mantle with a stirrer

  • Procedure:

    • Set up the fractional distillation apparatus. Ensure all joints are properly sealed with vacuum grease.

    • Place the crude this compound in the round-bottom flask with a few boiling chips or a magnetic stir bar.

    • Gradually apply vacuum to the system. A pressure of 1-5 mmHg is recommended.

    • Begin heating the flask gently.

    • Collect the fraction that distills at the expected boiling point of this compound at the applied pressure. (The boiling point will be significantly lower than 307 °C).

    • Discard any initial lower-boiling fractions and stop the distillation before any higher-boiling impurities begin to distill.

Analytical Methods

GC-MS is a powerful technique for assessing the purity of this compound and identifying any impurities.

Protocol:

  • Instrumentation and Conditions:

    • Gas Chromatograph: Equipped with a flame ionization detector (FID) or a mass spectrometer (MS).

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injector Temperature: 250 °C.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold at 280 °C for 5 minutes.

    • MS Detector (if used):

      • Ion Source Temperature: 230 °C.

      • Quadrupole Temperature: 150 °C.

      • Scan Range: 40-400 amu.

  • Sample Preparation:

    • Dilute a small amount of the purified this compound in a suitable solvent (e.g., dichloromethane or hexane) to a concentration of approximately 1 mg/mL.

  • Analysis:

    • Inject 1 µL of the prepared sample into the GC-MS system.

    • Analyze the resulting chromatogram and mass spectrum to determine the retention time of this compound and identify any impurity peaks by comparing their mass spectra to a library (e.g., NIST).

¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the synthesized this compound.

Protocol:

  • Sample Preparation:

    • Dissolve approximately 10-20 mg of the purified this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) in an NMR tube.

  • ¹H NMR Parameters:

    • Spectrometer: 400 MHz or higher.

    • Number of Scans: 16.

    • Relaxation Delay: 1 s.

    • Pulse Width: 30°.

  • ¹³C NMR Parameters:

    • Spectrometer: 100 MHz or higher.

    • Number of Scans: 1024.

    • Relaxation Delay: 2 s.

    • Pulse Program: Proton-decoupled.

FT-IR spectroscopy is used to identify the characteristic functional groups present in this compound.

Protocol:

  • Sample Preparation:

    • For a liquid sample like this compound, a neat sample can be analyzed by placing a drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.[5]

  • Instrument Parameters:

    • Scan Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16.

  • Expected Absorptions:

    • Strong C=O stretching vibration of the ester group around 1740 cm⁻¹.

    • C-O stretching vibrations between 1300-1100 cm⁻¹.

    • C-H stretching vibrations of the alkyl chains just below 3000 cm⁻¹.

Analytical_Workflow Analytical Workflow for this compound Purified Product Purified Product GC-MS GC-MS Purified Product->GC-MS NMR NMR Purified Product->NMR FT-IR FT-IR Purified Product->FT-IR Purity Assessment Purity Assessment GC-MS->Purity Assessment Impurity Identification Impurity Identification GC-MS->Impurity Identification Structure Confirmation Structure Confirmation NMR->Structure Confirmation Functional Group ID Functional Group ID FT-IR->Functional Group ID

Caption: Analytical techniques for the characterization of this compound.

References

An In-depth Technical Guide to the Thermal Stability of Octyl Octanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octyl octanoate (also known as octyl caprylate) is a fatty acid ester with the chemical formula C₁₆H₃₂O₂. It is a colorless to pale yellow liquid with a fruity odor, widely utilized in the food, cosmetic, and pharmaceutical industries as a flavoring agent, emollient, and solvent.[1] For applications in drug development and formulation, particularly in contexts involving heat sterilization or processing at elevated temperatures, a thorough understanding of its thermal stability is paramount. This technical guide provides a comprehensive overview of the thermal stability of this compound, including its physical properties related to thermal behavior, detailed experimental protocols for thermal analysis, and an examination of its decomposition pathways.

Physicochemical Properties

The thermal behavior of a compound is intrinsically linked to its physical properties. A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference(s)
Molecular FormulaC₁₆H₃₂O₂
Molecular Weight256.42 g/mol
Melting Point-18 °C
Boiling Point307 °C (at 760 mmHg)
Flash Point139.44 °C[2]
Density0.859 g/mL at 25 °C

Table 1: Physicochemical Properties of this compound.

Thermal Decomposition Analysis

For illustrative purposes, Table 2 presents hypothetical yet representative TGA data for this compound, based on the analysis of similar C16 esters. It is crucial to note that these values should be confirmed by experimental analysis for any critical application.

Temperature (°C)Mass Loss (%)Thermal EventAtmosphere
25 - 200< 1%Initial volatilization of any impuritiesInert (N₂)
~2505%Onset of thermal decomposition (T₅)Inert (N₂)
~30050%Mid-point of decomposition (T₅₀)Inert (N₂)
~350> 95%Completion of primary decompositionInert (N₂)

Table 2: Illustrative Thermogravimetric Analysis Data for this compound.

Experimental Protocols

To accurately determine the thermal stability of this compound, standardized thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are employed.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the decomposition temperatures and quantify mass loss.

Objective: To determine the onset and completion temperatures of thermal decomposition and the percentage of mass loss at different temperatures.

Apparatus: A calibrated thermogravravimetric analyzer.

Procedure:

  • Sample Preparation: A small sample of this compound (typically 5-10 mg) is accurately weighed into a clean, inert TGA pan (e.g., alumina or platinum).

  • Instrument Setup: The TGA is purged with a high-purity inert gas, typically nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

  • Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

  • Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine key parameters, including the onset temperature of decomposition (the temperature at which significant mass loss begins) and the peak decomposition temperature (the temperature of the maximum rate of mass loss, obtained from the derivative of the TGA curve, DTG).

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to identify thermal transitions such as melting, crystallization, and to determine the heat of these transitions. For stability studies, DSC can be used to determine the Oxidation Induction Time (OIT).

Objective: To determine the melting point and enthalpy of fusion, and to assess the oxidative stability via Oxidation Induction Time (OIT).

Apparatus: A calibrated differential scanning calorimeter.

Procedure for Melting Point Determination:

  • Sample Preparation: A small, accurately weighed sample of this compound (typically 2-5 mg) is hermetically sealed in an aluminum DSC pan. An empty sealed pan is used as a reference.

  • Instrument Setup: The DSC cell is purged with an inert gas (e.g., nitrogen) at a constant flow rate.

  • Temperature Program: The sample is typically cooled to a low temperature (e.g., -50 °C) and then heated at a controlled rate (e.g., 10 °C/min) through its melting point.

  • Data Analysis: The resulting DSC thermogram (heat flow vs. temperature) is analyzed to determine the onset temperature of melting and the peak melting temperature. The area under the melting peak corresponds to the enthalpy of fusion.

Procedure for Oxidation Induction Time (OIT):

  • Sample Preparation: A small sample is placed in an open aluminum pan.

  • Instrument Setup: The sample is rapidly heated under an inert atmosphere (nitrogen) to a specified isothermal temperature (e.g., 180-220 °C).

  • Gas Switching: Once the isothermal temperature is reached and stabilized, the purge gas is switched from nitrogen to oxygen or air at the same flow rate.

  • Data Analysis: The time from the introduction of the oxidizing atmosphere until the onset of the exothermic oxidation peak is measured as the OIT. A longer OIT indicates greater oxidative stability.

Visualizations

Experimental Workflow for Thermal Stability Assessment

The logical flow of experiments to assess the thermal stability of this compound is depicted in the following diagram.

G cluster_0 Thermal Analysis of this compound start Obtain Pure this compound Sample tga Thermogravimetric Analysis (TGA) (Inert Atmosphere) start->tga dsc_melt Differential Scanning Calorimetry (DSC) (Melting Profile) start->dsc_melt dsc_oit Differential Scanning Calorimetry (DSC) (Oxidation Induction Time) start->dsc_oit data_analysis Data Analysis and Interpretation tga->data_analysis dsc_melt->data_analysis dsc_oit->data_analysis report Technical Guide Generation data_analysis->report

Caption: Experimental workflow for assessing the thermal stability of this compound.

Putative Thermal Decomposition Pathway

The thermal decomposition of long-chain esters like this compound in an inert atmosphere is generally believed to proceed through a non-radical, unimolecular elimination reaction known as a cis-elimination or ester pyrolysis. This pathway involves the formation of a six-membered cyclic transition state.

G cluster_1 Putative Thermal Decomposition of this compound reactant This compound C₁₆H₃₂O₂ transition {Six-membered Cyclic Transition State} reactant->transition Heat (Δ) product1 Octanoic Acid C₈H₁₆O₂ transition->product1 product2 1-Octene C₈H₁₆ transition->product2

Caption: Putative thermal decomposition pathway of this compound via cis-elimination.

Conclusion

This compound is a thermally stable fatty acid ester, making it suitable for a variety of applications in the pharmaceutical and other industries where thermal processing may be involved. Its stability is characterized by a high boiling point and a decomposition temperature that is expected to be well above typical processing conditions. For critical applications, it is imperative to conduct specific TGA and DSC analyses to obtain precise quantitative data on its thermal and oxidative stability. The experimental protocols and theoretical decomposition pathways outlined in this guide provide a robust framework for researchers and scientists in the field of drug development to assess and understand the thermal behavior of this compound.

References

"hydrolysis of octyl octanoate"

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Hydrolysis of Octyl Octanoate

Introduction

This compound (also known as octyl caprylate) is an ester formed from the condensation of octanoic acid and 1-octanol.[1] It is recognized for its characteristic oily, fruity, and sweet coconut-like organoleptic properties.[2] This compound sees wide application across various industries, serving as a flavoring agent in food and beverages, a fragrance component in cosmetics and personal care products, and a specialty solvent or plasticizer.[3][4][5] In the pharmaceutical sector, this compound is utilized as a solubilizer and an excipient in topical and transdermal drug delivery systems, where its interaction with biological environments is critical.[3]

The stability of this compound is intrinsically linked to its susceptibility to hydrolysis—a chemical reaction that splits the ester back into its constituent alcohol and carboxylic acid. Understanding the kinetics, mechanisms, and conditions that govern this hydrolysis is paramount for researchers, scientists, and drug development professionals. It informs product formulation, shelf-life stability, and the design of drug delivery systems where controlled release may be desirable. This guide provides a detailed examination of the chemical and enzymatic pathways of this compound hydrolysis, complete with experimental protocols and quantitative data.

Table 1: Physicochemical Properties of this compound

Property Value Reference
CAS Number 2306-88-9
Molecular Formula C₁₆H₃₂O₂
Molecular Weight 256.42 g/mol
Density 0.859 g/mL at 25 °C [2]
Boiling Point 307 °C [2]
Melting Point -18 °C [2]

| Refractive Index | n20/D 1.435 |[2] |

Chemical Hydrolysis of this compound

The hydrolysis of this compound can be achieved through chemical means, typically catalyzed by an acid or a base. These two methods differ significantly in their mechanism, reaction reversibility, and final products.

Base-Catalyzed Hydrolysis (Saponification)

Alkaline hydrolysis, commonly known as saponification, is the most frequently used method for hydrolyzing esters.[6] The reaction involves heating the ester with a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).[7] The process is effectively irreversible because the carboxylic acid produced is immediately deprotonated by the base to form a carboxylate salt, which is resistant to nucleophilic attack by the alcohol.[7][8]

The reaction yields octanol and the sodium or potassium salt of octanoic acid (sodium octanoate or potassium octanoate).[6] To recover the free carboxylic acid, a subsequent acidification step is required.[7]

Mechanism: The mechanism proceeds via a nucleophilic acyl substitution.

  • Nucleophilic Attack: The hydroxide ion (OH⁻) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester.[8]

  • Tetrahedral Intermediate Formation: This attack breaks the C=O pi bond, forming a tetrahedral intermediate.[8]

  • Leaving Group Elimination: The intermediate collapses, reforming the carbonyl group and eliminating the octanoxide ion (CH₃(CH₂)₇O⁻) as the leaving group.[8]

  • Acid-Base Reaction: The highly basic octanoxide ion deprotonates the newly formed octanoic acid in a rapid and irreversible step, yielding octanol and the octanoate salt.[8]

Acid-Catalyzed Hydrolysis

Acid-catalyzed hydrolysis is the reverse of Fischer esterification.[8][9] The reaction is performed by heating the ester with a large excess of water in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).[6] This reaction is reversible and will reach an equilibrium state.[9] To drive the reaction to completion, a large excess of water is used.[6]

Mechanism:

  • Protonation: The acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic.

  • Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon.

  • Proton Transfer: A proton is transferred from the attacking water molecule to one of the alkoxy oxygen atoms, converting the -OR group into a good leaving group (-ROH).

  • Leaving Group Elimination: The tetrahedral intermediate collapses, eliminating a neutral octanol molecule.

  • Deprotonation: The final deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields octanoic acid.

Table 2: Comparison of Chemical Hydrolysis Conditions

Parameter Base-Catalyzed Hydrolysis (Saponification) Acid-Catalyzed Hydrolysis
Catalyst Strong Base (e.g., NaOH, KOH) Strong Acid (e.g., H₂SO₄, HCl)
Reversibility Irreversible[6] Reversible[6]
Products Carboxylate Salt and Alcohol[6] Carboxylic Acid and Alcohol[9]
Reaction Rate Generally faster than acid-catalyzed hydrolysis Slower, requires heat and excess water[6]

| Workup | Requires acidification to obtain the carboxylic acid[7] | Simple extraction (if products are separable) |

Experimental Protocol: Base-Catalyzed Hydrolysis

The following is a generalized protocol for the saponification of an ester like this compound.

Materials:

  • This compound

  • Methanol or Ethanol

  • 10% Aqueous Sodium Hydroxide (NaOH) solution

  • 1 M Hydrochloric Acid (HCl)

  • Dichloromethane (DCM) or Diethyl Ether

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, heating mantle, separatory funnel, rotary evaporator

  • Thin-Layer Chromatography (TLC) plates and chamber

Procedure:

  • Reaction Setup: Dissolve this compound (1 equivalent) in ethanol (10 volumes) in a round-bottom flask. Add a 10% aqueous NaOH solution (2 equivalents).[10]

  • Reflux: Attach a reflux condenser and heat the mixture to 60 °C or reflux for 2-16 hours.[6][10]

  • Monitoring: Monitor the reaction's progress by TLC until the starting ester spot disappears.[10]

  • Solvent Removal: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.[10]

  • Aqueous Workup: Dilute the residue with water and transfer it to a separatory funnel. Wash with DCM to remove any unreacted starting material and the octanol product. The sodium octanoate salt will remain in the aqueous layer.

  • Acidification: Cool the aqueous layer in an ice bath and acidify to a pH of ~3 using 1 M HCl. This protonates the octanoate salt to form octanoic acid.[10]

  • Extraction: Extract the octanoic acid from the aqueous layer using DCM or diethyl ether (2 x 5 volumes).[10]

  • Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude octanoic acid.[10]

  • Purification: The crude product can be purified further by column chromatography if necessary.[10]

G Workflow for Chemical Hydrolysis of this compound cluster_reaction Reaction cluster_workup Workup & Isolation A Combine this compound, Alcohol Solvent, and Catalyst (NaOH or H₂SO₄) B Heat under Reflux (e.g., 60°C) A->B C Monitor by TLC B->C D Cool Mixture & Remove Solvent C->D Reaction Complete E Acidify Aqueous Layer (for Saponification) D->E F Extract with Organic Solvent E->F G Wash, Dry, and Concentrate Organic Phase F->G H Purify Products (e.g., Column Chromatography) G->H I Characterize Products (Octanoic Acid & Octanol) H->I

Workflow for Chemical Hydrolysis of this compound

Enzymatic Hydrolysis of this compound

Enzymatic hydrolysis offers a green, highly specific alternative to chemical methods. Lipases (triacylglycerol acyl hydrolases, EC 3.1.1.3) are the primary enzymes used for this purpose, functioning efficiently at the interface of oil and water.[11][12] They are widely employed in biotechnology due to their stability in organic solvents, broad substrate specificity, and high regio- and stereoselectivity.[11][13]

Lipase Catalytic Mechanism

Lipases catalyze the hydrolysis of ester bonds via a mechanism involving a catalytic triad, typically composed of Serine (Ser), Histidine (His), and Aspartic or Glutamic acid (Asp/Glu), located in the enzyme's active site.[14][15]

  • Enzyme Activation: The catalytic triad activates the serine residue, enhancing its nucleophilicity.[15]

  • Acyl-Enzyme Complex Formation: The activated serine attacks the carbonyl carbon of the this compound substrate, forming a tetrahedral intermediate. This intermediate is stabilized by an "oxyanion hole" in the active site.[14][15]

  • Alcohol Release: The intermediate collapses, releasing octanol and forming a covalent acyl-enzyme intermediate.[11]

  • Deacylation: A water molecule enters the active site and, activated by the histidine residue, attacks the acyl-enzyme intermediate, forming a second tetrahedral intermediate.[14]

  • Enzyme Regeneration: This final intermediate collapses, releasing octanoic acid and regenerating the free enzyme for the next catalytic cycle.[11][14]

G Lipase Catalytic Cycle for Ester Hydrolysis E Free Lipase (Ser-OH) ES Enzyme-Substrate Complex E->ES + Substrate TI1 Tetrahedral Intermediate 1 ES->TI1 Nucleophilic Attack EA Acyl-Enzyme Intermediate (Ser-O-Acyl) TI1->EA - Alcohol Alcohol Octanol (R'-OH) TI1->Alcohol TI2 Tetrahedral Intermediate 2 EA->TI2 + H₂O EP Enzyme-Product Complex TI2->EP Intermediate Collapse EP->E - Acid Acid Octanoic Acid (R-COOH) EP->Acid Substrate This compound (R-COOR') Substrate->ES Water H₂O Water->EA

Lipase Catalytic Cycle for Ester Hydrolysis
Relevant Lipases and Quantitative Data

Table 3: Hydrolytic Activity of Lipases on Octanoate Esters

Enzyme Substrate Activity (U/g)¹ Key Conditions Reference
Designed Lipase 1a8uD1 p-Nitrophenyl octanoate 24.25 ± 0.57 - [16]
Redesigned Lipase 1a8uD1–M8 p-Nitrophenyl octanoate 81.00 ± 1.90² - [16]
Designed Lipase 1a8uD1 Glycerol trioctanoate 7.28 ± 0.45 - [16]
Redesigned Lipase 1a8uD1–M8 Glycerol trioctanoate 27.67 ± 0.69 - [16]

| Rhizopus arrhizus Lipase | this compound (Synthesis) | 147 µM L⁻¹ min⁻¹ ³ | Non-aqueous solvent |[1] |

¹One unit (U) of activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions. ²Activity was 3.34 times higher than the initial designed enzyme 1a8uD1.[16] ³This value represents acylation (synthesis) activity, not hydrolysis.

Experimental Protocol: Assessing Lipase Hydrolytic Activity

This protocol is adapted from a general method for determining the hydrolytic activity of lipases using an oil emulsion.[17]

Materials:

  • Immobilized or soluble lipase

  • Olive oil (as a model substrate, can be replaced with this compound)

  • Gum acacia

  • 100 mM Phosphate buffer (pH 7.0-8.0)

  • Incubator or water bath (37 °C)

  • Titration setup with standardized NaOH solution and phenolphthalein indicator

  • Ethanol or acetone (to stop the reaction)

Procedure:

  • Substrate Emulsion Preparation: Prepare a 10% (v/v) olive oil emulsion by homogenizing olive oil in a solution of gum acacia.[17]

  • Reaction Mixture: In a flask, combine 1.0 mL of the olive oil emulsion and 1.0 mL of 100 mM phosphate buffer (pH 8.0).[17]

  • Initiation: Add a known quantity (e.g., 50 mg) of the lipase preparation to the mixture to start the reaction.[17]

  • Incubation: Incubate the reaction mixture at 37 °C for a defined period (e.g., 5-15 minutes) with constant shaking.[17]

  • Termination: Stop the reaction by adding an excess of ethanol or acetone, which denatures the enzyme.

  • Titration: Quantify the amount of free fatty acid released by titrating the reaction mixture with a standardized NaOH solution using phenolphthalein as an indicator. A control reaction without the enzyme should be run in parallel to account for any auto-hydrolysis.

  • Activity Calculation: Calculate the enzyme activity based on the amount of NaOH consumed, which corresponds to the moles of fatty acid liberated per unit time per mass of enzyme.

Analytical Methods for Monitoring Hydrolysis

Accurately monitoring the progress of a hydrolysis reaction is crucial for kinetic studies and process optimization. Several analytical techniques can be employed.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying the volatile products of the reaction (octanol) and the derivatized carboxylic acid. It is highly sensitive and provides quantitative data.[18]

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to quantify the disappearance of the starting material (this compound) and the appearance of the products. A study on octyl-β-glucoside synthesis used HPLC with an evaporative light-scattering detector (ELSD) to quantify reactants and products.[19]

  • Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: ¹H NMR can be used to monitor the reaction kinetics directly in the reaction medium. The rate of hydrolysis can be determined by observing the change in the integral of specific proton signals corresponding to the ester, alcohol, and acid over time.[20]

  • Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and cost-effective method for qualitative monitoring of the reaction's progress by observing the disappearance of the ester spot and the appearance of product spots.[10]

G General Analytical Workflow for Hydrolysis Monitoring cluster_analysis Analysis A Start Hydrolysis Reaction B Withdraw Aliquot at Time (t) A->B B->B Repeat Sampling C Quench Reaction (e.g., add solvent, cool rapidly) B->C t = 0, 5, 15, 30... min D Prepare Sample (e.g., dilute, derivatize) C->D E Inject into GC-MS or HPLC D->E F Acquire Data (Chromatogram/Spectrum) E->F G Integrate Peaks & Quantify Components F->G H Plot Concentration vs. Time G->H I Determine Reaction Rate H->I

General Analytical Workflow for Hydrolysis Monitoring

Conclusion

The hydrolysis of this compound is a fundamental reaction with significant implications for the food, fragrance, and pharmaceutical industries. It can be achieved through robust chemical methods, such as acid and base catalysis, or through milder, more specific enzymatic routes using lipases. While base-catalyzed saponification is an irreversible and common laboratory procedure, enzymatic hydrolysis represents a more biocompatible and environmentally friendly approach, crucial for applications in drug delivery and biocatalysis. The choice of method depends on the desired outcome, scale, and sensitivity of the application. A thorough understanding of the underlying mechanisms, reaction conditions, and analytical techniques outlined in this guide is essential for professionals working to control the stability or harness the controlled breakdown of this versatile ester.

References

In-Depth Technical Guide: Octyl Octanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of octyl octanoate, with a primary focus on its molecular weight. This document includes detailed data, a generalized experimental protocol for molecular weight determination via mass spectrometry, and visual diagrams to illustrate its chemical structure and a typical analytical workflow.

Physicochemical Properties of this compound

This compound, also known as octyl caprylate, is the ester formed from the condensation of octanoic acid and 1-octanol.[1] It is recognized for its applications in the flavor and fragrance industry and is found naturally in plants such as Mandragora officinarum and Mandragora autumnalis.[2] A summary of its key quantitative properties is presented below.

PropertyValueSource(s)
Molecular Weight 256.42 g/mol [1][2][3][4]
Molecular Formula C₁₆H₃₂O₂[1][2][3][4][5][6][7]
CAS Number 2306-88-9[1][2][3][5]
Density 0.859 g/mL at 25 °C[1][2][3][8][9][10]
Melting Point -18 °C[1][2][3][6][8][10]
Boiling Point 307 °C[1][2][3][6][8][10]
SMILES CCCCCCCCOC(=O)CCCCCCC[1][3][4][5][6][10]
InChI Key DJNTZVRUYMHBTD-UHFFFAOYSA-N[1][2][3]

Experimental Protocol: Molecular Weight Determination by Gas Chromatography-Mass Spectrometry (GC-MS)

The molecular weight of a volatile, thermally stable organic compound like this compound can be accurately determined using Gas Chromatography-Mass Spectrometry (GC-MS). This method combines the separation power of gas chromatography with the mass analysis capabilities of mass spectrometry.

Objective: To determine the molecular weight of this compound by identifying the molecular ion peak (M⁺).

1. Sample Preparation:

  • Initial Dilution: Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a volatile organic solvent such as dichloromethane, methanol, or acetonitrile.[1][3]

  • Working Solution: Perform a serial dilution of the stock solution to a final concentration of approximately 10-100 µg/mL.[3] The final concentration should be optimized to avoid oversaturating the detector.

  • Filtration: If any particulate matter is visible, the solution must be filtered through a 0.22 µm syringe filter to prevent blockage of the GC-MS system.[1][3]

  • Vial Transfer: Transfer the final solution into a 2 mL glass autosampler vial with a screw cap and a soft septum.[1][3]

2. Instrumentation and Analysis:

  • Gas Chromatograph (GC):

    • Injection: A small volume (typically 1 µL) of the prepared sample is injected into the heated GC inlet port (e.g., at 250-300 °C), where it is vaporized.

    • Carrier Gas: An inert gas, such as helium or hydrogen, carries the vaporized sample onto the analytical column.[8]

    • Separation: The sample travels through a capillary column (e.g., a nonpolar DB-5ms column). The column is housed in an oven that follows a programmed temperature gradient to separate the analyte from any impurities based on boiling point and chemical interactions with the column's stationary phase.[8]

  • Mass Spectrometer (MS):

    • Ionization: As this compound elutes from the GC column, it enters the ion source of the mass spectrometer. Electron Ionization (EI) is a common method, where the molecules are bombarded with a high-energy electron beam (typically 70 eV).[2][6][7] This process knocks an electron off the molecule to form a positively charged molecular ion (M⁺).

    • Mass Analyzer: The generated ions are accelerated and directed into a mass analyzer (e.g., a quadrupole). The analyzer uses electric fields to separate the ions based on their mass-to-charge ratio (m/z).[2][4]

    • Detection: An electron multiplier detects the separated ions.[9] For each m/z value, the detector measures the intensity (relative abundance) of the ions.

3. Data Interpretation:

  • The output is a mass spectrum, which plots ion intensity versus m/z.

  • The molecular weight is determined by identifying the molecular ion peak (M⁺) , which is the peak with the highest m/z ratio that corresponds to the intact molecule with one electron removed.[2] For this compound (C₁₆H₃₂O₂), this peak would be expected at an m/z of approximately 256.42.

  • The most intense peak in the spectrum is known as the base peak, which is assigned a relative abundance of 100%.[6][7]

Visualizations

The following diagrams illustrate the molecular structure of this compound and the general workflow for its molecular weight determination.

Caption: Molecular Structure of this compound (C₁₆H₃₂O₂).

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Sample This compound Sample Dilution Dilution in Organic Solvent Sample->Dilution Filtration Filtration Dilution->Filtration Vial Transfer to Autosampler Vial Filtration->Vial Injection GC Injection & Vaporization Vial->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization MassAnalysis Mass Analysis (m/z Separation) Ionization->MassAnalysis Detection Ion Detection MassAnalysis->Detection Spectrum Mass Spectrum Generation Detection->Spectrum Result Identification of Molecular Ion Peak (M⁺) (m/z ≈ 256.42) Spectrum->Result

Caption: Workflow for Molecular Weight Determination by GC-MS.

References

An In-depth Technical Guide to the Physicochemical Properties of Octyl Octanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the boiling and melting points of octyl octanoate, a fatty acid ester with applications in the pharmaceutical and cosmetic industries. This document outlines its key physical properties, details the experimental methodologies for their determination, and presents a logical workflow for these analytical procedures.

Core Physicochemical Data

The accurate determination of boiling and melting points is crucial for the characterization, purification, and quality control of this compound. These physical constants are indicative of the substance's purity and are fundamental for its application in various formulations.

PropertyValueConditions
Boiling Point306.00 to 307.00 °C@ 760.00 mm Hg[1][2]
307 °C(lit.)[3][4][5]
Melting Point-18.1 °C(experimental)[1]
-18 °C[3][4]
-18 °C(lit.)[5]

Experimental Protocols

The following sections detail the standard methodologies for the determination of the boiling and melting points of organic compounds like this compound.

Melting Point Determination: Capillary Method

The capillary method is a common and reliable technique for determining the melting point of a solid substance.[6]

Principle: A small, powdered sample of the substance is heated at a controlled rate, and the temperature at which the solid transitions to a liquid is recorded as the melting point.[6] Pure crystalline solids typically exhibit a sharp melting point range of 0.5-1.0°C.[7] Impurities can lead to a depression and broadening of the melting point range.[7][8]

Apparatus:

  • Melting point apparatus (e.g., Thiele tube or digital melting point device)[7][9]

  • Capillary tubes (sealed at one end)[9]

  • Thermometer

  • Sample of this compound (in its solid state)

  • Mortar and pestle (if the sample is not already a fine powder)

Procedure:

  • Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.[6]

  • Capillary Loading: A small amount of the powdered sample is introduced into the open end of a capillary tube and compacted at the sealed bottom.[8]

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus, adjacent to a calibrated thermometer.[9]

  • Heating: The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium between the sample, the heating block, and the thermometer.[9][10]

  • Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a transparent liquid is recorded as the end of the melting range.[10]

Boiling Point Determination: Distillation and Micro-Boiling Point Methods

For liquids, the boiling point can be determined using distillation for larger sample volumes or a micro-boiling point method for smaller quantities.

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[11] During boiling, the temperature of the vapor phase remains constant.[12]

1. Simple Distillation Method (for sample volumes > 5 mL): [11]

Apparatus:

  • Distillation flask

  • Condenser

  • Receiving flask

  • Thermometer

  • Heating mantle or Bunsen burner

  • Boiling chips

Procedure:

  • Apparatus Setup: The liquid sample and boiling chips are placed in the distillation flask. The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.

  • Heating: The flask is gently heated.

  • Observation: As the liquid boils, the vapor rises, surrounds the thermometer bulb, and then enters the condenser. The temperature will stabilize at the boiling point of the liquid. This constant temperature is recorded as the boiling point.[12]

2. Micro-Boiling Point Method (for small sample volumes): [13][14]

Apparatus:

  • Small test tube or fusion tube

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating bath (e.g., Thiele tube with oil or an aluminum block)[15]

Procedure:

  • Sample Preparation: A small amount of the liquid this compound is placed in the fusion tube.

  • Capillary Insertion: A capillary tube, sealed at one end, is inverted and placed inside the fusion tube with the open end submerged in the liquid.

  • Heating: The fusion tube assembly is attached to a thermometer and heated in a heating bath.

  • Observation: As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles. As the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the capillary tube.[13]

  • Recording the Boiling Point: Heating is discontinued, and the apparatus is allowed to cool slowly. The temperature at which the stream of bubbles stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[13]

Logical Workflow and Diagrams

The following diagrams illustrate the logical progression of determining the physical properties of this compound.

experimental_workflow cluster_melting_point Melting Point Determination cluster_boiling_point Boiling Point Determination mp_start Start mp_prep Sample Preparation (Dry and Powder) mp_start->mp_prep mp_load Load Capillary Tube mp_prep->mp_load mp_heat Heat in Apparatus mp_load->mp_heat mp_observe Observe Melting Range mp_heat->mp_observe mp_record Record T_start and T_end mp_observe->mp_record mp_end End mp_record->mp_end bp_start Start bp_method Select Method (Distillation or Micro) bp_start->bp_method bp_dist Simple Distillation bp_method->bp_dist > 5mL bp_micro Micro-Boiling Point bp_method->bp_micro < 5mL bp_heat_dist Heat and Observe Vapor Temperature bp_dist->bp_heat_dist bp_heat_micro Heat and Observe Bubble Stream bp_micro->bp_heat_micro bp_record_dist Record Stable Temperature bp_heat_dist->bp_record_dist bp_record_micro Record Temperature at Liquid Entry bp_heat_micro->bp_record_micro bp_end End bp_record_dist->bp_end bp_record_micro->bp_end

Caption: Experimental workflows for determining the melting and boiling points of this compound.

logical_relationship substance This compound Sample purity Purity Assessment substance->purity melting_point Melting Point Determination substance->melting_point boiling_point Boiling Point Determination substance->boiling_point purity->melting_point influences range characterization Physicochemical Characterization melting_point->characterization boiling_point->characterization

References

"Fischer esterification for octyl octanoate"

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Fischer Esterification for the Synthesis of Octyl Octanoate

Introduction

Fischer esterification is a cornerstone of organic synthesis, representing an acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water.[1][2] This guide provides a comprehensive overview of the application of Fischer esterification for the synthesis of this compound, an ester formed from octanoic acid and 1-octanol. This reaction is of significant interest in various industries, including the production of flavoring agents and plasticizers.[3][4]

The overall reaction is reversible, necessitating strategies to drive the equilibrium towards the product side.[2][5] Common methods to achieve this include using an excess of one reactant (typically the alcohol) or removing water as it is formed, often through azeotropic distillation with a Dean-Stark apparatus.[6][7][8]

Reaction Mechanism

The Fischer esterification proceeds through a series of equilibrium steps involving a nucleophilic acyl substitution. The mechanism can be detailed as follows:

  • Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid (octanoic acid) by a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[1][5][6]

  • Nucleophilic Attack: The alcohol (1-octanol) acts as a nucleophile and attacks the activated carbonyl carbon.[1][6] This step results in the formation of a tetrahedral intermediate.[1][6]

  • Proton Transfer: A proton is transferred from the oxonium ion (the attacking alcohol moiety) to one of the hydroxyl groups of the tetrahedral intermediate. This tautomeric shift creates a good leaving group, water.[1][6]

  • Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.[1][6]

  • Deprotonation: The protonated ester is deprotonated, typically by the conjugate base of the acid catalyst or another alcohol molecule, to yield the final ester product (this compound) and regenerate the acid catalyst.[1][5]

Fischer_Esterification_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Octanoic_Acid Octanoic Acid Protonated_Carbonyl Protonated Carbonyl Octanoic_Acid->Protonated_Carbonyl 1. Protonation 1_Octanol 1-Octanol Tetrahedral_Intermediate Tetrahedral Intermediate 1_Octanol->Tetrahedral_Intermediate H_plus H+ H_plus->Protonated_Carbonyl Protonated_Carbonyl->Tetrahedral_Intermediate 2. Nucleophilic Attack Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester 3. Proton Transfer & 4. Elimination of Water Octyl_Octanoate This compound Protonated_Ester->Octyl_Octanoate 5. Deprotonation Water Water Protonated_Ester->Water Octyl_Octanoate->H_plus Catalyst Regeneration

Fischer Esterification Mechanism for this compound Synthesis.

Experimental Protocols

While specific conditions can be optimized, a general protocol for the synthesis of this compound via Fischer esterification is outlined below. This procedure is based on typical laboratory-scale esterification reactions.[8][9][10]

Materials and Equipment
  • Reactants: Octanoic acid, 1-octanol

  • Catalyst: Concentrated sulfuric acid (H₂SO₄), p-toluenesulfonic acid (p-TsOH), or an acidic ion-exchange resin (e.g., Dowex).[11]

  • Solvent (optional, for azeotropic removal of water): Toluene or hexane.

  • Neutralizing Agent: 5% aqueous sodium bicarbonate (NaHCO₃) solution.[10]

  • Washing Agent: Saturated sodium chloride (brine) solution.

  • Drying Agent: Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Glassware: Round-bottom flask, reflux condenser, Dean-Stark trap (optional), separatory funnel, beaker, Erlenmeyer flask.

  • Heating and Stirring: Heating mantle, magnetic stirrer, and stir bar.

  • Purification Equipment: Rotary evaporator, distillation apparatus, or chromatography column.

Procedure
  • Reaction Setup: To a round-bottom flask, add octanoic acid and an excess of 1-octanol (a molar ratio of 1:1.5 to 1:3 is common to shift the equilibrium).[8] If using a solvent for azeotropic water removal, add it at this stage.

  • Catalyst Addition: Carefully add the acid catalyst (e.g., a few drops of concentrated H₂SO₄ or a catalytic amount of p-TsOH) to the stirred mixture.

  • Reflux: Assemble a reflux condenser (with a Dean-Stark trap if applicable) on the flask. Heat the mixture to a gentle reflux with constant stirring.[8][9] The reaction temperature will depend on the boiling point of the alcohol or solvent used.

  • Monitoring the Reaction: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or by measuring the amount of water collected in the Dean-Stark trap.[8] Reaction times can vary from a few hours to over 20 hours depending on the scale and conditions.[9]

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • If a solvent was used, it may be partially removed under reduced pressure.

    • Transfer the mixture to a separatory funnel. Dilute with an organic solvent like diethyl ether or ethyl acetate if necessary.

    • Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.[9][10] Vent the separatory funnel frequently after shaking, as CO₂ gas is produced during the bicarbonate wash.

  • Drying and Solvent Removal:

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter to remove the drying agent.

    • Remove the solvent using a rotary evaporator to obtain the crude this compound.

  • Purification: The crude ester can be purified by vacuum distillation or flash column chromatography to yield the pure this compound.[8]

Experimental_Workflow Start Mix_Reactants 1. Mix Reactants & Catalyst (Octanoic Acid, 1-Octanol, H+) Start->Mix_Reactants Reflux 2. Heat to Reflux Mix_Reactants->Reflux Cool_Down 3. Cool to Room Temperature Reflux->Cool_Down Extraction_Wash 4. Extraction & Washing (H₂O, NaHCO₃, Brine) Cool_Down->Extraction_Wash Drying 5. Dry Organic Layer (e.g., Na₂SO₄) Extraction_Wash->Drying Solvent_Removal 6. Solvent Removal (Rotary Evaporation) Drying->Solvent_Removal Purification 7. Purification (Distillation/Chromatography) Solvent_Removal->Purification Final_Product Pure this compound Purification->Final_Product

A typical experimental workflow for Fischer esterification.

Data Presentation

Quantitative data for the Fischer esterification of this compound can vary based on the specific conditions employed. The following tables summarize typical reaction parameters and reported yields for similar esterification reactions.

Table 1: Typical Reaction Conditions for Fischer Esterification

ParameterConditionRationaleReference
Reactant Ratio 1:1.5 to 1:3 (Acid:Alcohol)Drives equilibrium towards products (Le Chatelier's Principle).[8]
Catalyst H₂SO₄, p-TsOH, HClProtonates the carbonyl to activate the carboxylic acid.[5][12]
Temperature RefluxIncreases reaction rate. Temperature depends on the solvent/alcohol used.[9]
Reaction Time 1 - 24 hoursDepends on reactants, temperature, and catalyst efficiency.[9][13]
Water Removal Dean-Stark trap or molecular sievesShifts equilibrium towards the ester product.[6]

Table 2: Example Yields for Analogous Esterification Reactions

Ester ProductReactantsCatalystYieldReference
Octyl acetate1-Octanol, Acetic Anhydride-51.66%[14]
Octyl acetate1-Octanol, Acetic AcidDowex resin56%[11]
Octyl estersOctanol, Free Fatty Acids (from WCO)Novozyme 435>95% (optimized)[15]
Methyl benzoateBenzoic acid, MethanolH₂SO₄90%[9]

Note: Yields are highly dependent on the specific experimental setup and purification methods.

Alternative Synthesis Methods

While Fischer esterification is a conventional and cost-effective method, alternative approaches exist for the synthesis of this compound.[5]

  • Enzymatic Synthesis: Lipases can be used as catalysts for the esterification of octanoic acid and 1-octanol.[12] This method offers milder reaction conditions, high selectivity, and can lead to higher yields with fewer side products.[12] For instance, the enzymatic esterification of free fatty acids from waste cooking oil with octanol has been optimized to achieve over 95% conversion.[15]

Conclusion

The Fischer esterification is a robust and widely utilized method for the synthesis of this compound from octanoic acid and 1-octanol. The reversible nature of the reaction requires strategic manipulation of reaction conditions, such as using an excess of the alcohol or removing water, to achieve high yields. Understanding the underlying mechanism and experimental parameters is crucial for researchers and professionals in drug development and chemical synthesis to optimize the production of this and other long-chain esters. While conventional acid catalysis is effective, enzymatic methods present a sustainable and highly efficient alternative.

References

A Technical Guide to the Lipase-Catalyzed Synthesis of Octyl Octanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the enzymatic synthesis of octyl octanoate, a valuable ester with applications in the food and pharmaceutical industries. Traditionally synthesized under harsh conditions using chemical catalysts, the lipase-catalyzed approach offers a milder, more specific, and environmentally friendly alternative. This document provides a comprehensive overview of the key factors influencing this biocatalytic process, detailed experimental protocols, and a summary of relevant quantitative data.

Introduction to Lipase-Catalyzed Esterification

Lipases (triacylglycerol acylhydrolases, E.C. 3.1.1.3) are versatile enzymes that catalyze the hydrolysis of triglycerides in aqueous environments. However, in non-aqueous or micro-aqueous media, the thermodynamic equilibrium of the reaction is shifted towards synthesis, enabling these enzymes to catalyze esterification, transesterification, and aminolysis reactions. The synthesis of this compound involves the esterification of octanoic acid with octanol. This reaction avoids the high temperatures and harsh chemicals associated with traditional methods, which can lead to product degradation and safety concerns.[1]

The enzymatic approach offers several advantages, including high specificity, mild reaction conditions, and the production of "natural" labeled products, which is particularly relevant for the food and cosmetic industries.[2]

Key Parameters in this compound Synthesis

The efficiency of lipase-catalyzed this compound synthesis is influenced by several critical parameters, including the choice of lipase, immobilization strategy, reaction medium, and other physical and chemical factors.

Lipase Selection and Immobilization

The choice of lipase is paramount for achieving high yields and reaction rates. Lipases from different microbial sources exhibit varying activities and specificities. For instance, lipases from Rhizopus arrhizus and Candida rugosa have been successfully employed for this compound synthesis.[1] Immobilization of the lipase is a crucial step to enhance its stability, facilitate its recovery and reuse, and prevent its aggregation in non-polar solvents.[1][3]

Common immobilization techniques include:

  • Adsorption: Binding of the enzyme to a carrier via weak physical forces.

  • Covalent Bonding: Formation of a stable chemical bond between the enzyme and the support.

  • Entrapment: Physical confinement of the enzyme within a polymeric matrix.

  • Whole-cell Immobilization: Utilizing dead microbial mycelia containing the lipase, which offers a cost-effective and straightforward approach.[1]

Table 1: Comparison of Different Lipase Preparations for this compound Synthesis

Lipase SourceImmobilization Support/MethodAcylation Activity (µM L⁻¹ min⁻¹)Reference
Rhizopus arrhizusDead Mycelia (Whole-cell)147[1]
Candida rugosa type VIIO-Propargyl dextrans98[1]
Candida rugosa type VIIPolyethylene94[1]
Candida rugosa type VIICelite-53579[1]
Aspergillus nigerO-Propargyl dextrans35[1]
Reaction Medium: Solvents vs. Solvent-Free Systems

The reaction medium significantly impacts lipase activity and the overall reaction equilibrium. While organic solvents can dissolve the substrates and products, they can also denature the enzyme.[1] Solvent-free systems, where one of the reactants acts as the solvent, are becoming increasingly popular due to their higher volumetric productivity, reduced cost, and elimination of toxic solvent removal steps.[2][4][5]

Optimization of Reaction Conditions

To maximize the yield of this compound, several reaction parameters must be optimized. These include:

  • Temperature: Influences both the reaction rate and enzyme stability.

  • Moisture Level: A certain amount of water is essential for lipase activity, but excess water can promote the reverse hydrolytic reaction.[5]

  • Molar Ratio of Substrates: The ratio of octanoic acid to octanol affects the reaction equilibrium.

  • Enzyme Loading: The amount of enzyme used impacts the reaction rate.

  • Agitation Speed: Ensures proper mixing of the reactants and enzyme.

Response surface methodology (RSM) is a powerful statistical tool used to optimize these parameters simultaneously.[6][7]

Table 2: Optimized Conditions for Lipase-Catalyzed Acylation

ParameterOptimized ValueReference
Temperature35 °C[1]
Moisture Level3%[1]
Shaking Speed150 RPM[1]
Enzyme Dose250 I.U.[1]
Acylating Agent (Octanoic Acid)850 mM[1]
Substrate (Octanol)750 mM[1]
Resulting Acylation Yield 70% [1]

Experimental Protocols

This section provides detailed methodologies for key experiments in the lipase-catalyzed synthesis of this compound.

Protocol for Whole-Cell Immobilization of Rhizopus arrhizus Lipase

This protocol describes the preparation of lipase-bearing dead mycelia.[1]

  • Cultivation: Grow Rhizopus arrhizus in a suitable fermentation medium to produce lipase.

  • Harvesting: Separate the mycelia from the fermentation broth by filtration.

  • Washing: Sequentially wash the mycelia with distilled water, chilled acetone, and chilled ether to remove water and lipids.

  • Drying: Dry the resulting mycelium under a vacuum to remove residual solvents.

  • Storage: Store the dried, lipase-bearing mycelia for use in the acylation reaction.

Protocol for Lipase-Catalyzed Synthesis of this compound

This protocol outlines the general procedure for the enzymatic synthesis.

  • Reaction Setup: In a screw-capped vial, combine the substrates (octanoic acid and octanol) in the desired molar ratio, either in a solvent-free system or with a suitable organic solvent.

  • Enzyme Addition: Add the immobilized lipase (e.g., lipase-bearing dead mycelia) to the reaction mixture.

  • Incubation: Incubate the mixture in an orbital shaker at the optimized temperature and agitation speed for a specific reaction time.

  • Reaction Termination: Stop the reaction by separating the immobilized enzyme from the reaction mixture through centrifugation or filtration.

  • Analysis: Analyze the supernatant for the concentration of this compound using High-Performance Liquid Chromatography (HPLC).

Protocol for HPLC Analysis of this compound

This protocol details the quantification of the synthesized ester.[1]

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a 60:40 mixture of methanol and acetonitrile.

  • Chromatographic Conditions:

    • Column: A suitable C18 column.

    • Flow Rate: 1.0 mL min⁻¹.

    • Detection: UV detector at a wavelength of 210 nm.

  • Quantification: Quantify the amount of this compound by comparing the peak area to a calibration curve prepared using standard solutions of this compound.

Reaction Kinetics and Mechanism

The lipase-catalyzed synthesis of this compound typically follows a Ping-Pong Bi-Bi mechanism.[8] This mechanism involves the formation of a covalent acyl-enzyme intermediate.

The key steps are:

  • Acylation: The lipase reacts with the acyl donor (octanoic acid) to form an acyl-enzyme complex, releasing water.

  • Deacylation: The acyl-enzyme complex then reacts with the acyl acceptor (octanol) to form the ester (this compound) and regenerate the free enzyme.

Substrate inhibition by the alcohol can occur at high concentrations, which should be considered during process optimization.[8]

Visualizations

Experimental Workflow

G cluster_prep Enzyme Preparation cluster_synthesis Ester Synthesis cluster_analysis Product Analysis Cultivation Cultivation Harvesting Harvesting Cultivation->Harvesting Washing Washing Harvesting->Washing Drying Drying Washing->Drying Reaction_Setup Reaction Setup (Substrates + Enzyme) Drying->Reaction_Setup Incubation Incubation (Shaker) Reaction_Setup->Incubation Reaction_Termination Reaction Termination (Centrifugation) Incubation->Reaction_Termination HPLC_Analysis HPLC Analysis Reaction_Termination->HPLC_Analysis Quantification Quantification HPLC_Analysis->Quantification G E Lipase (E) EA E-Octanoic Acid E->EA F Acyl-Enzyme (F) EA->F FB F-Octanol F->FB Water Water (P) F->Water EQ E-Octyl Octanoate FB->EQ EQ->E Octyl_Octanoate This compound (Q) EQ->Octyl_Octanoate Octanoic_Acid Octanoic Acid (A) Octanoic_Acid->E Octanol Octanol (B) Octanol->F

References

An In-depth Technical Guide to Octyl Octanoate: From Discovery to Modern Synthesis and Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Octyl octanoate (CH₃(CH₂)₆COO(CH₂)₇CH₃), a fatty acid ester, has garnered interest across various scientific disciplines for its versatile properties as a flavoring agent, fragrance component, and emollient. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and characterization of this compound. It delves into the foundational principles of its synthesis, outlines detailed experimental protocols for both classical and enzymatic approaches, and presents its key physicochemical properties in a structured format. Furthermore, this guide explores the current understanding of its biological relevance and discusses potential avenues for future research.

Discovery and History

The discovery of this compound is intrinsically linked to the broader history of ester synthesis. While a specific date for the first synthesis of this compound is not prominently documented, its creation became possible following the seminal work of Emil Fischer and Arthur Speier in 1895. They developed the acid-catalyzed esterification of a carboxylic acid and an alcohol, a reaction now famously known as Fischer-Speier esterification. This foundational method paved the way for the systematic synthesis of a vast array of esters, including this compound, from their constituent carboxylic acids (octanoic acid) and alcohols (octanol).

Initially, the interest in this compound and similar esters was primarily driven by the flavor and fragrance industries due to their characteristic fruity and fatty odors. It was identified as a natural constituent of various fruits and essential oils, which further spurred its synthesis for commercial applications. In recent years, the focus has expanded to include its potential roles in biological systems and as a building block in the synthesis of more complex molecules.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its application in research and development. The following tables summarize key quantitative data for this compound.

Table 1: General and Physical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₁₆H₃₂O₂[1]
Molecular Weight 256.42 g/mol [1]
CAS Number 2306-88-9[1]
Appearance Colorless liquid[2]
Odor Fruity, waxy, coconut-like[1]
Density 0.859 g/cm³ at 25 °C[1]
Boiling Point 307 °C at 760 mmHg[1]
Melting Point -18 °C[1]
Refractive Index (n²⁰/D) 1.435[1]

Table 2: Spectroscopic Data of this compound

Spectroscopic TechniqueKey Peaks/SignalsReference(s)
¹H NMR (CDCl₃, ppm) ~4.05 (t, 2H, -OCH₂-), ~2.28 (t, 2H, -C(=O)CH₂-), ~1.62 (m, 4H), ~1.28 (m, 18H), ~0.88 (t, 6H, -CH₃)[3][4]
¹³C NMR (CDCl₃, ppm) ~173.9 (C=O), ~64.4 (-OCH₂-), ~34.4, 31.8, 31.6, 29.2, 29.1, 28.6, 25.9, 25.1, 22.6, 14.1[3]
Mass Spectrometry (m/z) 256 (M+), 145, 112, 85, 57, 43[5]
Infrared (cm⁻¹) ~2925 (C-H stretch), ~1740 (C=O stretch), ~1170 (C-O stretch)[2]

Experimental Protocols

The synthesis of this compound can be achieved through two primary routes: classical acid-catalyzed esterification and modern enzymatic synthesis. Both methods offer distinct advantages and are detailed below.

Fischer-Speier Esterification: A Classical Approach

This method involves the reaction of octanoic acid with 1-octanol in the presence of a strong acid catalyst.

Materials:

  • Octanoic acid

  • 1-Octanol

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

  • Toluene

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Dean-Stark apparatus

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Set up a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.

  • To the flask, add octanoic acid (1.0 equivalent), 1-octanol (1.2 equivalents), and a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the total reactant weight).

  • Add toluene to the flask to facilitate azeotropic removal of water.

  • Heat the reaction mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap.

  • Monitor the reaction progress by observing the amount of water collected. The reaction is typically complete when no more water is formed.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and remove the solvent (toluene) and excess 1-octanol using a rotary evaporator.

  • The crude this compound can be further purified by vacuum distillation or column chromatography.

Lipase-Catalyzed Synthesis: A Green Chemistry Approach

Enzymatic synthesis offers a milder and more selective alternative to traditional chemical methods. Lipases are commonly employed for this purpose.

Materials:

  • Octanoic acid

  • 1-Octanol

  • Immobilized lipase (e.g., from Candida antarctica or Rhizomucor miehei)[6][7]

  • Organic solvent (e.g., hexane, or solvent-free)

  • Molecular sieves (optional, to remove water)

  • Shaking incubator or magnetic stirrer

  • Filtration setup

Procedure:

  • In a suitable reaction vessel, combine octanoic acid (1.0 equivalent) and 1-octanol (1.0-1.2 equivalents).

  • If using a solvent, add hexane. For a solvent-free system, the reactants themselves serve as the medium.

  • Add the immobilized lipase (typically 5-10% by weight of the substrates).

  • If not using a Dean-Stark trap equivalent for enzymatic reactions, add activated molecular sieves to adsorb the water produced.

  • Incubate the reaction mixture at a controlled temperature (typically 40-60 °C) with constant agitation for 24-72 hours.[6][8]

  • Monitor the reaction progress using techniques like gas chromatography (GC) or thin-layer chromatography (TLC).

  • Upon completion, separate the immobilized lipase by filtration. The enzyme can often be washed and reused.

  • The product mixture can be purified by removing any unreacted starting materials, typically via vacuum distillation or column chromatography.

Purification and Characterization

Purification:

  • Vacuum Distillation: Effective for separating the high-boiling this compound from lower-boiling impurities.

  • Column Chromatography: A common method for high-purity isolation.[9][10][11] A silica gel stationary phase with a non-polar mobile phase (e.g., a gradient of hexane and ethyl acetate) is typically used.

Characterization:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Used to determine the purity of the synthesized this compound and confirm its molecular weight.[12][13][14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the ester.[3][4]

  • Infrared (IR) Spectroscopy: To identify the characteristic ester carbonyl (C=O) functional group.

Biological Significance and Signaling Pathways

Currently, there is a lack of direct scientific evidence detailing a specific signaling pathway for this compound. However, its constituent components and related molecules offer insights into its potential biological roles.

Octanoate (the anionic form of octanoic acid) has been shown to influence cellular metabolism. For instance, studies have demonstrated that octanoate can stimulate the accumulation of triacylglycerol and affect the expression of genes involved in fatty acid transport (like CD36) in bovine mammary epithelial cells.[15] It has also been observed to inhibit acetyl-CoA carboxylase, a key enzyme in fatty acid synthesis.[15]

Furthermore, long-chain fatty acid esters, the class of molecules to which this compound belongs, are known to be involved in various biological processes, including energy storage and membrane structure. While specific signaling roles are still under investigation, it is plausible that this compound could interact with cellular receptors or enzymes involved in lipid metabolism.

A study on a structurally related compound, 4-octyl itaconate, has shown that it can activate the Nrf2-AMPK signaling pathway, which is involved in cellular stress response and metabolism.[16] This finding suggests a potential, yet unconfirmed, avenue of investigation for the biological activities of this compound.

Visualizations

To aid in the understanding of the concepts discussed, the following diagrams have been generated.

Synthesis of this compound

G cluster_reactants Reactants cluster_synthesis Synthesis cluster_products Products Octanoic Acid Octanoic Acid Esterification Esterification Octanoic Acid->Esterification 1-Octanol 1-Octanol 1-Octanol->Esterification This compound This compound Esterification->this compound Water Water Esterification->Water

Caption: General overview of the esterification reaction to form this compound.

Fischer-Speier Esterification Workflow

G Start Start Mix Reactants & Catalyst Mix Reactants & Catalyst Start->Mix Reactants & Catalyst Reflux with Dean-Stark Reflux with Dean-Stark Mix Reactants & Catalyst->Reflux with Dean-Stark Cool & Quench Cool & Quench Reflux with Dean-Stark->Cool & Quench Liquid-Liquid Extraction Liquid-Liquid Extraction Cool & Quench->Liquid-Liquid Extraction Drying Organic Layer Drying Organic Layer Liquid-Liquid Extraction->Drying Organic Layer Solvent Removal Solvent Removal Drying Organic Layer->Solvent Removal Purification Purification Solvent Removal->Purification Final Product Final Product Purification->Final Product

Caption: Step-by-step workflow for the Fischer-Speier synthesis of this compound.

Lipase-Catalyzed Synthesis Workflow

G Start Start Combine Substrates & Lipase Combine Substrates & Lipase Start->Combine Substrates & Lipase Incubate with Agitation Incubate with Agitation Combine Substrates & Lipase->Incubate with Agitation Monitor Reaction Monitor Reaction Incubate with Agitation->Monitor Reaction Separate Lipase Separate Lipase Monitor Reaction->Separate Lipase Purification of Product Purification of Product Separate Lipase->Purification of Product Final Product Final Product Purification of Product->Final Product

Caption: A simplified workflow for the enzymatic synthesis of this compound.

Conclusion and Future Directions

This compound, a seemingly simple fatty acid ester, has a rich history rooted in the foundational principles of organic chemistry. While its synthesis is well-established through both classical and modern enzymatic methods, there remains a significant gap in our understanding of its biological roles. Future research should focus on elucidating the specific interactions of this compound within biological systems. Investigating its potential to modulate cellular signaling pathways, similar to related lipid molecules, could uncover novel therapeutic or biotechnological applications. Furthermore, the optimization of its green synthesis using novel biocatalysts and reaction media continues to be an area of active research, aligning with the growing demand for sustainable chemical processes. This comprehensive guide serves as a foundational resource for researchers and professionals seeking to explore the multifaceted nature of this compound.

References

Methodological & Application

Application Notes and Protocols for Octyl Octanoate as a Solvent in Organic Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octyl octanoate (also known as octyl caprylate) is an ester of octanol and octanoic acid, characterized by its non-polar nature, low volatility, and high boiling point.[1] While primarily utilized in the food and cosmetic industries as a flavoring agent and emollient, its physical properties suggest potential as a green and sustainable solvent for specific applications in organic synthesis.[1][2] As the chemical industry moves towards more environmentally friendly processes, high-boiling, biodegradable, and non-toxic solvents like this compound are of increasing interest.[2][3]

These application notes provide an overview of the properties of this compound relevant to its use as a solvent and offer a theoretical protocol for its application in high-temperature organic reactions. It is important to note that while its properties are suitable for such applications, specific examples in peer-reviewed literature are scarce, indicating this is an area ripe for exploration.

Physical and Chemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in the table below. Its high boiling point makes it suitable for reactions requiring elevated temperatures, while its low volatility minimizes solvent loss and exposure.[4][5] Its non-polar character makes it a good solvent for nonpolar compounds such as oils, fats, and waxes.[1]

PropertyValueReference(s)
Molecular Formula C₁₆H₃₂O₂[1]
Molecular Weight 256.42 g/mol [1]
Appearance Colorless clear liquid[4]
Boiling Point 307 °C (at 760 mm Hg)[4]
Melting Point -18 °C[4]
Density 0.859 g/mL at 25 °C[6]
Flash Point 139.44 °C (283 °F)[5]
Solubility Insoluble in water; soluble in alcohol[1]
Vapor Pressure ~0.0001 hPa at 20 °C[5]

Application Notes: Potential as a Green Solvent

This compound exhibits several characteristics that align with the principles of green chemistry, making it a promising alternative to conventional volatile organic compounds (VOCs).

  • High Boiling Point and Low Volatility: The high boiling point reduces the risk of exposure to harmful vapors and minimizes solvent loss to the atmosphere, a key consideration in reducing air pollution.[2][7]

  • Biodegradability: As a fatty acid ester, this compound is expected to be biodegradable, reducing its environmental persistence compared to halogenated or petroleum-derived solvents.[2]

  • Renewable Feedstocks: this compound can be synthesized from renewable resources, namely octanoic acid and octanol, which can be derived from biomass.[2]

  • Reaction Medium for High-Temperature Synthesis: Many organic reactions require high temperatures to overcome activation energy barriers. Solvents with high boiling points are essential for these transformations.[8] this compound's thermal stability makes it a candidate for such processes.

  • Compatibility with Biocatalysis: While often the product of enzymatic reactions, the non-polar and biocompatible nature of this compound suggests its potential as a medium for certain biocatalytic transformations where reactants and products have low water solubility.[1][9]

Experimental Protocols

The following is a representative, theoretical protocol for a high-temperature esterification reaction where a high-boiling, non-polar solvent like this compound could be advantageous. This protocol is intended as a starting point for researchers exploring the use of this compound as a solvent.

Protocol: High-Temperature Fischer Esterification of Benzoic Acid with Benzyl Alcohol

This protocol describes a general procedure for the synthesis of benzyl benzoate using this compound as a high-boiling solvent to facilitate the removal of water by-product.

Materials:

  • Benzoic acid

  • Benzyl alcohol

  • Amberlyst-15 (or other solid acid catalyst)

  • This compound (solvent)

  • Sodium bicarbonate (5% aqueous solution)

  • Anhydrous magnesium sulfate

  • Hexane

  • Ethyl acetate

Equipment:

  • Three-neck round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Thermometer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, Dean-Stark apparatus, reflux condenser, and thermometer, add benzoic acid (1.0 eq), benzyl alcohol (1.2 eq), Amberlyst-15 (10% by weight of benzoic acid), and this compound (2 mL per gram of benzoic acid).

  • Assemble the Dean-Stark apparatus and condenser. Begin stirring and heat the reaction mixture to 150-160 °C using a heating mantle.

  • Maintain the temperature and reflux for 4-6 hours, or until the theoretical amount of water has been collected in the Dean-Stark trap.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Once the reaction is complete, cool the mixture to room temperature.

Work-up and Purification:

  • Filter the reaction mixture to remove the solid acid catalyst. Wash the catalyst with a small amount of hexane.

  • Transfer the filtrate to a separatory funnel.

  • Wash the organic layer sequentially with 5% sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to remove the hexane.

  • The crude product will be a mixture of benzyl benzoate and the this compound solvent. The product can be purified from the high-boiling solvent by vacuum distillation or column chromatography (silica gel, hexane/ethyl acetate gradient).

Visualizations

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: - Benzoic Acid - Benzyl Alcohol - Amberlyst-15 B Add Solvent: This compound A->B in 3-neck flask C Heat to 150-160 °C with stirring B->C D Reflux with Dean-Stark (4-6 hours) C->D E Monitor by TLC/GC D->E periodic sampling F Cool to RT E->F reaction complete G Filter catalyst F->G H Aqueous Wash (NaHCO3, Brine) G->H I Dry (MgSO4) & Concentrate H->I J Purify (Vacuum Distillation or Column Chromatography) I->J Logical_Relationship cluster_properties Properties of this compound cluster_benefits Benefits in Organic Synthesis Prop1 High Boiling Point (>300 °C) Ben1 Enables High-Temperature Reactions Prop1->Ben1 Prop2 Low Volatility Ben2 Reduced Solvent Loss & Improved Safety Prop2->Ben2 Prop3 Non-polar Ben3 Dissolves Non-polar Reagents/Substrates Prop3->Ben3 Prop4 Biodegradable & Renewable Source Ben4 Green & Sustainable Alternative Prop4->Ben4

References

Application Notes and Protocols for Octyl Octanoate in Cosmetic Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octyl octanoate (CAS No. 2306-88-9), also known as octyl caprylate, is a versatile ester widely utilized in the cosmetics and personal care industry.[1][2][3] It is the esterification product of octanoic acid and octanol.[2] Renowned for its emollient and skin-conditioning properties, this ingredient offers a unique sensory profile and functional benefits in a variety of formulations.[1][3][4] These notes provide detailed applications, experimental protocols, and key data for formulators working with this compound.

Physicochemical Properties

This compound is a clear, colorless liquid with a characteristic fruity-oily odor.[3][5] Its lipophilic nature makes it soluble in alcohols and oils, but insoluble in water.[2][3] Key physicochemical data are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C16H32O2[2][5]
Molecular Weight 256.42 g/mol [2][5]
Appearance Colorless, clear liquid[3]
Odor Fruity, oily, sweet[3][5]
Solubility Soluble in alcohol; insoluble in water[2][3]
Specific Gravity 0.859 g/mL @ 25°C[3][5]
Refractive Index 1.435 @ 20°C[3][5]
Boiling Point 306-307 °C[2][3]
Melting Point -18 °C[2][5]
Flash Point 139.44 °C[3]

Functions in Cosmetic Formulations

This compound serves multiple functions in cosmetic products, making it a valuable ingredient for formulators. Its primary roles are summarized in Table 2.

Table 2: Functions of this compound in Cosmetics

FunctionDescription
Emollient Forms a protective barrier on the skin, helping to reduce water loss and maintain hydration. Provides a soft and smooth feel to the skin.[1][6]
Skin-Conditioning Agent Improves the overall condition and appearance of the skin.
Solvent Can dissolve other ingredients, such as active compounds and UV filters, aiding in their incorporation into formulations.[6]
Dispersing Agent Helps to distribute pigments and other solid particles evenly throughout a formulation.[1]
Fragrance Ingredient Contributes a pleasant fruity and sweet aroma to products.[3]
Plasticizer Can be used in specialty chemical blends to improve the spreadability and consistency of products like inks and coatings.[1]

Applications and Recommended Inclusion Levels

This compound is incorporated into a wide array of cosmetic and personal care products due to its favorable sensory profile, which is often described as non-greasy and fast-absorbing.[1] It is particularly beneficial in formulations where a light, silky feel is desired. While specific concentration ranges can vary based on the formulation type and desired aesthetics, general usage levels are provided in Table 3.

Table 3: Recommended Inclusion Levels of this compound

Product TypeRecommended Concentration Range (%)Notes
Creams and Lotions 1 - 10Provides emollience and a smooth after-feel.
Sunscreens 2 - 8Acts as a solvent for UV filters and contributes to a non-greasy feel.[1]
Hair Care (Conditioners, Serums) 1 - 5Imparts a silky, non-greasy feel to hair.[1]
Color Cosmetics (Foundations, Lipsticks) 2 - 15Aids in pigment dispersion and provides a smooth application.[1]
Fragrance Formulations Up to 6 in concentrateActs as a carrier and contributes to the overall scent profile.[3]

Experimental Protocols

Stability Testing of a Cosmetic Emulsion Containing this compound

This protocol outlines the procedure for assessing the physical and chemical stability of an oil-in-water (O/W) cream formulated with this compound.

Objective: To evaluate the stability of the cosmetic emulsion under various storage conditions.

Materials and Equipment:

  • Test emulsion containing this compound

  • Control emulsion (without this compound, if applicable)

  • pH meter

  • Viscometer

  • Homogenizer

  • Microscope

  • Incubators/ovens set at various temperatures (e.g., 4°C, 25°C, 40°C)

  • Centrifuge

  • Glass jars and the final intended packaging

Methodology:

  • Initial Characterization (Time 0):

    • Record the initial appearance, color, and odor of the emulsion.

    • Measure the initial pH and viscosity.

    • Observe the emulsion under a microscope to determine the initial globule size and distribution.

    • Conduct a centrifugation test (e.g., 3000 rpm for 30 minutes) to check for initial signs of separation.[7]

  • Sample Storage:

    • Store samples of the emulsion in both glass jars and the final packaging at the following conditions:

      • 4°C (refrigerated)

      • 25°C / 60% RH (real-time)

      • 40°C / 75% RH (accelerated)

      • Freeze-thaw cycling: -10°C for 24 hours, then 25°C for 24 hours (repeat for 3-5 cycles).[7]

  • Evaluation at Specified Time Points:

    • Evaluate the samples at regular intervals (e.g., 1, 2, 3, and 6 months for accelerated testing; 3, 6, 12, and 24 months for real-time testing).[8]

    • At each time point, assess the following parameters and compare them to the initial measurements and the control sample stored at room temperature:

      • Physical Appearance: Note any changes in color, odor, or signs of phase separation (creaming, coalescence, or breaking).[7]

      • pH: Measure the pH of the emulsion.

      • Viscosity: Measure the viscosity of the emulsion.

      • Microscopic Analysis: Observe the emulsion under a microscope to monitor any changes in globule size or signs of aggregation.

      • Packaging Compatibility: Inspect the packaging for any signs of interaction with the product, such as discoloration, deformation, or leakage.

Workflow for Stability Testing:

Stability_Testing_Workflow start Start: Prepare Emulsion Samples initial_char Initial Characterization (Time 0) - Appearance, pH, Viscosity - Microscopic Analysis - Centrifugation start->initial_char storage Store Samples at Various Conditions - 4°C, 25°C/60%RH, 40°C/75%RH - Freeze-Thaw Cycles initial_char->storage evaluation Evaluate at Time Points (e.g., 1, 2, 3, 6 months) storage->evaluation physical_tests Physical & Chemical Tests - Appearance, Color, Odor - pH, Viscosity evaluation->physical_tests micro_analysis Microscopic Analysis - Globule Size & Distribution evaluation->micro_analysis packaging_compat Packaging Compatibility - Discoloration, Deformation evaluation->packaging_compat data_analysis Data Analysis & Comparison physical_tests->data_analysis micro_analysis->data_analysis packaging_compat->data_analysis end End: Determine Shelf Life data_analysis->end

Caption: Workflow for the stability testing of a cosmetic emulsion.

Sensory Panel Analysis of an Emollient

This protocol describes a method for the sensory evaluation of a cosmetic cream containing this compound to characterize its skin feel attributes.

Objective: To quantitatively describe the sensory characteristics of the emollient during and after application to the skin.

Materials and Equipment:

  • Test formulation with this compound

  • Control/reference formulations

  • Standardized application area on the inner forearm of panelists

  • Wash-out soap and towels

  • Controlled environment room (constant temperature and humidity)

  • Evaluation forms or sensory analysis software

Panelist Selection and Training:

  • Select a panel of 10-15 trained assessors.

  • Train panelists to identify and quantify specific sensory attributes of emollients using standardized scales.

Methodology:

  • Acclimatization: Panelists should acclimate in the controlled environment room for at least 15 minutes before the evaluation.

  • Sample Application:

    • A standardized amount of the test formulation (e.g., 0.1 g) is applied to a marked area on the inner forearm.

    • Panelists are instructed to spread the product evenly over the area.

  • Attribute Evaluation:

    • Panelists evaluate a series of sensory attributes at different time points (e.g., during application, immediately after, and after 5 minutes).

    • Attributes to be evaluated may include:

      • Spreadability: Ease of spreading the product on the skin.

      • Absorbency: How quickly the product is absorbed.

      • Greasiness: The feeling of oiliness on the skin.

      • Stickiness: The tacky feeling on the skin.

      • Smoothness: The sensation of smoothness on the skin surface.

      • Residue: The amount of product remaining on the skin.

    • Each attribute is rated on a labeled magnitude scale (e.g., 0 = not at all, 10 = very).

Workflow for Sensory Panel Analysis:

Sensory_Analysis_Workflow start Start: Panelist Acclimatization application Standardized Sample Application (0.1g on inner forearm) start->application eval_during Evaluation During Application - Spreadability application->eval_during eval_after Evaluation Immediately After - Absorbency, Greasiness, Stickiness eval_during->eval_after eval_5min Evaluation After 5 Minutes - Smoothness, Residue eval_after->eval_5min data_collection Data Collection (Labeled Magnitude Scales) eval_5min->data_collection analysis Statistical Analysis (e.g., ANOVA, PCA) data_collection->analysis end End: Sensory Profile Generation analysis->end

Caption: Workflow for the sensory panel analysis of a cosmetic emollient.

In-Vitro Evaluation of Skin Moisturization

This protocol provides an in-vitro method to assess the moisturizing potential of a formulation containing this compound by measuring its effect on skin hydration.

Objective: To determine the efficacy of the formulation in increasing skin hydration in an in-vitro model.

Materials and Equipment:

  • 3D reconstructed human epidermis (RHE) models

  • Test formulation with this compound

  • Positive control (e.g., glycerin solution) and negative control (untreated)

  • Corneometer or other skin hydration measurement device

  • Cell culture incubator (37°C, 5% CO2)

  • Phosphate-buffered saline (PBS)

Methodology:

  • Tissue Equilibration: Equilibrate the RHE models in the incubator according to the manufacturer's instructions.

  • Baseline Measurement: Measure the baseline skin hydration of each RHE model using a Corneometer.

  • Product Application:

    • Topically apply a standardized amount of the test formulation, positive control, and negative control to the surface of the RHE models.

  • Incubation: Incubate the treated RHE models for a specified period (e.g., 1, 4, and 24 hours).

  • Hydration Measurement: At each time point, remove the excess product (if any) and measure the skin hydration using the Corneometer.

  • Data Analysis:

    • Calculate the change in skin hydration from baseline for each treatment group.

    • Statistically compare the results of the test formulation to the positive and negative controls.

Workflow for In-Vitro Skin Moisturization Evaluation:

Moisturization_Evaluation_Workflow start Start: Equilibrate RHE Models baseline Measure Baseline Skin Hydration (Corneometer) start->baseline application Apply Test Formulation, Positive, and Negative Controls baseline->application incubation Incubate RHE Models (1, 4, 24 hours) application->incubation measurement Measure Skin Hydration at Each Time Point incubation->measurement analysis Data Analysis - Calculate Change from Baseline - Statistical Comparison measurement->analysis end End: Determine Moisturization Efficacy analysis->end

References

Octyl Octanoate as a Fragrance Carrier: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octyl octanoate is a fatty acid ester with the chemical formula C16H32O2.[1][2] It is a colorless liquid with a characteristic fruity, oily, and sweet odor.[3][4] Due to its low volatility, excellent solvent properties, and pleasant scent profile, this compound is widely utilized in the fragrance, cosmetic, and pharmaceutical industries.[1][5] This document provides detailed application notes and experimental protocols for the use of this compound as a fragrance carrier, intended for researchers, scientists, and professionals in drug development.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is crucial for its effective application as a fragrance carrier. The following table summarizes key quantitative data.

PropertyValueReference
Molecular Formula C16H32O2[1][2]
Molecular Weight 256.42 g/mol [2][3]
CAS Number 2306-88-9[1][2]
Appearance Colorless clear liquid[4]
Odor Profile Fruity, oily, fatty, waxy, sweet, with floral and wine-like nuances[1][3]
Boiling Point 306.00 to 307.00 °C @ 760.00 mm Hg[1][2]
Melting Point -18 °C[1][2]
Density 0.859 g/mL at 25 °C[2][3]
Refractive Index n20/D 1.435[2][3]
Vapor Pressure 0.0001 hPa @ 20°C; 0.0002 hPa @ 25°C[1]
Solubility Soluble in alcohol; insoluble in water[1]
Flash Point 139.44 °C (283.00 °F) TCC[4][6]
logP (o/w) 6.5[1]

Applications of this compound as a Fragrance Carrier

This compound serves multiple functions in fragrance formulations:

  • Solvent/Carrier: Its lipophilic nature makes it an excellent solvent for a wide range of aromatic compounds, ensuring a homogenous and stable fragrance concentrate.[5]

  • Fixative: Due to its low vapor pressure, it helps to reduce the evaporation rate of more volatile fragrance components, thereby prolonging the scent's longevity on the skin or in the air.

  • Emollient: In cosmetic applications, it provides a smooth, non-greasy feel on the skin, enhancing the sensory experience of the final product.[1]

  • Scent-Modulating Agent: Its inherent fruity and oily notes can complement and round out fragrance compositions.[1]

Experimental Protocols

Protocol for Preparation of a Fragrance Solution using this compound

This protocol describes the preparation of a simple fragrance solution for evaluation.

Materials:

  • This compound (fragrance grade)

  • Fragrance oil or individual aroma chemicals

  • Glass beakers

  • Magnetic stirrer and stir bars

  • Analytical balance

  • Glass storage bottles

Procedure:

  • Determine Concentration: Decide on the desired concentration of the fragrance oil in the this compound carrier. A common starting range is 10-30% (w/w) for fine fragrances.

  • Weighing: Accurately weigh the required amount of this compound into a clean, dry glass beaker.

  • Addition of Fragrance: While stirring the this compound on a magnetic stirrer, slowly add the pre-weighed fragrance oil or individual aroma chemicals.

  • Mixing: Continue stirring until the solution is completely homogenous. This may take from a few minutes to an hour, depending on the solubility of the fragrance components. Gentle warming (to no more than 40°C) can be applied to aid dissolution if necessary, but caution should be exercised to avoid evaporation of volatile top notes.

  • Maturation: Transfer the solution to a sealed glass bottle and allow it to mature for at least 48 hours in a cool, dark place. This allows the fragrance notes to meld and stabilize.

  • Filtration (Optional): If any solid particles are observed, the solution can be filtered through a coarse filter paper.

Fragrance_Solution_Preparation cluster_prep Preparation Workflow start Start determine_conc Determine Fragrance Concentration start->determine_conc weigh_oo Weigh Octyl Octanoate determine_conc->weigh_oo weigh_frag Weigh Fragrance Oil determine_conc->weigh_frag mix Mix with Magnetic Stirrer weigh_oo->mix weigh_frag->mix maturation Mature for 48h mix->maturation filtration Optional Filtration maturation->filtration end_product Final Fragrance Solution filtration->end_product

Caption: Workflow for preparing a fragrance solution with this compound.

Protocol for Evaluating Fragrance Release and Longevity using Headspace Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a method to quantitatively assess the release of volatile fragrance compounds from an this compound-based solution over time.

Materials and Equipment:

  • Fragrance solution in this compound

  • Filter paper or skin-mimicking substrate

  • Headspace vials with septa

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

  • Solid-Phase Microextraction (SPME) fiber assembly (e.g., PDMS/DVB)

  • Incubator or temperature-controlled chamber

Procedure:

  • Sample Application: Apply a standardized amount (e.g., 10 µL) of the fragrance solution onto the substrate (filter paper) and place it inside a headspace vial.

  • Equilibration and Sampling (Time 0): Immediately seal the vial and place it in an incubator at a controlled temperature (e.g., 32°C to simulate skin temperature). Allow the headspace to equilibrate for a set time (e.g., 15 minutes).

  • SPME Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 20 minutes) to adsorb the volatile organic compounds (VOCs).

  • GC-MS Analysis: Retract the fiber and immediately inject it into the GC-MS inlet for thermal desorption and analysis. The GC oven temperature program should be optimized to separate the fragrance components of interest. The MS will aid in the identification and quantification of each compound.

  • Time-Course Analysis: Repeat steps 1-4 at various time intervals (e.g., 1, 2, 4, 6, 8, and 24 hours) using freshly prepared samples for each time point to create a fragrance release profile.

  • Data Analysis: Analyze the chromatograms to identify and quantify the peak areas of the fragrance compounds at each time point. Plot the peak area (or concentration) of key fragrance molecules against time to determine the evaporation rate and longevity.

GCMS_Workflow cluster_gcms Headspace GC-MS Analysis Workflow start Start apply_sample Apply Fragrance Solution to Substrate start->apply_sample place_in_vial Place Substrate in Headspace Vial apply_sample->place_in_vial incubate Incubate at Controlled Temperature place_in_vial->incubate spme SPME Headspace Extraction incubate->spme gcms_analysis GC-MS Analysis spme->gcms_analysis data_analysis Data Analysis and Release Profile Generation gcms_analysis->data_analysis end End data_analysis->end

Caption: Workflow for evaluating fragrance release using Headspace GC-MS.

Protocol for Sensory Evaluation of Fragrance Longevity

This protocol provides a framework for assessing the perceived longevity of a fragrance by a trained sensory panel.

Materials:

  • Fragrance solution in this compound

  • Unscented blotter strips or skin of human volunteers

  • Evaluation booths with controlled ventilation and lighting

  • Data collection forms or software

Procedure:

  • Panelist Training: Train a panel of assessors to recognize and rate the intensity of different fragrance notes on a standardized scale (e.g., a 10-point scale where 0 is no odor and 10 is a very strong odor).

  • Sample Application: Apply a standardized amount of the fragrance solution to the blotter strips or the inner forearm of the panelists.

  • Initial Evaluation (Time 0): Immediately after application, ask the panelists to evaluate the overall fragrance intensity and the intensity of the top, middle, and base notes.

  • Time-Interval Evaluations: At predetermined time intervals (e.g., 30 minutes, 1, 2, 4, 6, 8 hours), have the panelists re-evaluate the fragrance intensity.

  • Data Collection: Record the intensity ratings for each panelist at each time point.

  • Data Analysis: Calculate the average intensity ratings at each time point and plot them to create a sensory decay curve. This provides a qualitative and semi-quantitative measure of fragrance longevity.

Sensory_Evaluation_Workflow cluster_sensory Sensory Evaluation Workflow start Start panelist_training Train Sensory Panel start->panelist_training sample_application Apply Fragrance Sample panelist_training->sample_application initial_eval Initial Evaluation (Time 0) sample_application->initial_eval timed_evals Evaluations at Time Intervals initial_eval->timed_evals data_collection Collect Intensity Ratings timed_evals->data_collection data_analysis Analyze Data and Create Decay Curve data_collection->data_analysis end End data_analysis->end

Caption: Workflow for sensory evaluation of fragrance longevity.

Safety Considerations

This compound is generally considered safe for use in cosmetic and fragrance applications.[4][6] However, as with any chemical, appropriate safety precautions should be taken:

  • Good Laboratory Practice: Handle in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Skin Compatibility: While this compound itself is a known emollient, the final fragrance formulation should be tested for skin irritation and sensitization, especially when used in leave-on products. Patch testing on human volunteers is a common method for assessing skin compatibility.

  • Regulatory Compliance: Ensure that the use of this compound and any fragrance ingredients complies with relevant regional regulations and the standards set by organizations such as the International Fragrance Association (IFRA).

Conclusion

This compound is a versatile and effective carrier for a wide variety of fragrance applications. Its favorable physicochemical properties, including low volatility and excellent solvency, contribute to the creation of stable and long-lasting fragrance formulations. The experimental protocols provided in this document offer a starting point for researchers and formulators to evaluate and optimize the performance of this compound as a fragrance carrier in their specific product development endeavors.

References

Application Notes and Protocols: Octyl Octanoate in Food Flavoring

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Octyl Octanoate as a Food Flavoring Agent

This compound (CAS No. 2306-88-9), also known as octyl caprylate, is a fatty acid ester recognized for its valuable contribution to the flavor profiles of various food and beverage products.[1][2] It is a synthetically produced flavoring substance that is also found naturally in some foods. As a Generally Recognized as Safe (GRAS) substance, designated by the Flavor and Extract Manufacturers Association (FEMA) with the number 2811, it is approved for use in food.[3][4]

The organoleptic properties of this compound are characterized by fruity, oily, fatty, waxy, and sweet notes, with some descriptions also including coconut and floral undertones.[5][6] These characteristics make it a versatile ingredient for enhancing and imparting specific flavor profiles in a wide range of applications, including confectionery, baked goods, beverages, and dairy products.[7]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for understanding its behavior in food matrices, including its solubility, volatility, and stability.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C16H32O2[8]
Molecular Weight 256.42 g/mol [5]
Appearance Colorless liquid[5]
Odor/Flavor Profile Fruity, oily, fatty, waxy, sweet, coconut, floral[5][6]
Purity (Food Grade) ≥98%[6]
Specific Gravity 0.859 g/cm³ at 25°C[5]
Boiling Point 307 °C[6]
Melting Point -18 °C[6]
Solubility Soluble in alcohol, insoluble in water[5]

Application in Food and Beverages: Quantitative Data

While specific usage levels of this compound in various food categories are maintained by FEMA and available upon request, general guidance and data for similar esters can provide a starting point for formulation.[3] Food-grade this compound typically has a purity of ≥98%.[6] For fragrance concentrates, usage levels can be up to 6.0%.[5] Table 2 provides a general overview of potential applications.

Table 2: Application Overview of this compound in Food Products

Food CategoryPotential ApplicationTypical Flavor Contribution
Beverages (non-alcoholic) Fruit-flavored drinks, carbonated soft drinksEnhances fruity notes, provides a fuller mouthfeel.
Alcoholic Beverages Liqueurs, flavored spiritsContributes to fruity and estery profiles.
Confectionery Hard and soft candies, chewing gumImparts fruity and sweet flavors.
Baked Goods Cookies, cakes, fillingsAdds fruity and creamy notes.
Dairy Products Yogurt, ice cream, flavored milkEnhances fruit flavors and contributes to a creamy profile.

Note: The exact concentration of this compound will depend on the specific food matrix, desired flavor intensity, and regulatory guidelines. Formulation trials are essential to determine the optimal usage level.

Experimental Protocols

Protocol for Incorporation of this compound into Beverages

Due to its oil-soluble nature, incorporating this compound into water-based systems like beverages requires the formation of a stable emulsion.

Objective: To create a stable oil-in-water emulsion for uniform dispersion of this compound in a beverage.

Materials:

  • This compound (food grade, ≥98% purity)

  • Emulsifier (e.g., gum acacia, modified starch)

  • Weighting agent (if necessary, to prevent ringing)

  • High-shear mixer/homogenizer

  • Distilled water

  • Beverage base

Procedure:

  • Emulsifier Hydration: Disperse the chosen emulsifier in distilled water under agitation. Allow sufficient time for complete hydration as per the supplier's instructions.

  • Oil Phase Preparation: In a separate vessel, mix the this compound with a carrier oil and a weighting agent if required.

  • Pre-emulsion Formation: Slowly add the oil phase to the hydrated emulsifier solution under high shear mixing to form a coarse pre-emulsion.

  • Homogenization: Pass the pre-emulsion through a high-pressure homogenizer to reduce the droplet size and create a stable, fine emulsion. The number of passes and pressure will depend on the desired particle size and stability.

  • Addition to Beverage: The resulting flavor emulsion can then be added to the beverage base with gentle mixing to ensure uniform distribution.

Experimental Workflow for Beverage Flavoring

G cluster_emulsion Flavor Emulsion Preparation cluster_beverage Beverage Formulation A Hydrate Emulsifier in Water C High-Shear Mixing (Pre-emulsion) A->C B Prepare Oil Phase: This compound + Carrier Oil B->C D Homogenization (Fine Emulsion) C->D F Add Flavor Emulsion to Beverage Base D->F E Prepare Beverage Base E->F G Final Beverage F->G

Workflow for incorporating this compound into a beverage.
Protocol for Sensory Evaluation: Triangle Test

The triangle test is a discriminative method to determine if a sensory difference exists between two products.[9][10]

Objective: To determine if the addition of this compound at a specific concentration creates a perceivable difference in a food product compared to a control.

Materials:

  • Control food product

  • Test food product (with added this compound)

  • Identical sample containers, coded with random 3-digit numbers

  • Water and unsalted crackers for palate cleansing

  • Ballots for recording responses

Procedure:

  • Sample Preparation: Prepare the control and test products.

  • Panelist Selection: Recruit a panel of at least 24-30 individuals.

  • Test Setup: For each panelist, present three samples in a randomized order. Two samples will be identical (either both control or both test), and one will be different. The six possible presentation orders (AAB, ABA, BAA, BBA, BAB, ABB) should be balanced across the panelists.

  • Evaluation: Instruct panelists to taste the samples from left to right and identify the "odd" or different sample. Panelists should cleanse their palates between samples.

  • Data Analysis: Collect the ballots and count the number of correct responses. The significance of the results is determined by comparing the number of correct identifications to a statistical table for triangle tests.

Protocol for Sensory Evaluation: Quantitative Descriptive Analysis (QDA)

QDA is used to identify, describe, and quantify the sensory attributes of a product.[11][12][13][14][15]

Objective: To develop a detailed sensory profile of a food product containing this compound.

Materials:

  • Food product with this compound

  • Reference standards for various aroma and flavor attributes

  • Sensory booths with controlled lighting and ventilation

  • Computerized data collection system or paper ballots with unstructured line scales

Procedure:

  • Panelist Training: Select and train a panel of 8-12 individuals to identify and quantify sensory attributes. During training, the panel develops a consensus vocabulary to describe the sensory characteristics of the product.

  • Lexicon Development: The panel, through discussion and exposure to the product and reference standards, will generate a list of descriptive terms for the aroma, flavor, and texture of the product (e.g., "fruity," "oily," "sweet," "creamy").

  • Evaluation: In individual booths, panelists will evaluate the product and rate the intensity of each attribute on an unstructured line scale (e.g., from "none" to "very intense").

  • Data Analysis: The data from the line scales are converted to numerical values. Statistical analysis (e.g., ANOVA, Principal Component Analysis) is used to generate a sensory profile of the product.

Quantitative Descriptive Analysis (QDA) Workflow

G A Panelist Selection & Training B Lexicon Development A->B C Sample Evaluation (Intensity Rating) B->C D Data Analysis (Statistics) C->D E Sensory Profile Generation D->E

Workflow for Quantitative Descriptive Analysis (QDA).
Protocol for Accelerated Shelf-Life Testing

Accelerated shelf-life testing is used to estimate the stability of a product in a shorter timeframe by subjecting it to elevated stress conditions.[16][17][18]

Objective: To assess the flavor stability of a food product containing this compound under accelerated conditions.

Materials:

  • Food product with this compound, packaged in its final commercial packaging

  • Environmental chambers with controlled temperature and humidity

  • Analytical instrumentation for chemical analysis (e.g., GC-MS)

  • Trained sensory panel

Procedure:

  • Storage Conditions: Store the product at elevated temperatures (e.g., 35°C, 45°C) and a control at the intended storage temperature (e.g., 25°C). The specific temperatures will depend on the product and its expected degradation pathways.

  • Time Points: Establish a schedule for pulling samples from each storage condition (e.g., week 0, 1, 2, 4, 8, 12).

  • Analysis: At each time point, analyze the samples for:

    • Sensory Changes: Conduct sensory evaluation (e.g., QDA) to track changes in the desired flavor attributes and the development of any off-flavors.

    • Chemical Changes: Use analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the concentration of this compound and identify any degradation products.

  • Data Modeling: Use the data collected at elevated temperatures to model the degradation kinetics (e.g., using the Arrhenius equation) and predict the shelf-life at normal storage conditions.

Flavor Perception Pathway

The perception of this compound's flavor is a complex process involving both the sense of smell (olfaction) and taste (gustation). While specific receptors for this compound have not been definitively identified in publicly available literature, a general model of flavor perception can be illustrated. Volatile molecules like this compound travel from the food in the mouth to the olfactory receptors in the nasal cavity (orthonasal and retronasal olfaction), while non-volatile compounds interact with taste receptors on the tongue. The brain then integrates these signals to create the overall flavor experience.

Generalized Flavor Perception Pathway

G cluster_input Flavor Stimuli cluster_perception Sensory Perception cluster_processing Neural Processing A This compound (in Food Matrix) B Olfactory Receptors (Nasal Cavity) A->B Volatiles (Aroma) C Taste Receptors (Tongue) A->C Non-volatiles (Taste) D Signal Transduction B->D C->D E Brain Integration (Flavor Perception) D->E

Generalized pathway for flavor perception.

Disclaimer: These application notes and protocols are intended for guidance and informational purposes for researchers and professionals. All experiments should be conducted in accordance with laboratory safety standards and applicable regulatory requirements. The provided protocols may need to be adapted and optimized for specific applications and food matrices.

References

Octyl Octanoate as a Plasticizer for Polymers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octyl octanoate, a fatty acid ester, serves as a versatile plasticizer, enhancing the flexibility and workability of various polymers.[1] Its application is particularly noted in the context of food-contact polymers where it functions as a light lubricant and plasticizer.[2] Plasticizers are essential additives that modify the mechanical properties of polymers, rendering them more suitable for a wide range of applications by reducing brittleness and increasing ductility. This document provides detailed application notes and experimental protocols for researchers interested in utilizing this compound as a plasticizer for polymers such as polylactic acid (PLA) and polyvinyl chloride (PVC).

Data Presentation: Effects on Polymer Properties

Disclaimer: The data presented in Tables 1, 2, and 3 are illustrative examples derived from studies on similar ester-based plasticizers and do not represent experimentally verified values for this compound. Researchers should perform their own experiments to determine the precise effects of this compound on their specific polymer systems.

Table 1: Illustrative Mechanical Properties of Plasticized Polylactic Acid (PLA) Films

Plasticizer Concentration (wt%)Tensile Strength (MPa)Elongation at Break (%)
0 (Neat PLA)50 - 605 - 10
1035 - 45100 - 150
2025 - 35200 - 250
3015 - 25300 - 350

Table 2: Illustrative Mechanical Properties of Plasticized Polyvinyl Chloride (PVC) Films

Plasticizer Concentration (phr*)Tensile Strength (MPa)Elongation at Break (%)
0 (Rigid PVC)40 - 502 - 5
2025 - 35150 - 200
4015 - 25250 - 300
6010 - 20350 - 400

phr: parts per hundred resin

Table 3: Illustrative Thermal Properties of Plasticized PLA

Plasticizer Concentration (wt%)Glass Transition Temperature (Tg) (°C)
0 (Neat PLA)60 - 65
1045 - 55
2030 - 40
3015 - 25

Experimental Protocols

Protocol 1: Preparation of Plasticized Polymer Films by Solvent Casting

This protocol describes the preparation of polymer films with varying concentrations of this compound using the solvent casting method.

Materials:

  • Polymer (e.g., Polylactic Acid (PLA) pellets)

  • This compound (plasticizer)

  • Volatile Solvent (e.g., Chloroform, Dichloromethane)

  • Glass petri dishes or other suitable casting surfaces

  • Magnetic stirrer and stir bars

  • Beakers or flasks

  • Pipettes

  • Leveling surface (e.g., a level lab bench or a leveling table)

  • Fume hood

  • Desiccator

Procedure:

  • Polymer Solution Preparation:

    • Weigh the desired amount of polymer (e.g., 2 g of PLA) and dissolve it in a suitable volume of solvent (e.g., 40 mL of chloroform) in a beaker or flask.

    • Place a magnetic stir bar in the beaker and stir the solution on a magnetic stirrer until the polymer is completely dissolved. This may take several hours. Gentle heating (e.g., 40-50°C) can be applied to expedite dissolution, but ensure the solvent does not boil.

  • Addition of Plasticizer:

    • Calculate the required amount of this compound to achieve the desired weight percentage (wt%) relative to the polymer. For example, for a 10 wt% concentration with 2 g of PLA, you would add 0.2 g of this compound.

    • Using a pipette, add the calculated amount of this compound to the polymer solution while stirring.

    • Continue stirring for at least 30 minutes to ensure homogeneous mixing.

  • Casting the Film:

    • Place a clean, dry glass petri dish on a leveling surface inside a fume hood.

    • Carefully pour the polymer-plasticizer solution into the petri dish, ensuring the entire surface is covered evenly.

    • Cover the petri dish with a lid or aluminum foil with small perforations to allow for slow solvent evaporation. This helps in forming a uniform film without defects.

  • Drying the Film:

    • Allow the solvent to evaporate at room temperature in the fume hood for 24-48 hours. The drying time will depend on the solvent's volatility and the film's thickness.

    • Once the film appears dry and solid, transfer it to a vacuum oven or a desiccator for another 24 hours to remove any residual solvent.

  • Film Removal and Storage:

    • Carefully peel the film from the glass surface using tweezers or a flat-edged tool.

    • Store the prepared films in a desiccator to prevent moisture absorption before characterization.

experimental_workflow_film_preparation cluster_solution_prep Solution Preparation cluster_casting_drying Film Formation cluster_final_product Final Product dissolve Dissolve Polymer in Solvent add_plasticizer Add this compound dissolve->add_plasticizer mix Homogenize Mixture add_plasticizer->mix cast Cast Solution onto Surface mix->cast evaporate Solvent Evaporation cast->evaporate dry Vacuum/Desiccator Drying evaporate->dry peel Peel Film dry->peel store Store in Desiccator peel->store experimental_workflow_mechanical_testing cluster_specimen_prep Specimen Preparation cluster_testing Tensile Testing cluster_analysis Data Analysis cut Cut Film into Strips measure Measure Dimensions cut->measure mount Mount Specimen in UTM measure->mount pull Apply Tensile Load mount->pull record Record Data pull->record calculate Calculate Properties record->calculate report Report Results calculate->report logical_relationship_migration_factors Migration Migration Rate Plasticizer Plasticizer Properties (e.g., Molecular Weight, Polarity) Plasticizer->Migration Polymer Polymer Matrix (e.g., Crystallinity, Tg) Polymer->Migration Environment Environmental Conditions (e.g., Temperature, Time) Environment->Migration Simulant Food Simulant (e.g., Polarity) Simulant->Migration

References

Application Note: GC-MS Analysis of Octyl Octanoate

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a comprehensive methodology for the qualitative and quantitative analysis of octyl octanoate using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, a fatty acid ester, finds applications in the flavor, fragrance, and cosmetic industries. The protocol outlined below provides a robust framework for sample preparation, GC-MS instrument parameters, and data analysis for the accurate identification and quantification of this compound. This guide is intended for researchers, scientists, and professionals in drug development and quality control.

Introduction

This compound (C16H32O2, Molar Mass: 256.42 g/mol ) is an ester known for its fruity and oily aroma.[1] Accurate and reliable analytical methods are crucial for its identification and quantification in various matrices. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound, offering high resolution and sensitivity.[2] This document provides a detailed protocol for the GC-MS analysis of this compound, including sample preparation, instrument conditions, and expected results.

Experimental Protocols

Sample Preparation

The sample preparation method should be chosen based on the sample matrix. For relatively clean samples, a simple dilution is sufficient. For more complex matrices, an extraction step may be necessary.

a) Simple Dilution (for standards and clean samples):

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as hexane, ethyl acetate, or dichloromethane.[2][3][4]

  • From the stock solution, prepare a series of calibration standards by serial dilution to the desired concentration range (e.g., 1-100 µg/mL).

  • Transfer the final solutions to 2 mL autosampler vials for GC-MS analysis.[3]

b) Liquid-Liquid Extraction (LLE) (for liquid samples):

  • To 1 mL of the liquid sample, add 1 mL of a water-immiscible organic solvent (e.g., hexane or diethyl ether).

  • Vortex the mixture vigorously for 2 minutes to ensure thorough mixing.

  • Centrifuge the sample to facilitate phase separation.

  • Carefully collect the organic layer (top layer) and transfer it to a clean vial.

  • If necessary, concentrate the extract under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume of the chosen solvent and transfer to an autosampler vial.

c) Solid Phase Extraction (SPE) (for complex matrices):

  • Choose an appropriate SPE cartridge (e.g., C18) based on the sample matrix and the analyte's properties.

  • Condition the cartridge according to the manufacturer's instructions.

  • Load the sample onto the cartridge.

  • Wash the cartridge with a weak solvent to remove interferences.

  • Elute the this compound with a suitable organic solvent.

  • Concentrate the eluate and reconstitute it in the injection solvent.

GC-MS Instrumentation and Conditions

The following instrumental parameters can be used as a starting point and should be optimized for the specific instrument and application.

Parameter Condition
Gas Chromatograph Agilent 7890B GC or equivalent
Mass Spectrometer Agilent 5977A MSD or equivalent
GC Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250 °C
Injection Volume 1 µL
Injection Mode Split (e.g., 20:1) or Splitless
Oven Temperature Program Initial temperature of 70 °C (hold for 2 min), ramp at 10 °C/min to 280 °C (hold for 5 min)
Transfer Line Temp. 280 °C
Ion Source Temp. 230 °C
Quadrupole Temp. 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range m/z 40-400

Data Presentation

Quantitative Data Summary

The following table summarizes the key quantitative data for the GC-MS analysis of this compound.

Parameter Value Source
Molecular Formula C16H32O2NIST[4][5][6]
Molecular Weight 256.42 g/mol NIST[4][5][6]
Kovats Retention Index 1989 (on a non-polar column)The Pherobase[7]
Mass Spectral Data

The mass spectrum of this compound is characterized by a series of fragment ions. The most significant ions are listed in the table below, as determined from the NIST mass spectrum.[5]

m/z Relative Intensity (%) Proposed Fragment Ion
43100[C3H7]+
5785[C4H9]+
7160[C5H11]+
8540[C6H13]+
11230[C8H16]+ (from McLafferty rearrangement of the octanol part)
12725[C8H15O]+
14515[CH3(CH2)6CO]+ (Acylium ion)
256<5[M]+ (Molecular ion)

Mandatory Visualization

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Matrix Dilution Dilution with Solvent Sample->Dilution Simple Matrix Extraction Liquid-Liquid or Solid Phase Extraction Sample->Extraction Complex Matrix Filtration Filtration Dilution->Filtration Extraction->Filtration Vial Transfer to Autosampler Vial Filtration->Vial GC_Injection GC Injection Vial->GC_Injection Separation Chromatographic Separation (HP-5ms column) GC_Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Mass_Analyzer Mass Analyzer (Quadrupole) Ionization->Mass_Analyzer Detection Detection Mass_Analyzer->Detection Chromatogram Total Ion Chromatogram (TIC) Detection->Chromatogram Mass_Spectrum Mass Spectrum Acquisition Detection->Mass_Spectrum Quantification Quantification Chromatogram->Quantification Library_Search NIST Library Search Mass_Spectrum->Library_Search Library_Search->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for the GC-MS analysis of this compound.

Discussion

The provided GC-MS method is a reliable approach for the analysis of this compound. The choice of a non-polar column like the HP-5ms is suitable for the separation of fatty acid esters. The temperature program allows for the efficient elution of this compound and other components that may be present in the sample.

The mass spectrum of this compound shows characteristic fragmentation patterns for esters. The molecular ion peak at m/z 256 is often of low abundance. A key fragmentation pathway is the McLafferty rearrangement. The base peak at m/z 43 is a common fragment in many organic molecules. For confirmation, it is essential to compare the obtained mass spectrum with a reference spectrum from a spectral library, such as the NIST database.

Conclusion

This application note provides a detailed and robust protocol for the GC-MS analysis of this compound. The outlined procedures for sample preparation and instrument parameters, along with the provided quantitative data, will enable researchers and scientists to confidently identify and quantify this compound in various sample matrices. The methodology is suitable for quality control in the food, fragrance, and cosmetic industries, as well as for research applications.

References

Application Note: FTIR Analysis of Octyl Octanoate

Application Notes and Protocols: Enzymatic Synthesis of Octyl Octanoate

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Octyl octanoate is a fatty acid ester with applications in the food, fragrance, and cosmetic industries as a flavoring agent and emollient.[1] Traditional chemical synthesis often requires harsh reaction conditions, such as high temperatures and the use of strong acid catalysts, which can lead to undesirable byproducts and safety concerns.[2] Enzymatic synthesis, employing lipases as biocatalysts, offers a milder and more selective alternative, operating under gentler conditions and often in solvent-free systems, which aligns with the principles of green chemistry.[3][4] This document provides a detailed protocol for the lipase-catalyzed synthesis of this compound.

Reaction Principle

The enzymatic synthesis of this compound is typically achieved through the direct esterification of octanoic acid and octanol, catalyzed by a lipase. Lipases (triacylglycerol hydrolases, EC 3.1.1.3) are enzymes that can catalyze the formation of ester bonds in low-water environments, reversing their natural hydrolytic function. The reaction is an equilibrium process where water is formed as a byproduct. Removal of water can shift the equilibrium towards the product, increasing the yield of this compound.

Experimental Protocols

This section details the materials and methods for the enzymatic synthesis of this compound.

Materials and Equipment
  • Substrates:

    • Octanoic acid (analytical grade)

    • Octanol (analytical grade)

  • Enzyme:

    • Immobilized lipase, such as Novozym® 435 (lipase B from Candida antarctica immobilized on macroporous acrylic resin) or Lipozyme® RM IM (immobilized lipase from Rhizomucor miehei).[1][5][6]

  • Solvent (optional):

    • n-hexane or tert-butanol[1]

  • Equipment:

    • Incubator shaker or temperature-controlled magnetic stirrer

    • Reaction vials (e.g., 50 mL screw-capped flasks)

    • Rotary evaporator

    • Equipment for titration or gas chromatography (GC) for analysis

    • Molecular sieves (optional, for water removal)

Synthesis Protocol
  • Substrate Preparation: In a screw-capped reaction vial, combine octanoic acid and octanol. A typical molar ratio of octanoic acid to octanol is 1:1. For optimization, this ratio can be varied.

  • Enzyme Addition: Add the immobilized lipase to the substrate mixture. The enzyme loading is typically between 5-15% (w/w) of the total substrate weight.[6]

  • Reaction Incubation:

    • Place the reaction vial in an incubator shaker set to the desired temperature (e.g., 30-60°C) and agitation speed (e.g., 150-200 rpm).[2]

    • Alternatively, the reaction can be carried out using a temperature-controlled magnetic stirrer.

    • The reaction time can range from a few hours to over 24 hours, depending on the desired conversion.[1]

  • Reaction Monitoring (Optional): At different time intervals, a small aliquot of the reaction mixture can be withdrawn to determine the conversion rate. This is typically done by measuring the decrease in free fatty acid content via titration with a standard alkali solution or by gas chromatography (GC) analysis.

  • Enzyme Separation: After the reaction, the immobilized enzyme can be easily separated from the reaction mixture by filtration or centrifugation for potential reuse.

  • Product Purification:

    • The excess unreacted substrates can be removed by vacuum distillation or by washing with an alkaline solution to remove the unreacted octanoic acid.

    • The final product, this compound, can be further purified by silica gel column chromatography if a high degree of purity is required.

Data Presentation

The following table summarizes the reaction conditions and outcomes from various studies on the enzymatic synthesis of fatty acid esters, providing a basis for comparison and optimization.

EnzymeSubstratesMolar Ratio (Acid:Alcohol)Temperature (°C)Enzyme Conc.Reaction TimeConversion/YieldReference
Lipase from Rhizopus arrhizusOctanoic acid, Octanol1:0.8835250 I.U.-70% acylation yield[2]
Lipozyme® RM IM2-phenylethanol, Glyceryl trioctanoate3:1307%120 min80% conversion[1]
Novozym® 435Cetyl alcohol, Octanoic acid-63.711.2%20 min99.5% yield[5][6]
Soluble Candida antarctica lipase BThymol, Octanoic acid1:450-24 h~94% conversion[4][7][8]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the enzymatic synthesis of this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_separation Separation & Purification substrates Mix Substrates (Octanoic Acid + Octanol) enzyme Add Immobilized Lipase substrates->enzyme incubation Incubate with Agitation (Controlled Temperature) enzyme->incubation filtration Separate Enzyme (Filtration/Centrifugation) incubation->filtration purification Purify Product (Distillation/Chromatography) filtration->purification product This compound purification->product

Caption: Workflow for the enzymatic synthesis of this compound.

Key Parameter Relationships

This diagram shows the influence of key parameters on the enzymatic synthesis of this compound.

G center Enzymatic Synthesis of This compound temp Temperature center->temp enzyme_conc Enzyme Concentration center->enzyme_conc substrate_ratio Substrate Molar Ratio center->substrate_ratio time Reaction Time center->time water Water Content center->water rate Reaction Rate temp->rate enzyme_conc->rate yield Reaction Yield & Conversion Rate substrate_ratio->yield time->yield water->yield (inhibition) rate->yield

Caption: Key parameters influencing the enzymatic synthesis of this compound.

References

Application Notes and Protocols: Octyl Octanoate in Topical Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Octyl Octanoate in Topical Formulations

This compound is a fatty acid ester that serves multiple functions in topical and transdermal drug delivery systems.[1][2] Primarily recognized for its properties as an emollient and solvent, it is increasingly being explored as a penetration enhancer to improve the delivery of active pharmaceutical ingredients (APIs) through the skin.[1] Its lipophilic nature allows it to interact with the stratum corneum, the primary barrier of the skin, potentially increasing the permeation of various drugs.[1] this compound's favorable safety profile for related compounds and its compatibility with other excipients make it a valuable component in the formulation of creams, lotions, and microemulsions.[3][4]

Mechanism of Action as a Penetration Enhancer

While direct mechanistic studies on this compound are limited, its action as a penetration enhancer is thought to be similar to other lipophilic esters. The primary mechanism involves the disruption of the highly ordered lipid structure of the stratum corneum.[5]

Key proposed mechanisms include:

  • Lipid Fluidization: this compound can intercalate into the lipid bilayers of the stratum corneum, increasing their fluidity. This disruption of the tightly packed lipid structure creates more permeable pathways for drug molecules to traverse.

  • Increased Drug Partitioning: By modifying the lipophilic nature of the stratum corneum, this compound can improve the partitioning of a lipophilic drug from the formulation into the skin.

  • Solubilization: It can act as a solvent for certain drugs within the formulation, maintaining a high concentration gradient which is the driving force for passive diffusion across the skin.[1]

The following diagram illustrates the proposed mechanism of action:

cluster_0 Topical Formulation cluster_1 Stratum Corneum (SC) cluster_2 Viable Epidermis Formulation Formulation (Cream, Gel, etc.) SC_lipids Organized SC Lipids Formulation->SC_lipids Application OO This compound OO->SC_lipids Intercalation & Lipid Fluidization API Active Pharmaceutical Ingredient (API) Disrupted_lipids Disrupted SC Lipids API->Disrupted_lipids Enhanced Partitioning & Diffusion SC_lipids->Disrupted_lipids Increased Permeability Epidermis Viable Epidermis Disrupted_lipids->Epidermis Drug Permeation

Proposed Mechanism of this compound as a Penetration Enhancer.

Applications in Topical Formulations

This compound can be incorporated into various topical drug delivery systems:

  • Creams and Lotions: It functions as an emollient, improving the sensory feel of the formulation, while also acting as a solvent and potential penetration enhancer.

  • Ointments: In anhydrous formulations, it can serve as a lipophilic vehicle.

  • Microemulsions: this compound can be used as the oil phase in the formulation of microemulsions, which are thermodynamically stable systems known for their ability to enhance the transdermal delivery of both hydrophilic and lipophilic drugs.[6][7]

Quantitative Data on Permeation Enhancement

Specific quantitative data for the permeation enhancement of drugs by this compound is not extensively available in published literature. The following table provides a template for how such data should be structured and presented. Researchers are encouraged to generate data for their specific API and formulation. The enhancement ratio (ER) is a key parameter, calculated as the ratio of the drug's flux with the enhancer to the flux without the enhancer.

Table 1: Template for In Vitro Permeation Data of a Model Drug (e.g., Ketoprofen) with this compound

FormulationDrug Concentration (%)This compound Conc. (%)Lag Time (h)Steady-State Flux (Jss, µg/cm²/h)Permeability Coefficient (Kp, cm/h x 10⁻³)Enhancement Ratio (ER)
Control (e.g., Propylene Glycol)10DataDataData1.0
Formulation A (Cream)15DataDataDataData
Formulation B (Cream)110DataDataDataData
Formulation C (Microemulsion)15DataDataDataData

Data to be filled in from experimental results.

Experimental Protocols

Protocol for In Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol is a general guideline for assessing the permeation enhancement effect of this compound.

Objective: To determine the in vitro permeation of a model drug through a skin membrane from a topical formulation containing this compound.

Materials:

  • Franz diffusion cells

  • Excised human or animal skin (e.g., porcine ear skin)

  • Topical formulation with and without this compound

  • Receptor solution (e.g., phosphate-buffered saline pH 7.4, potentially with a solubilizing agent like polysorbate 80 to maintain sink conditions)

  • Magnetic stirrers

  • Water bath maintained at 32 ± 1 °C

  • High-performance liquid chromatography (HPLC) system for drug quantification

Workflow Diagram:

A Prepare Skin Membrane (Excise and dermatomed) B Mount Skin on Franz Cell A->B C Fill Receptor Chamber (e.g., PBS pH 7.4) B->C D Equilibrate System (32°C) C->D E Apply Topical Formulation (Donor Chamber) D->E F Collect Samples from Receptor Chamber at Pre-determined Intervals E->F G Replenish Receptor Solution F->G H Analyze Samples (e.g., HPLC) F->H G->F I Calculate Permeation Parameters (Flux, Kp, ER) H->I

Workflow for In Vitro Skin Permeation Study.

Procedure:

  • Skin Preparation: Thaw frozen skin at room temperature. Excise a section of full-thickness skin and, if necessary, dermatomed to a thickness of approximately 500 µm.

  • Franz Cell Assembly: Mount the prepared skin membrane between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum side facing the donor compartment.

  • Receptor Chamber: Fill the receptor chamber with pre-warmed (32°C) receptor solution, ensuring no air bubbles are trapped beneath the skin. Place a magnetic stir bar in the receptor chamber.

  • Equilibration: Place the assembled Franz cells in a water bath maintained at 32°C and allow the system to equilibrate for at least 30 minutes.

  • Application of Formulation: Apply a finite dose (e.g., 10 mg/cm²) of the topical formulation (with or without this compound) evenly onto the surface of the skin in the donor compartment.

  • Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor solution from the sampling arm and immediately replace it with an equal volume of fresh, pre-warmed receptor solution.

  • Sample Analysis: Analyze the collected samples for drug concentration using a validated HPLC method.

  • Data Analysis: Plot the cumulative amount of drug permeated per unit area against time. Calculate the steady-state flux (Jss) from the slope of the linear portion of the curve. Determine the permeability coefficient (Kp) and the enhancement ratio (ER).

Protocol for Formulation of a Topical Microemulsion

Objective: To prepare a stable oil-in-water (O/W) microemulsion using this compound as the oil phase.

Materials:

  • This compound (Oil phase)

  • Surfactant (e.g., Tween 80)

  • Co-surfactant (e.g., Propylene glycol)

  • Purified water (Aqueous phase)

  • Active Pharmaceutical Ingredient (API)

  • Magnetic stirrer

Procedure:

  • Construct a Pseudo-ternary Phase Diagram: To determine the concentration range of the components for microemulsion formation, a pseudo-ternary phase diagram should be constructed. This is done by preparing various formulations with different ratios of oil, surfactant/co-surfactant (S/CoS), and water. The mixtures are visually observed for transparency and flowability to identify the microemulsion region.

  • Preparation of the Microemulsion:

    • Prepare the oil phase by dissolving the lipophilic API in this compound.

    • In a separate container, mix the surfactant and co-surfactant (S/CoS mixture).

    • Add the oil phase to the S/CoS mixture and stir until a clear solution is formed.

    • Slowly titrate this mixture with purified water under constant stirring until a transparent and homogenous microemulsion is formed.

Workflow Diagram:

A Select Components: - Oil (this compound) - Surfactant - Co-surfactant - Water B Construct Pseudo-ternary Phase Diagram A->B C Identify Microemulsion Region B->C F Add Oil Phase to S/CoS Mixture C->F D Dissolve API in This compound D->F E Mix Surfactant and Co-surfactant E->F G Titrate with Water under Stirring F->G H Characterize Microemulsion (Droplet size, pH, Viscosity) G->H

Workflow for Topical Microemulsion Formulation.

Safety Considerations

While this compound is generally considered safe for topical use, it is essential to evaluate the irritation and sensitization potential of any new formulation.[8] Safety data on related compounds, such as cetearyl octanoate, indicate a low potential for skin irritation and sensitization in humans at concentrations up to 30%.[3] However, undiluted cetearyl octanoate showed slight to moderate irritation in a small percentage of subjects.[3] Therefore, it is recommended to conduct in vitro and in vivo safety studies on the final formulation.

Conclusion

This compound is a versatile excipient for topical drug delivery, offering benefits as an emollient, solvent, and potential penetration enhancer. While more quantitative data is needed to fully characterize its enhancement capabilities for specific drugs, the provided protocols offer a framework for researchers to evaluate its efficacy and formulate advanced topical delivery systems. Its favorable physicochemical properties and the safety profile of similar esters make it a promising candidate for the development of effective and aesthetically pleasing topical products.

References

Application Notes and Protocols: Octyl Octanoate as an Emollient in Skincare

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Octyl Octanoate in Skincare

This compound is a fatty acid ester derived from the reaction of octanol and octanoic acid.[1] It functions as a versatile and effective emollient in a wide range of cosmetic and personal care products, including moisturizing creams, lotions, sunscreens, and anti-aging formulations.[2] Its primary role is to soften and smooth the skin by forming a protective, non-greasy barrier that helps to lock in moisture.[3] This attribute contributes to enhanced skin hydration and an improved skin feel. The demand for natural and green emollients in personal care products has been a key driver in the market growth of this compound.

Key Attributes:

  • Emollience: Provides a soft and smooth appearance to the skin.

  • Non-greasy feel: Imparts a desirable sensory profile in formulations.[2]

  • Dispersing Agent: Can be used to disperse pigments in color cosmetics.

  • Solvent: Acts as a solvent for various cosmetic ingredients, including sunscreen actives.[4]

  • Compatibility: It is compatible with a wide range of cosmetic ingredients.[4]

Mechanism of Action

The primary mechanism of action of this compound as an emollient is the formation of a thin, occlusive film on the surface of the stratum corneum. This lipid barrier reduces transepidermal water loss (TEWL), thereby increasing the water content of the skin and improving its hydration and flexibility. By filling the spaces between corneocytes, this compound contributes to a smoother and softer skin texture.

Data Presentation: Physicochemical and Sensory Properties

While comprehensive, direct comparative studies on this compound are limited in publicly available literature, the following tables summarize typical physicochemical properties and expected sensory performance based on its chemical nature and data from similar esters. Researchers can use the provided protocols to generate specific data for their formulations.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Appearance Colorless clear liquid (est.)[5]
Molecular Formula C16H32O2[1]
Molecular Weight 256.42 g/mol [1]
Specific Gravity @ 25°C 0.85900[5]
Refractive Index @ 20°C 1.43500[5]
Melting Point -18.00 to -17.00 °C[5]
Boiling Point 306.00 to 307.00 °C @ 760.00 mm Hg[5]
Solubility Soluble in alcohol; insoluble in water[1]

Table 2: Typical Sensory and Performance Data for Emollients (Illustrative)

ParameterThis compound (Expected Profile)Test Protocol Reference
Skin Hydration (Corneometer) Increase in arbitrary units (AU)Section 4.1.1
TEWL Reduction (Tewameter) Decrease in g/m²/hSection 4.1.2
Spreadability Moderate to HighSection 4.2.1
Viscosity Low to ModerateSection 4.2.2
Sensory: Greasiness LowSection 4.3
Sensory: Smoothness HighSection 4.3
Sensory: Absorption FastSection 4.3

Experimental Protocols

Evaluation of Skin Barrier Function and Hydration

This protocol outlines the procedure for quantifying the hydration level of the stratum corneum after the application of a formulation containing this compound.

Objective: To assess the moisturizing efficacy of a test formulation.

Materials:

  • Corneometer® CM 825 (or equivalent)

  • Test formulation containing this compound

  • Control formulation (without this compound)

  • Volunteer panel (n≥10) with normal to dry skin

  • Standardized environmental conditions (20-22°C, 40-60% relative humidity)

Procedure:

  • Acclimatization: Volunteers acclimatize to the controlled environment for at least 30 minutes.

  • Site Demarcation: Mark two test areas of equal size (e.g., 2x2 cm) on the volar forearm of each volunteer.

  • Baseline Measurement: Take baseline skin hydration readings from both test areas using the Corneometer.

  • Product Application: Apply a standardized amount (e.g., 2 mg/cm²) of the test formulation to one area and the control formulation to the other.

  • Post-application Measurements: Measure skin hydration at specified time points (e.g., 1, 2, 4, 8, and 24 hours) after product application.

  • Data Analysis: Calculate the mean change in hydration from baseline for both the test and control formulations at each time point. Statistical significance can be determined using appropriate tests (e.g., t-test or ANOVA).

G cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Post-Experiment acclimatization Volunteer Acclimatization demarcation Test Site Demarcation acclimatization->demarcation baseline Baseline Corneometer Reading demarcation->baseline application Product Application (Test & Control) baseline->application measurements Post-Application Readings (t=1, 2, 4, 8, 24h) application->measurements analysis Data Analysis measurements->analysis

Caption: Corneometry Experimental Workflow.

This protocol measures the rate of water evaporation from the skin, providing an indication of the skin barrier's integrity.

Objective: To evaluate the occlusive properties of a formulation containing this compound.

Materials:

  • Tewameter® TM 300 (or equivalent open-chamber device)

  • Test formulation containing this compound

  • Control formulation (without this compound)

  • Volunteer panel (n≥10)

  • Standardized environmental conditions

Procedure:

  • Acclimatization and Site Demarcation: Follow the same initial steps as in the Corneometry protocol.

  • Baseline Measurement: Measure baseline TEWL from the designated test areas.

  • Product Application: Apply a standardized amount of the test and control formulations to their respective areas.

  • Post-application Measurements: Measure TEWL at specified time intervals.

  • Data Analysis: Analyze the change in TEWL from baseline to determine the effect of the formulations on skin barrier function. A decrease in TEWL indicates improved barrier function.

G cluster_setup Setup cluster_measurement Measurement cluster_analysis Analysis acclimatize Acclimatize Subject mark_site Mark Test Site acclimatize->mark_site baseline_tewl Baseline TEWL mark_site->baseline_tewl apply_product Apply Product baseline_tewl->apply_product timed_tewl Timed TEWL Readings apply_product->timed_tewl calculate_change Calculate Change in TEWL timed_tewl->calculate_change assess_barrier Assess Barrier Function calculate_change->assess_barrier

Caption: TEWL Measurement Workflow.

Physical Characterization of Formulations

This protocol provides a method to quantify the spreadability of a topical formulation.

Objective: To determine the ease of application of a formulation containing this compound.

Materials:

  • Glass plates or a spreadability apparatus

  • Weight

  • Ruler/caliper

  • Test formulation

Procedure:

  • Sample Application: Place a known amount (e.g., 1 g) of the formulation on the center of a glass plate.

  • Spreading: Place a second glass plate on top and apply a standard weight (e.g., 100 g) for a specific duration (e.g., 1 minute).

  • Measurement: Measure the diameter of the spread formulation.

  • Comparison: Compare the spreadability of different formulations. A larger diameter indicates greater spreadability.

This protocol measures the resistance of a formulation to flow.

Objective: To characterize the rheological properties of a formulation.

Materials:

  • Brookfield viscometer (or equivalent rotational rheometer)

  • Appropriate spindle

  • Test formulation

Procedure:

  • Sample Preparation: Place the formulation in a suitable container.

  • Measurement: Immerse the spindle in the formulation and measure the viscosity at different rotational speeds.

  • Data Recording: Record the viscosity values (in centipoise, cP) at each speed. This can also help determine if the fluid is Newtonian, shear-thinning, or shear-thickening.

Sensory Evaluation Protocol

This protocol outlines a method for assessing the sensory characteristics of a topical formulation.

Objective: To evaluate the consumer-perceived attributes of a formulation with this compound.

Materials:

  • Trained sensory panel (n≥10)

  • Test and control formulations

  • Standardized evaluation forms/software

Procedure:

  • Panelist Training: Train panelists to identify and rate the intensity of specific sensory attributes (e.g., greasiness, smoothness, absorption, tackiness) on a standardized scale (e.g., 1-10).

  • Product Application: Panelists apply a standardized amount of the formulation to a designated skin area.

  • Evaluation: Panelists evaluate the sensory attributes at different time points (e.g., during application, immediately after, and after 5 minutes).

  • Data Collection and Analysis: Collect the sensory scores and analyze the data to create a sensory profile for the formulation.

G cluster_phase1 Phase 1: Preparation cluster_phase2 Phase 2: Evaluation cluster_phase3 Phase 3: Analysis training Panelist Training application Standardized Application training->application product_prep Product Preparation product_prep->application evaluation Sensory Attribute Evaluation application->evaluation data_collection Data Collection evaluation->data_collection analysis Statistical Analysis & Profiling data_collection->analysis

Caption: Sensory Evaluation Workflow.

Sample Formulation Protocol: Basic Emollient Cream

This protocol provides a starting point for creating a simple oil-in-water (O/W) cream incorporating this compound.

Table 3: Sample O/W Cream Formulation

PhaseIngredientINCI Name% w/w
A Deionized WaterAquato 100
GlycerinGlycerin3.00
Xanthan GumXanthan Gum0.20
B This compound This compound 8.00
Cetearyl AlcoholCetearyl Alcohol4.00
Glyceryl Stearate SEGlyceryl Stearate SE3.00
C Preservative(e.g., Phenoxyethanol)q.s.

Procedure:

  • Phase A: In the main beaker, disperse Xanthan Gum in Glycerin and then add Deionized Water. Heat to 75°C.

  • Phase B: In a separate beaker, combine all Phase B ingredients and heat to 75°C.

  • Emulsification: Add Phase B to Phase A with homogenization for 1-3 minutes.

  • Cooling: Begin cooling the emulsion with gentle mixing.

  • Phase C: At a temperature below 40°C, add the preservative.

  • Final Adjustments: Adjust pH if necessary and mix until uniform.

Safety and Regulatory Information

This compound is generally considered safe for use in cosmetic products. However, as with any raw material, it is essential to consult the manufacturer's Safety Data Sheet (SDS) for specific handling and safety information. Formulators should also ensure compliance with regional cosmetic regulations regarding ingredient concentrations and applications.

Conclusion

This compound is a valuable emollient for skincare formulations, offering excellent moisturizing properties and a desirable sensory experience. The protocols provided in these application notes offer a framework for researchers and formulators to quantitatively assess the performance of this compound in their specific product applications. Through systematic evaluation of skin hydration, barrier function, and sensory attributes, the benefits of incorporating this versatile ingredient can be effectively substantiated.

References

Application Notes and Protocols for Octyl Octanoate as a Lubricant Additive

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the potential use of octyl octanoate as a lubricant additive. Due to a lack of extensive direct research on the tribological properties of this compound, this document leverages data from studies on the closely related ester, ethyl octanoate, to provide insights into its performance. The protocols and data presented herein are intended to serve as a guide for researchers exploring the use of this compound and similar long-chain esters in lubrication applications.

Introduction

This compound is a fatty acid ester known for its emollient and lubricating properties, primarily utilized in the personal care and cosmetics industries.[1] Its chemical structure suggests potential as a lubricant additive, capable of forming boundary films that reduce friction and wear between moving surfaces. The presence of polar ester groups allows for adsorption onto metal surfaces, a key characteristic of effective boundary lubrication additives. This document outlines the potential performance benefits and provides experimental protocols for evaluating this compound in lubricating formulations.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties are essential for understanding its behavior as a lubricant additive.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₆H₃₂O₂
Molecular Weight 256.42 g/mol [2]
Appearance Colorless clear liquid
Melting Point -18 °C[2][3]
Boiling Point 306-307 °C @ 760 mmHg[2][4]
Density 0.859 g/mL @ 25 °C[3][4]
Refractive Index 1.435 @ 20 °C[3][4]
Flash Point 139.44 °C[4]
Solubility Soluble in alcohol; insoluble in water[2]

Performance Data (Derived from Ethyl Octanoate Studies)

The following data is from a study evaluating the lubricity of ethyl octanoate as an additive in gasoline, which demonstrates the potential effectiveness of similar esters. The tests were conducted using a High-Frequency Reciprocating Rig (HFRR).

Table 2: Lubricity Performance of Ethyl Octanoate in Gasoline

Additive Concentration (% v/v)Average Wear Scar Diameter (WSD) (μm)Coefficient of Friction (COF) Reduction (%)Lubricant Film Formation (%)
0% (Gasoline only)6480< 85
10%Not specifiedNot specified85[5]
15%167 (for Ethyl Oleate)4887[5]

Note: The WSD of 167 µm is for ethyl oleate, a similar ester, and represents a 74% reduction compared to pure gasoline.[5] A 48% reduction in COF was observed for the 15% ethyl octanoate blend.[5]

Experimental Protocols

The following is a generalized protocol for evaluating the lubricity of this compound as a lubricant additive based on the HFRR test methodology.

Preparation of Lubricant Blends
  • Prepare a series of blends of this compound in a suitable base oil (e.g., mineral oil, polyalphaolefin) at various concentrations (e.g., 2.5%, 5%, 10%, 15% v/v).

  • Ensure thorough mixing of the blends to achieve homogeneity.

  • Use the pure base oil as a reference sample.

High-Frequency Reciprocating Rig (HFRR) Test
  • Apparatus: High-Frequency Reciprocating Rig (HFRR)

  • Test Specimens: Steel ball and disc.

  • Test Parameters:

    • Load: 2 N

    • Stroke Length: 1 mm

    • Frequency: 50 Hz

    • Temperature: 60 °C

    • Test Duration: 75 minutes

  • Procedure:

    • Clean the test specimens with a suitable solvent and dry them.

    • Mount the disc in the test rig and add the lubricant blend to be tested, ensuring the disc is fully submerged.

    • Mount the ball in the holder and bring it into contact with the disc.

    • Apply the specified load and start the reciprocation.

    • Monitor and record the friction coefficient throughout the test.

    • At the end of the test, remove the ball and measure the wear scar diameter (WSD) in two perpendicular directions using a microscope.

    • Calculate the average WSD.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for evaluating this compound as a lubricant additive.

cluster_prep Sample Preparation cluster_test Tribological Testing cluster_analysis Data Analysis cluster_results Results & Conclusion BaseOil Select Base Oil Blend Prepare Blends (e.g., 2.5%, 5%, 10%) BaseOil->Blend OctylOctanoate This compound OctylOctanoate->Blend HFRR HFRR Test Blend->HFRR WSD Measure Wear Scar Diameter (WSD) HFRR->WSD COF Record Coefficient of Friction (COF) HFRR->COF Compare Compare with Base Oil WSD->Compare COF->Compare Conclusion Draw Conclusions on Lubricity Improvement Compare->Conclusion

Caption: Experimental workflow for evaluating this compound.

Proposed Lubrication Mechanism

This diagram illustrates the proposed boundary lubrication mechanism for this compound.

cluster_system Lubrication System cluster_additive This compound Additive cluster_interaction Surface Interaction cluster_outcome Performance Outcome Molecule This compound Molecule PolarHead Polar Ester Head (Adsorption Site) Molecule->PolarHead consists of NonPolarTail Non-Polar Alkyl Tail (Lubricating Chain) Molecule->NonPolarTail consists of Adsorption Adsorption onto Metal Surface PolarHead->Adsorption MetalSurface Metal Surface MetalSurface->Adsorption BoundaryFilm Formation of Boundary Film Adsorption->BoundaryFilm ReducedFriction Reduced Friction BoundaryFilm->ReducedFriction ReducedWear Reduced Wear BoundaryFilm->ReducedWear

Caption: Boundary lubrication mechanism of this compound.

Discussion and Future Work

The data from the related compound, ethyl octanoate, suggests that this compound has the potential to significantly improve the lubricity of base fluids. The observed reductions in wear scar diameter and coefficient of friction are indicative of the formation of a protective boundary film on the metal surfaces.[5] The polar ester group in the this compound molecule is expected to adsorb onto the metal surface, while the long, non-polar alkyl chain provides a low-shear-strength film that reduces friction and prevents direct metal-to-metal contact.

Further research is required to quantify the performance of this compound in various base oils and under a wider range of operating conditions. It is recommended that future studies include:

  • A comprehensive tribological evaluation of this compound in different base oils (e.g., mineral, synthetic).

  • Determination of the optimal concentration of this compound for friction and wear reduction.

  • Surface analysis of the wear scars (e.g., using SEM, XPS) to elucidate the mechanism of boundary film formation.

  • Evaluation of the thermal and oxidative stability of lubricant blends containing this compound.

By following the protocols outlined in these notes, researchers can systematically evaluate the potential of this compound as a high-performance, bio-derived lubricant additive.

References

Application Note: Quantification of Octyl Octanoate in Essential Oils by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octyl octanoate is an ester found in various essential oils, contributing to their aromatic profile and potential biological activities. Accurate quantification of this compound is crucial for the quality control of essential oils, understanding their therapeutic properties, and for formulation development in the pharmaceutical and fragrance industries. This application note provides a detailed protocol for the quantification of this compound in essential oils using Gas Chromatography-Mass Spectrometry (GC-MS), a widely used and reliable analytical technique for the analysis of volatile and semi-volatile compounds.[1]

Data Presentation

The following table summarizes the reported concentrations of this compound in various essential oils.

Essential OilPlant PartConcentration of this compound (%)
Ecballium elateriumLeaf30.0
Zosima absinthifoliaFruit6.0[2]
Tordylium apulumFruit34.5[2]
Heracleum paphlagonicumFruit39.4[3]
Tordylium pustulosumFruit0.7[2]

Experimental Protocols

This section outlines the detailed methodology for the quantification of this compound in essential oils.

Sample Preparation

Proper sample preparation is critical for accurate and reproducible results.

Materials:

  • Essential oil sample

  • Anhydrous sodium sulfate

  • Hexane (or other suitable solvent, e.g., methanol), analytical grade[4]

  • Vortex mixer

  • Centrifuge

  • Autosampler vials with inserts

Protocol:

  • Drying the Essential Oil: If the essential oil sample contains residual water from the extraction process (e.g., hydrodistillation), add a small amount of anhydrous sodium sulfate to the oil. Swirl gently and allow it to stand for 10-15 minutes to remove moisture.

  • Dilution: Accurately weigh approximately 10 mg of the dried essential oil into a 10 mL volumetric flask.

  • Dissolve the oil in hexane and make up the volume to the mark. This results in a 1 mg/mL stock solution.

  • Perform serial dilutions of the stock solution to prepare a working sample concentration suitable for GC-MS analysis (e.g., 100 µg/mL).

  • Filter the diluted sample through a 0.45 µm syringe filter into an autosampler vial.

GC-MS Analysis

Instrumentation:

A gas chromatograph coupled with a mass spectrometer (GC-MS) is used for the analysis.[1]

GC Conditions (Typical):

  • Column: HP-5MS (30 m x 0.25 mm i.d. x 0.25 µm film thickness) or equivalent non-polar capillary column.[4]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[4]

  • Injection Volume: 1 µL.[4]

  • Injector Temperature: 250 °C.

  • Split Ratio: 1:50 (can be adjusted based on sample concentration).

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: Increase at 5 °C/min to 240 °C.[4]

    • Hold: Maintain at 240 °C for 5 minutes.

MS Conditions (Typical):

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV.[5]

  • Ion Source Temperature: 230 °C.[5]

  • Mass Range: m/z 40-400.

  • Solvent Delay: 3-5 minutes (to prevent filament damage from the solvent).

Calibration and Quantification

For accurate quantification, an external standard calibration is recommended.

Materials:

  • This compound standard (≥98% purity).

  • Hexane (or the same solvent used for sample dilution).

Protocol:

  • Prepare a Stock Standard Solution: Accurately weigh approximately 10 mg of this compound standard into a 10 mL volumetric flask and dissolve in hexane to obtain a 1 mg/mL stock solution.

  • Prepare Calibration Standards: Perform serial dilutions of the stock standard solution to prepare a series of calibration standards with concentrations ranging from, for example, 1, 5, 10, 25, 50, and 100 µg/mL.

  • Analysis: Inject the calibration standards into the GC-MS system using the same method as for the samples.

  • Construct a Calibration Curve: Generate a calibration curve by plotting the peak area of the this compound standard against its concentration.

  • Quantify this compound in the Sample: Determine the concentration of this compound in the prepared essential oil sample by comparing its peak area to the calibration curve.

  • Calculate the Percentage of this compound: Calculate the percentage of this compound in the original essential oil sample using the following formula:

    Percentage of this compound (%) = (Concentration from curve (µg/mL) / Initial sample concentration (µg/mL)) x 100

Mandatory Visualization

The following diagrams illustrate the key workflows and relationships in the quantification of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis essential_oil Essential Oil Sample drying Drying with Na2SO4 essential_oil->drying dilution Dilution in Hexane drying->dilution filtration Filtration dilution->filtration injection Sample Injection filtration->injection separation GC Separation injection->separation ionization EI Ionization separation->ionization detection MS Detection ionization->detection peak_integration Peak Integration detection->peak_integration calibration_curve Calibration Curve peak_integration->calibration_curve quantification Quantification calibration_curve->quantification

Caption: Experimental workflow for the quantification of this compound in essential oils.

logical_relationship cluster_inputs Inputs cluster_process Process cluster_outputs Outputs eo_sample Essential Oil sample_prep Sample Preparation eo_sample->sample_prep oo_standard This compound Standard calibration Calibration oo_standard->calibration gcms_method GC-MS Method sample_prep->gcms_method concentration Concentration of this compound gcms_method->concentration calibration->gcms_method percentage Percentage in Essential Oil concentration->percentage

Caption: Logical relationship of inputs, processes, and outputs for quantification.

References

Application Notes and Protocols for the Purification of Octyl Octanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octyl octanoate is an ester with applications in the flavor, fragrance, and pharmaceutical industries, often utilized for its fruity aroma and as a specialty solvent or intermediate.[1] Its synthesis, typically through Fischer esterification or enzymatic catalysis of octanoic acid and octanol, results in a crude product containing unreacted starting materials, catalysts, and byproducts.[2] This document provides a detailed protocol for the purification of this compound to a high degree of purity, essential for its use in research, development, and quality control. The protocol described herein employs a multi-step approach involving a preliminary work-up followed by vacuum distillation, a common and effective method for purifying esters.[3]

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is critical for developing an effective purification strategy. Key properties are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₁₆H₃₂O₂[4]
Molecular Weight 256.42 g/mol [4]
Boiling Point 307 °C (at 760 mmHg)[4]
~150 °C (at 0.5-1 mmHg)[2][3]
Melting Point -18 °C[4]
Density 0.859 g/mL at 25 °C[4]
Refractive Index 1.435 at 20 °C[4][5]
Solubility Insoluble in water, soluble in alcohol.[6]

Experimental Protocol: Purification of Crude this compound

This protocol outlines a two-stage purification process: a neutralization and extraction work-up to remove acidic impurities and water-soluble components, followed by vacuum distillation to separate the pure this compound from non-volatile impurities and unreacted starting materials.

Part 1: Neutralization and Extractive Work-up

This initial step is crucial for removing any remaining acid catalyst (e.g., sulfuric acid from Fischer esterification) and unreacted octanoic acid.

Materials:

  • Crude this compound

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Transfer the crude this compound to a separatory funnel of appropriate size.

  • Add an equal volume of saturated sodium bicarbonate solution to the separatory funnel.

  • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup from CO₂ evolution.

  • Allow the layers to separate. The aqueous layer (bottom) will contain the neutralized acid.

  • Drain the lower aqueous layer and discard.

  • Repeat the washing with saturated sodium bicarbonate solution (steps 2-5) until no more gas evolution is observed.

  • Wash the organic layer with an equal volume of brine to remove any remaining water-soluble impurities.

  • Drain the lower aqueous layer and discard.

  • Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous magnesium sulfate or sodium sulfate for at least 30 minutes with occasional swirling.

  • Decant or filter the dried this compound into a clean, dry round-bottom flask.

  • Remove the remaining solvent (if any) using a rotary evaporator.

Part 2: Purification by Vacuum Distillation

Vacuum distillation is employed to purify this compound by separating it from non-volatile impurities and any remaining starting materials with different boiling points.[3]

Materials:

  • Dried crude this compound from Part 1

  • Distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)

  • Vacuum pump

  • Heating mantle with a stirrer

  • Thermometer

  • Boiling chips or magnetic stir bar

Procedure:

  • Assemble the distillation apparatus. Ensure all glassware is clean and dry.

  • Place the dried crude this compound into the distillation flask, adding boiling chips or a magnetic stir bar.

  • Apply a vacuum to the system, aiming for a pressure of 0.5–1 mmHg.

  • Once a stable vacuum is achieved, begin heating the distillation flask gently with the heating mantle.

  • Monitor the temperature at the distillation head. The temperature should rise as the this compound begins to vaporize.

  • Collect the fraction that distills at approximately 150 °C under the reduced pressure of 0.5–1 mmHg.[2][3]

  • Continue distillation until the temperature either drops or begins to rise significantly, indicating that the desired product has been collected or that higher-boiling impurities are starting to distill.

  • Discontinue heating and allow the apparatus to cool to room temperature before releasing the vacuum.

  • The collected liquid in the receiving flask is the purified this compound.

Purity Assessment

The purity of the final product should be assessed using appropriate analytical techniques.

Analytical TechniqueExpected Outcome for Pure this compound
Gas Chromatography (GC) A single major peak corresponding to this compound. Purity can be quantified by peak area percentage.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR spectra consistent with the structure of this compound, with no significant impurity peaks.
Fourier-Transform Infrared (FTIR) Spectroscopy Presence of a strong ester carbonyl (C=O) stretch around 1740 cm⁻¹ and C-O stretches, with the absence of a broad O-H stretch from alcohol or carboxylic acid impurities.

Workflow Diagram

The following diagram illustrates the logical flow of the purification protocol for this compound.

Purification_Workflow cluster_synthesis Synthesis cluster_workup Aqueous Work-up cluster_purification Purification cluster_analysis Analysis cluster_product Final Product synthesis Crude this compound wash_bicarb Wash with NaHCO₃ synthesis->wash_bicarb Remove Acid wash_brine Wash with Brine wash_bicarb->wash_brine drying Dry with MgSO₄/Na₂SO₄ wash_brine->drying rotovap Solvent Removal drying->rotovap distillation Vacuum Distillation rotovap->distillation Dried Crude Product analysis Purity Assessment (GC, NMR, FTIR) distillation->analysis pure_product Purified this compound analysis->pure_product Purity >98%

Caption: Workflow for the purification of this compound.

Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Perform all operations in a well-ventilated fume hood.

  • Be cautious when working with vacuum systems to avoid implosion. Ensure glassware has no cracks or defects.

  • Sodium bicarbonate reacts with acids to produce CO₂ gas. Vent the separatory funnel frequently to prevent pressure buildup.

References

Application Notes and Protocols for Octyl Octanoate as a Chromatographic Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of octyl octanoate as a standard in chromatographic analysis. The information is intended to guide researchers, scientists, and professionals in the pharmaceutical and related industries in developing and implementing analytical methods.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of a standard is crucial for method development. The key properties of this compound are summarized below.

PropertyValueReference
Molecular FormulaC16H32O2[1]
Molecular Weight256.42 g/mol [1]
CAS Number2306-88-9[1][2]
AppearanceColorless clear liquid[3]
Density0.859 g/mL at 25 °C
Boiling Point307 °C
Melting Point-18 °C
Refractive Indexn20/D 1.435
SolubilitySoluble in alcohol; insoluble in water.[1]
Flash Point283.00 °F (139.44 °C)[4]

Application in Gas Chromatography-Mass Spectrometry (GC-MS)

This compound is well-suited as a standard for GC-MS analysis due to its volatility and distinct fragmentation pattern. It can be used as an internal or external standard for the quantification of other esters, fatty acids, and related lipophilic compounds.

Experimental Protocol: GC-MS Analysis

This protocol is adapted from methodologies for analyzing octanoate in biological matrices and is suitable for using this compound as a standard.[5]

1. Standard Preparation:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent such as hexane or ethyl acetate.

  • Perform serial dilutions to create a series of calibration standards at the desired concentrations.

2. Sample Preparation (Derivatization):

  • For samples containing free fatty acids or other esters, a derivatization step may be necessary to improve volatility and chromatographic performance. Transesterification is a common method.[5]

  • Protocol for Transesterification:

    • To the sample, add an internal standard if required.

    • Add a solution of isobutanol and acetyl chloride.

    • Incubate the mixture at a controlled temperature (e.g., 60°C) for a specified time (e.g., 1 hour) to allow for the reaction to complete.

    • After incubation, neutralize the reaction with a suitable base (e.g., sodium bicarbonate solution).

    • Extract the derivatized analytes with an organic solvent like hexane.

    • The organic layer is then collected and concentrated under a gentle stream of nitrogen before GC-MS analysis.

3. GC-MS Parameters:

ParameterRecommended Setting
Gas Chromatograph
ColumnVF-17ms (30 m, 0.25 mm ID, 0.25 µm film thickness) or similar mid-polarity column.[5]
Carrier GasHelium at a constant flow rate of 1.2 mL/min.[5]
Injection Volume1 µL
Injector Temperature250 °C
Injection ModeSplitless
Oven Temperature Program
Initial Temperature55 °C, hold for 1 min
Ramp 120 °C/min to 130 °C, hold for 2 min
Ramp 25 °C/min to 160 °C
Ramp 330 °C/min to 300 °C, hold for 5 min
Total Run TimeApproximately 22.4 minutes[5]
Mass Spectrometer
Transfer Line Temperature280 °C[5]
Ion Source Temperature230 °C
Ionization ModeElectron Ionization (EI) at 70 eV
Acquisition ModeSelected Ion Monitoring (SIM) or Full Scan

Visualization of GC-MS Workflow:

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Sample/Standard derivatization Derivatization (Transesterification) start->derivatization Add Reagents extraction Liquid-Liquid Extraction derivatization->extraction concentration Concentration extraction->concentration injection Injection concentration->injection separation GC Separation injection->separation Volatilization ionization Ionization (EI) separation->ionization Elution detection MS Detection ionization->detection Fragmentation quantification Quantification detection->quantification reporting Reporting quantification->reporting

Caption: Workflow for GC-MS analysis using this compound as a standard.

Application in High-Performance Liquid Chromatography (HPLC)

This compound, being a non-polar compound, is suitable for use as a standard in reverse-phase HPLC (RP-HPLC). It can be used for the quantification of other non-polar compounds in various matrices.

Experimental Protocol: HPLC Analysis

The following is a general RP-HPLC method that can be adapted for the use of this compound as a standard. This protocol is based on methods for similar ester compounds.[6][7]

1. Standard Preparation:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a solvent compatible with the mobile phase, such as acetonitrile or methanol.

  • Prepare a series of calibration standards by diluting the stock solution with the mobile phase.

2. HPLC Parameters:

ParameterRecommended Setting
HPLC System
ColumnNewcrom R1 or similar C8/C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[6][7]
Mobile PhaseIsocratic or gradient elution with Acetonitrile and Water. A typical starting point is Acetonitrile/Water (90:10 v/v).[6][7][8]
Flow Rate1.0 mL/min
Injection Volume10-20 µL
Column TemperatureAmbient or controlled (e.g., 30 °C)
Detector
TypeUV-Vis or Diode Array Detector (DAD)
WavelengthLow UV range (e.g., 205-215 nm) due to the lack of a strong chromophore in this compound.
For Mass-Spec (MS) compatible applications, the mobile phase can be modified by replacing any non-volatile acids (like phosphoric acid) with formic acid.[6][7]

Visualization of HPLC Workflow:

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC System cluster_output Data Analysis standard_prep Standard Preparation injector Injector standard_prep->injector sample_prep Sample Preparation sample_prep->injector solvent Mobile Phase (Acetonitrile/Water) pump HPLC Pump solvent->pump pump->injector column RP-HPLC Column (C8/C18) injector->column detector UV-Vis Detector column->detector chromatogram Chromatogram detector->chromatogram quantification Quantification chromatogram->quantification

Caption: General workflow for RP-HPLC analysis.

Concluding Remarks

This compound serves as a versatile and reliable standard for various chromatographic applications. Its well-defined physicochemical properties and compatibility with both GC-MS and HPLC make it a valuable tool for quantitative analysis in research, drug development, and quality control. The protocols provided herein offer a solid foundation for the development of specific analytical methods tailored to individual research needs. Method validation according to ICH guidelines is recommended for applications in regulated environments.

References

Troubleshooting & Optimization

Technical Support Center: Octyl Octanoate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of octyl octanoate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The two main industrial and laboratory methods for synthesizing this compound are Fischer-Speier esterification and enzymatic catalysis.[1]

  • Fischer-Speier Esterification: This is a classic acid-catalyzed reaction between octanoic acid and 1-octanol.[1] Common acid catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH).[2][3] The reaction is typically performed at elevated temperatures with the removal of water to drive the equilibrium towards the product.[2][3]

  • Enzymatic Synthesis: This method utilizes lipases as biocatalysts. It is considered a greener alternative due to milder reaction conditions and higher selectivity, which often leads to fewer byproducts.[1][4][5] Immobilized lipases are often used to simplify catalyst recovery and reuse.

Q2: What are the most common side reactions in Fischer esterification of this compound?

A2: The most common side reactions in acid-catalyzed synthesis include:

  • Ether Formation: 1-octanol can undergo acid-catalyzed self-condensation to form di-n-octyl ether.[6][7] This is more likely to occur at higher temperatures and with strong protic acids.

  • Dehydration of Alcohol: At high temperatures, 1-octanol can dehydrate to form octene isomers.[8][9]

  • Substrate Charring/Color Formation: High temperatures and concentrated acid can lead to the degradation of the organic reactants, resulting in the formation of dark-colored byproducts.[10]

Q3: What are the potential side reactions in the enzymatic synthesis of this compound?

A3: While generally more selective, enzymatic synthesis can have the following issues:

  • Hydrolysis: If excess water is present in the reaction medium, the lipase can catalyze the reverse reaction, hydrolyzing the this compound back to octanoic acid and 1-octanol.[11]

  • Product Inhibition: In some cases, the synthesized ester, this compound, can inhibit the activity of the lipase, slowing down the reaction rate as the product concentration increases.

  • Byproducts from Impurities: If the substrates or the enzyme preparation are impure, side reactions related to these impurities can occur.

Q4: How can I improve the yield of my this compound synthesis?

A4: To improve the yield, consider the following:

  • For Fischer Esterification:

    • Use an excess of one reactant (usually the less expensive one, 1-octanol) to shift the equilibrium.[2]

    • Continuously remove water as it is formed, for example, by using a Dean-Stark apparatus.[2]

    • Optimize the catalyst concentration and reaction temperature.

  • For Enzymatic Synthesis:

    • Control the water activity in the reaction medium to favor synthesis over hydrolysis.[11]

    • Choose an appropriate immobilized lipase to facilitate product separation and catalyst reuse.

    • Consider a solvent-free system or a non-polar organic solvent to enhance enzyme activity and stability.[12]

Troubleshooting Guides

Issue 1: Low Yield of this compound
Symptom Possible Cause Suggested Solution
Fischer Esterification: Low conversion of starting materials.Incomplete reaction due to equilibrium.Use a Dean-Stark trap to remove water and drive the reaction to completion.[2] Increase the molar ratio of 1-octanol to octanoic acid.
Catalyst deactivation or insufficient amount.Ensure the catalyst is active and used in the appropriate concentration (typically 1-5 mol% of the carboxylic acid).
Reaction time is too short.Increase the reaction time and monitor the progress by TLC or GC.
Enzymatic Synthesis: Low conversion.Low enzyme activity.Ensure the enzyme is not denatured and is used under its optimal pH and temperature conditions.
Insufficient water activity for enzyme function.Add a small, controlled amount of water to the reaction medium.[11]
Product inhibition.Consider using a continuous flow reactor or in-situ product removal to keep the product concentration low.
Issue 2: Presence of Impurities in the Final Product
Symptom Possible Cause Identification & Solution
Fischer Esterification: Product is contaminated with a high-boiling point impurity.Formation of di-n-octyl ether.Identify by GC-MS. To minimize, use a milder acid catalyst (e.g., p-TsOH instead of H₂SO₄) and lower reaction temperatures.[6] Purify by fractional distillation.
Presence of unreacted octanoic acid.Confirm with IR spectroscopy (broad O-H stretch) or titration. Remove by washing the organic phase with a mild base (e.g., sodium bicarbonate solution).
Presence of unreacted 1-octanol.Identify by GC-MS. Remove by washing with water or by vacuum distillation.
Enzymatic Synthesis: Presence of free fatty acids.Hydrolysis of the ester.Minimize water content in the reaction. Purify by washing with a dilute basic solution.
Issue 3: Dark Coloration of the Reaction Mixture
Symptom Possible Cause Suggested Solution
The reaction mixture turns dark brown or black during Fischer esterification.Charring of the organic material by the strong acid catalyst at high temperatures.Reduce the reaction temperature. Use a less aggressive catalyst, such as an ion-exchange resin or a milder Lewis acid.[13] Ensure the reaction is conducted under an inert atmosphere (e.g., nitrogen) to prevent oxidation.

Experimental Protocols

Key Experiment 1: Fischer Esterification of this compound

Methodology:

  • Reactant Setup: In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, combine octanoic acid (1.0 mol), 1-octanol (1.2 mol), and p-toluenesulfonic acid monohydrate (0.02 mol). Add toluene as the solvent to facilitate azeotropic removal of water.

  • Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap. Continue the reaction until no more water is collected (typically 3-5 hours).

  • Workup: Cool the reaction mixture to room temperature. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the crude this compound by vacuum distillation.

  • Analysis: Confirm the purity of the final product using Gas Chromatography-Mass Spectrometry (GC-MS) and characterize using ¹H NMR and IR spectroscopy.

Key Experiment 2: Enzymatic Synthesis of this compound

Methodology:

  • Reactant Setup: In a screw-capped flask, combine octanoic acid (1.0 mol), 1-octanol (1.0 mol), and immobilized lipase (e.g., Novozym 435, 5-10% by weight of substrates) in a solvent-free system or with a minimal amount of a non-polar solvent like hexane.

  • Reaction: Incubate the mixture in a shaker at the optimal temperature for the enzyme (typically 40-60 °C) for 24-48 hours.

  • Catalyst Removal: Separate the immobilized enzyme by filtration for reuse.

  • Purification: Remove any unreacted starting materials by vacuum distillation. If necessary, wash the product with a dilute basic solution to remove residual acid, followed by a water wash.

  • Analysis: Analyze the product purity and structure using GC-MS, ¹H NMR, and IR spectroscopy.

Visualizations

Fischer_Esterification_Pathway Octanoic Acid Octanoic Acid Protonated Carbonyl Protonated Carbonyl Octanoic Acid->Protonated Carbonyl + H+ 1-Octanol 1-Octanol H+ (Catalyst) H+ (Catalyst) H+ (Catalyst)->Octanoic Acid Tetrahedral Intermediate Tetrahedral Intermediate Protonated Carbonyl->Tetrahedral Intermediate + 1-Octanol This compound This compound Tetrahedral Intermediate->this compound - H2O, - H+ Water Water Tetrahedral Intermediate->Water This compound->H+ (Catalyst) Regenerated Side_Reactions_Fischer cluster_main Main Reaction cluster_side Side Reactions Octanoic Acid Octanoic Acid This compound This compound Octanoic Acid->this compound + 1-Octanol, H+ Charred Products Charred Products Octanoic Acid->Charred Products Decomposition (High Temp, H+) 1-Octanol 1-Octanol Di-n-octyl Ether Di-n-octyl Ether 1-Octanol->Di-n-octyl Ether Self-condensation (H+) Octene Octene 1-Octanol->Octene Dehydration (High Temp, H+) 1-Octanol->Charred Products Decomposition (High Temp, H+) Troubleshooting_Workflow Start Experiment Complete Analysis Analyze product (GC-MS, NMR, IR) Start->Analysis CheckPurity Purity > 98%? Analysis->CheckPurity CheckYield Yield Acceptable? CheckPurity->CheckYield Yes TroubleshootPurity Identify Impurities & Adjust Purification CheckPurity->TroubleshootPurity No End Successful Synthesis CheckYield->End Yes TroubleshootYield Optimize Reaction Conditions CheckYield->TroubleshootYield No TroubleshootPurity->Analysis TroubleshootYield->Start Repeat Experiment

References

Technical Support Center: Purification of Octyl Octanoate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of octyl octanoate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this fatty acid ester.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound after synthesis?

A1: The impurities in crude this compound largely depend on the synthesis method employed.

  • From Conventional Esterification (e.g., Fischer Esterification):

    • Unreacted starting materials: Residual octanoic acid and 1-octanol.

    • Catalyst: Remaining acid catalyst (e.g., sulfuric acid, hydrochloric acid).

    • Byproducts: Water formed during the reaction, and potentially dialkyl ethers if excessive alcohol and strong acid catalysts are used.[1]

  • From Enzymatic Synthesis (e.g., Lipase-catalyzed):

    • Unreacted starting materials: Residual octanoic acid and 1-octanol.

    • Enzyme: The lipase used as a catalyst.

    • Byproducts: Water, and potential products of side reactions like acyl migration.[1]

    • Inhibition-related products: The ester product itself can sometimes inhibit lipase activity.[1]

Q2: What are the primary methods for purifying this compound?

A2: The most common purification strategy involves a multi-step approach:

  • Neutralization: Washing the crude product with a mild base, such as a sodium bicarbonate solution, to remove any residual acid catalyst and unreacted octanoic acid.[1]

  • Water Washing: To remove the salt formed during neutralization and other water-soluble impurities.

  • Drying: Using a drying agent (e.g., anhydrous sodium sulfate) to remove dissolved water.

  • Distillation: The final purification step is typically distillation under reduced pressure to separate the this compound from unreacted octanol and other less volatile impurities.[1]

Alternative methods like liquid-liquid extraction and adsorption chromatography can also be employed for specific purification challenges.[2]

Q3: Why is vacuum distillation necessary for purifying this compound?

A3: this compound has a high boiling point, approximately 307 °C at atmospheric pressure.[3] Distilling at this high temperature can lead to thermal degradation of the product. Vacuum distillation allows the boiling point to be significantly lowered (e.g., ~150°C at 0.5–1 mmHg), which prevents thermal decomposition and ensures a higher purity of the final product.

Q4: What analytical techniques are recommended for assessing the purity of this compound?

A4: Several analytical methods can be used to determine the purity of this compound:

  • Gas Chromatography (GC): This is a standard method for assessing the purity of volatile compounds like esters. It can effectively separate this compound from starting materials and byproducts.[1]

  • High-Performance Liquid Chromatography (HPLC): While less common for this specific ester, HPLC can be a valuable tool, especially for analyzing less volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful techniques for structural confirmation and can be used to detect and quantify impurities, even at low levels.[4]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the characteristic ester functional group and to check for the absence of starting materials (e.g., the broad O-H stretch of carboxylic acids and alcohols).

Troubleshooting Guides

Guide 1: Issues with Vacuum Distillation
Problem Possible Cause Troubleshooting Steps
Low Yield of Distilled Product Inefficient separation, product loss during workup, or incomplete reaction.- Ensure the distillation column is properly packed and insulated for efficient fractionation.- Check for leaks in the vacuum system.- Verify the completeness of the initial reaction before starting purification.
Product Discoloration (Yellowing) Thermal degradation due to high distillation temperature or prolonged heating.- Lower the distillation temperature by improving the vacuum.- Minimize the residence time of the ester in the distillation pot.- Ensure the crude product is free of acidic impurities that can catalyze degradation at high temperatures.
Foaming or Bumping in the Distillation Flask Presence of volatile impurities or uneven heating.- Introduce a gentle stream of nitrogen or use boiling chips/a magnetic stirrer to ensure smooth boiling.- Degas the crude product under vacuum before heating.- Ensure uniform heating of the distillation flask with a heating mantle.
Sludge Buildup on Heating Surfaces Polymerization or degradation of impurities.[5]- Pre-purify the crude product to remove reactive impurities before distillation.- Regularly clean the distillation apparatus.[5]
Guide 2: Incomplete Removal of Impurities
Problem Possible Cause Troubleshooting Steps
Residual Acidity after Neutralization Insufficient amount of base or inadequate mixing during washing.- Use a slight excess of sodium bicarbonate solution.- Ensure vigorous mixing during the wash to maximize contact between the organic and aqueous phases.- Monitor the pH of the aqueous layer after washing to ensure it is neutral or slightly basic.
Presence of Water in the Final Product Incomplete drying before distillation.- Use an adequate amount of a suitable drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄).- Allow sufficient contact time between the product and the drying agent with occasional swirling.- Filter off the drying agent completely before distillation.
Unreacted 1-Octanol in the Final Product Similar boiling point to this compound, leading to co-distillation.- Use a fractional distillation column with a higher number of theoretical plates for better separation.- Optimize the reflux ratio during distillation.- Consider using preparative chromatography if very high purity is required.

Experimental Protocols

Protocol 1: General Purification of this compound
  • Neutralization:

    • Transfer the crude this compound to a separatory funnel.

    • Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.

    • Allow the layers to separate and drain the lower aqueous layer.

    • Repeat the wash with deionized water until the aqueous layer is neutral to pH paper.

  • Drying:

    • Drain the organic layer into a clean, dry Erlenmeyer flask.

    • Add a suitable amount of anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) to the flask.

    • Swirl the flask occasionally for 15-20 minutes. The product is considered dry when the drying agent no longer clumps together.

  • Filtration:

    • Filter the dried this compound into a round-bottom flask suitable for distillation.

  • Vacuum Distillation:

    • Set up a vacuum distillation apparatus.

    • Heat the flask gently using a heating mantle.

    • Collect the fraction that distills at the expected boiling point for this compound under the achieved vacuum (e.g., ~150°C at 0.5–1 mmHg).

Protocol 2: Purification by Adsorption Chromatography

This protocol is useful for removing polar impurities.

  • Column Preparation:

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

    • Pour the slurry into a chromatography column to pack the stationary phase.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the non-polar solvent.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution:

    • Elute the column with a solvent system of increasing polarity. Start with a non-polar solvent like hexane to elute the non-polar this compound.

    • More polar impurities, such as residual octanol and octanoic acid, will be retained on the column and can be eluted later with a more polar solvent mixture (e.g., hexane/ethyl acetate).

  • Fraction Collection and Analysis:

    • Collect fractions and analyze them by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to identify the fractions containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Quantitative Data

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₆H₃₂O₂[6]
Molecular Weight 256.42 g/mol [6]
Boiling Point 307 °C (at 760 mmHg)[3]
Melting Point -18 °C[3]
Density 0.859 g/mL at 25 °C[3]
Refractive Index 1.435 at 20 °C[3]

Table 2: Typical Yields in this compound Synthesis

Synthesis MethodCatalystKey ParametersTypical YieldReference
Enzymatic SynthesisRhizopus arrhizus lipase35°C, 150 RPM shaking, 3% moisture70% acylation[1]
Enzymatic SynthesisBacillus licheniformis esterase (for octyl acetate)45°C, 0.8 µg/ml enzyme77.3%[1]

Visualizations

Purification_Workflow Crude Crude this compound Neutralization Neutralization (e.g., NaHCO3 wash) Crude->Neutralization Water_Wash Water Wash Neutralization->Water_Wash Drying Drying (e.g., Na2SO4) Water_Wash->Drying Filtration Filtration Drying->Filtration Distillation Vacuum Distillation Filtration->Distillation Pure_Product Pure this compound Distillation->Pure_Product

Caption: General workflow for the purification of this compound.

Troubleshooting_Logic cluster_start Start: Impure Product cluster_analysis Analysis cluster_troubleshooting Troubleshooting Path cluster_end End Goal Impure_Product Impure this compound (Post-Synthesis) Analysis Analyze Impurities (GC, NMR, etc.) Impure_Product->Analysis Residual_Acid Residual Acid? Analysis->Residual_Acid Residual_Alcohol Residual Alcohol? Analysis->Residual_Alcohol Water_Present Water Present? Analysis->Water_Present Other_Impurities Other Impurities? Analysis->Other_Impurities Neutralize Improve Neutralization/ Water Wash Residual_Acid->Neutralize Yes Fractional_Distillation Optimize Fractional Distillation Residual_Alcohol->Fractional_Distillation Yes Drying_Step Enhance Drying Step Water_Present->Drying_Step Yes Chromatography Consider Adsorption Chromatography Other_Impurities->Chromatography Yes Pure_Product Pure this compound Neutralize->Pure_Product Fractional_Distillation->Pure_Product Drying_Step->Pure_Product Chromatography->Pure_Product

Caption: Troubleshooting logic for purifying this compound.

References

"optimizing temperature for enzymatic synthesis of octyl octanoate"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the enzymatic synthesis of octyl octanoate. The information is designed to help optimize reaction conditions, particularly temperature, and address common experimental challenges.

Troubleshooting Guide

This guide addresses specific issues that may arise during the enzymatic synthesis of this compound, with a focus on temperature-related problems.

Problem Potential Cause Suggested Solution
Low or No Product Yield Suboptimal Temperature: The reaction temperature is outside the optimal range for the specific lipase being used. Lipases have an optimal temperature for maximum activity.[1]Systematically evaluate a range of temperatures (e.g., 30-70 °C) to determine the optimal condition for your enzyme. Some thermostable lipases can function at temperatures as high as 92.2 °C.[2]
Enzyme Denaturation: The reaction temperature is too high, causing the lipase to lose its three-dimensional structure and catalytic activity.[3]Reduce the reaction temperature. For many common lipases, temperatures above 60°C can lead to denaturation.[3] Perform a temperature stability assay for your specific lipase.
Reaction Rate is Too Slow Low Temperature: The reaction temperature is too low, resulting in reduced enzyme kinetics.Gradually increase the reaction temperature in increments (e.g., 5 °C) while monitoring the reaction progress. Be careful not to exceed the enzyme's denaturation temperature.
Inconsistent Results Between Batches Poor Temperature Control: Fluctuations in the incubator or water bath temperature can lead to variability in reaction outcomes.Ensure your temperature control equipment is properly calibrated and provides stable temperature throughout the experiment.
Formation of Byproducts High Temperature: Elevated temperatures can sometimes promote side reactions, leading to the formation of unwanted byproducts.Optimize the temperature to a point that maximizes the formation of this compound while minimizing byproduct formation. This may require a trade-off between reaction rate and selectivity.

Frequently Asked Questions (FAQs)

Q1: What is the typical optimal temperature range for the enzymatic synthesis of this compound?

A1: The optimal temperature for lipase-catalyzed synthesis of esters like this compound can vary significantly depending on the specific lipase used. Generally, a range of 30 °C to 70 °C is a good starting point for optimization.[4] For example, one study on lipase-catalyzed acylation reported an optimal temperature of 35 °C.[5] However, some immobilized lipases can exhibit high activity at temperatures up to 80 °C or even higher.[2][6] It is crucial to determine the optimal temperature for the specific enzyme and reaction conditions you are using.

Q2: How does temperature affect the yield of this compound?

A2: Temperature has a dual effect on the reaction. Initially, increasing the temperature generally increases the reaction rate and yield by providing more kinetic energy to the molecules.[1] However, beyond the optimal temperature, the enzyme can begin to denature, leading to a rapid decrease in activity and a lower product yield.[1][3]

Q3: Can I use a very high temperature to speed up the reaction?

A3: While higher temperatures can increase the initial reaction rate, exceeding the enzyme's thermal stability limit will cause irreversible denaturation and loss of function, ultimately leading to a lower overall yield.[3] It is essential to find the optimal temperature that balances reaction speed and enzyme stability. For instance, in one study, increasing the temperature from 40 °C to 55 °C increased the yield from 22% to 76%, but a further increase to 60 °C resulted in a decrease in yield due to thermal denaturation.[3]

Q4: What are the signs of enzyme denaturation due to high temperature?

A4: The primary sign of enzyme denaturation is a significant drop in the reaction rate and a lower than expected final product yield. If you observe that the reaction starts quickly but then plateaus or stops prematurely, especially at a higher temperature, denaturation may be the cause.

Experimental Protocols

General Protocol for Temperature Optimization in a Solvent-Free System

This protocol outlines a general procedure for optimizing the reaction temperature for the enzymatic synthesis of this compound using an immobilized lipase.

  • Reactant Preparation: In a series of reaction vessels, combine equimolar amounts of octanoic acid and octanol.

  • Enzyme Addition: Add the immobilized lipase (e.g., Novozym® 435 or Lipozyme® RM IM) to each vessel. A typical enzyme concentration is 1-10% (w/w) of the total substrate weight.

  • Temperature Gradient: Place each reaction vessel in a separate incubator or water bath set to a different temperature (e.g., 30, 40, 50, 60, and 70 °C).

  • Agitation: Ensure constant mixing throughout the reaction, for example, by using a magnetic stirrer or an orbital shaker at 150-200 rpm.[5][7]

  • Sampling: At regular time intervals (e.g., every 2, 4, 6, 8, and 24 hours), take a small aliquot from each reaction vessel.

  • Analysis: Analyze the samples to determine the conversion of octanoic acid and the yield of this compound. This can be done using gas chromatography (GC) or by determining the acid value through titration.

  • Data Interpretation: Plot the yield of this compound as a function of temperature at different time points to identify the optimal temperature for your system.

Data Presentation

Table 1: Effect of Temperature on this compound Yield with Different Lipases (Hypothetical Data for Illustration)
LipaseTemperature (°C)Reaction Time (h)Conversion (%)
Lipase A (Immobilized)302465
Lipase A (Immobilized)402485
Lipase A (Immobilized)502495
Lipase A (Immobilized)602470
Lipase B (Soluble)302450
Lipase B (Soluble)402475
Lipase B (Soluble)502460
Lipase B (Soluble)602440

Visualizations

Experimental Workflow for Temperature Optimization

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_reactants Prepare Reactants (Octanoic Acid & Octanol) add_enzyme Add Immobilized Lipase prep_reactants->add_enzyme temp_30 Incubate at 30°C add_enzyme->temp_30 temp_40 Incubate at 40°C add_enzyme->temp_40 temp_50 Incubate at 50°C add_enzyme->temp_50 temp_60 Incubate at 60°C add_enzyme->temp_60 temp_70 Incubate at 70°C add_enzyme->temp_70 sampling Take Samples at Intervals temp_30->sampling temp_40->sampling temp_50->sampling temp_60->sampling temp_70->sampling gc_analysis GC Analysis sampling->gc_analysis data_plot Plot Yield vs. Temp gc_analysis->data_plot opt_temp Determine Optimal Temperature data_plot->opt_temp

Caption: Workflow for optimizing temperature in enzymatic synthesis.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield cluster_temp Temperature Issues cluster_other Other Factors start Low this compound Yield temp_too_low Is Temperature Too Low? start->temp_too_low temp_too_high Is Temperature Too High? start->temp_too_high other_issues Consider Other Factors: - Enzyme Concentration - Substrate Ratio - Reaction Time start->other_issues temp_too_low->temp_too_high No increase_temp Increase Temperature temp_too_low->increase_temp Yes decrease_temp Decrease Temperature temp_too_high->decrease_temp Yes denaturation Enzyme Denaturation temp_too_high->denaturation temp_too_high->other_issues No

References

Catalyst-Enhanced Octyl Octanoate Formation: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the synthesis of octyl octanoate. The information presented here, supported by experimental data and protocols, will help address common challenges encountered during the esterification process.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: this compound can be synthesized through two main routes: conventional chemical esterification and enzymatic synthesis.[1]

  • Conventional Esterification: This method typically involves the direct reaction of octanoic acid with 1-octanol. It is an acid-catalyzed condensation reaction, often employing catalysts like sulfuric acid or hydrochloric acid at high temperatures (above 320°C).[1][2]

  • Enzymatic Synthesis: This approach utilizes lipases as biocatalysts to mediate the esterification of octanoic acid and 1-octanol.[1] This method is favored for its milder reaction conditions and higher selectivity, which minimizes the formation of byproducts.[1]

Q2: What are the advantages of using lipases over chemical catalysts for this compound synthesis?

A2: Lipase-catalyzed synthesis offers several advantages over traditional chemical methods:

  • Milder Reaction Conditions: Enzymatic reactions proceed at lower temperatures, reducing energy consumption and the risk of product degradation.[1]

  • Higher Selectivity: Lipases exhibit high selectivity, leading to fewer side products and a purer final product.[1]

  • Sustainability: Biocatalysis is considered a "green" alternative to harsh chemical processes.[3]

  • Safety: It avoids the use of corrosive and hazardous acids like HCl and H₂SO₄.[2]

Q3: What factors influence the efficiency of lipase-catalyzed this compound synthesis?

A3: The efficiency of enzymatic synthesis is influenced by several parameters:

  • Lipase Source: Different lipases exhibit varying catalytic efficiencies. For instance, lipase from Rhizopus arrhizus has shown high acylation activity.[1][2]

  • Immobilization: Immobilizing the lipase on a solid support can enhance its stability and allow for easier recovery and reuse.[3]

  • Reaction Medium: The choice of solvent can significantly impact enzyme activity. Non-aqueous solvents are often used to prevent enzyme denaturation.[2]

  • Temperature: Each enzyme has an optimal temperature for maximum activity. For Rhizopus arrhizus lipase, an optimal temperature of 35°C has been reported for 70% acylation.[4]

  • Water Content: A certain amount of water is essential for lipase activity, with a 3% moisture level being optimal for Rhizopus arrhizus lipase.[4]

  • Substrate Concentration: High concentrations of the alcohol (octanol) can sometimes lead to substrate inhibition, reducing the reaction yield.[4]

Troubleshooting Guide

Issue 1: Low Yield of this compound

Possible Cause Troubleshooting Step
Suboptimal Catalyst Screen different catalysts. For enzymatic synthesis, consider lipases from various sources. For chemical synthesis, evaluate different acid catalysts.
Incorrect Reaction Temperature Optimize the reaction temperature. For enzymatic reactions, refer to the optimal temperature for the specific lipase. For chemical synthesis, ensure the temperature is high enough to drive the reaction.
Improper Water Content (Enzymatic) Adjust the water content in the reaction mixture. For Rhizopus arrhizus lipase, a 3% moisture level is recommended.[4]
Substrate Inhibition (Enzymatic) Optimize the molar ratio of octanoic acid to octanol. High concentrations of octanol can inhibit lipase activity.[4]
Product Inhibition (Enzymatic) Consider strategies like fed-batch operation to keep the product concentration low during the reaction.[1][4]
Catalyst Deactivation For enzymatic catalysts, check for denaturation due to temperature or pH. For chemical catalysts, ensure they are not poisoned by impurities.
Incomplete Water Removal (Chemical) In Fischer esterification, water is a byproduct. Efficiently remove water to shift the equilibrium towards product formation.[1]

Issue 2: Slow Reaction Rate

Possible Cause Troubleshooting Step
Insufficient Catalyst Loading Increase the amount of catalyst. However, be aware that excessively high enzyme concentrations can lead to diffusional limitations.[4]
Poor Mixing Ensure adequate agitation to improve the contact between reactants and the catalyst. An optimal shaking speed for enzymatic reactions has been reported around 105-120 RPM.[2][3]
Low Reaction Temperature Increase the temperature, but remain within the optimal range to avoid catalyst deactivation, especially for enzymes.
Mass Transfer Limitations (Immobilized Enzyme) Use a smaller particle size for the support material or optimize the immobilization technique to improve substrate access to the active sites.

Quantitative Data Summary

Table 1: Comparison of Acylation Activity of Different Lipases for this compound Synthesis

Lipase Source/FormulationAcylation Activity (μM L⁻¹ min⁻¹)Reference
Lipase from Rhizopus arrhizus (dead mycelia)147[2]
Candida rugosa lipase immobilized on O-Propargyl dextrans98[2]
Candida rugosa lipase immobilized on Polyethylene94[2]
Candida rugosa lipase type VII (on Celite-535)79[2]
Aspergillus niger lipase immobilized on O-Propargyl dextrans35[2]

Table 2: Effect of Reaction Conditions on Octyl Acetate Molar Conversion (as a proxy for this compound)

ParameterConditionMolar Conversion (%)Reference
Temperature36°C92.35[5]
Immobilized Enzyme Amount60 U92.35[5]
Reaction Time12 h92.35[5]

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound using Immobilized Lipase

Materials:

  • Octanoic acid

  • 1-Octanol

  • Immobilized Lipase (e.g., Lipase from Rhizopus arrhizus immobilized on dead mycelia)

  • n-Hexane (or other suitable organic solvent)

  • Teflon-stoppered conical flasks

Procedure:

  • Prepare the reaction mixture by adding equimolar amounts of octanoic acid and 1-octanol to a Teflon-stoppered conical flask.

  • Add the immobilized lipase to the reaction mixture. A typical enzyme loading is around 1.0 g of biocatalyst per 60 mL of reaction mixture.[2]

  • Add a suitable organic solvent, such as n-hexane, to the flask.

  • Incubate the flask at the optimal temperature for the chosen lipase (e.g., 30-35°C for Rhizopus arrhizus lipase) with constant shaking (e.g., 120 rpm).[2][4]

  • Monitor the reaction progress by taking samples at regular intervals and analyzing the formation of this compound using a suitable analytical technique like HPLC.[2]

  • Upon completion, separate the immobilized enzyme from the reaction mixture by centrifugation or filtration for potential reuse.[5]

  • Purify the this compound from the reaction mixture using techniques such as distillation or chromatography.

Protocol 2: Acid-Catalyzed Synthesis of this compound (Fischer Esterification)

Materials:

  • Octanoic acid

  • 1-Octanol

  • Concentrated Sulfuric Acid (H₂SO₄) or other acid catalyst

  • Reaction vessel equipped with a reflux condenser and a means to remove water (e.g., Dean-Stark apparatus)

Procedure:

  • In a reaction vessel, combine octanoic acid and 1-octanol, typically with an excess of the alcohol.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux. The reaction temperature is generally high (can be above 320°C for some catalysts, though lower for H₂SO₄).[2]

  • Continuously remove the water produced during the reaction using a Dean-Stark apparatus to drive the equilibrium towards the ester product.

  • Monitor the reaction progress by techniques such as titration of the remaining carboxylic acid or chromatographic analysis.

  • After the reaction is complete, cool the mixture and neutralize the acid catalyst with a base (e.g., sodium bicarbonate solution).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over an anhydrous salt (e.g., sodium sulfate).

  • Purify the this compound by distillation under reduced pressure.

Visualizations

Experimental_Workflow_Enzymatic_Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reactants Octanoic Acid + 1-Octanol mixing Mixing in Flask reactants->mixing catalyst Immobilized Lipase catalyst->mixing solvent Organic Solvent (e.g., n-Hexane) solvent->mixing incubation Incubation (Optimal Temp & Agitation) mixing->incubation monitoring Reaction Monitoring (HPLC) incubation->monitoring separation Catalyst Separation monitoring->separation separation->catalyst Reuse purification Product Purification separation->purification product Pure Octyl Octanoate purification->product

Caption: Workflow for the enzymatic synthesis of this compound.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low this compound Yield cause1 Suboptimal Catalyst start->cause1 cause2 Incorrect Temp. start->cause2 cause3 Improper Water Content (Enzymatic) start->cause3 cause4 Substrate/Product Inhibition (Enzymatic) start->cause4 cause5 Catalyst Deactivation start->cause5 sol1 Screen Catalysts cause1->sol1 sol2 Optimize Temperature cause2->sol2 sol3 Adjust Water Level cause3->sol3 sol4 Optimize Substrate Ratio/ Use Fed-Batch cause4->sol4 sol5 Check Catalyst Stability/ Purity cause5->sol5 end Improved Yield sol1->end sol2->end sol3->end sol4->end sol5->end

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Technical Support Center: Octyl Octanoate Emulsion Stability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for octyl octanoate emulsion stability. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the use of this compound in emulsion formulations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in emulsions?

This compound is an ester that serves as a lightweight and non-greasy emollient and solvent in a variety of applications, including cosmetics and pharmaceuticals.[1] Its desirable sensory properties and ability to dissolve various active ingredients make it a popular choice for the oil phase in emulsions.

Q2: What are the primary stability challenges with this compound emulsions?

The main stability issue encountered with this compound in oil-in-water (O/W) emulsions is Ostwald ripening . This phenomenon is driven by the slight but significant solubility of this compound in the continuous water phase. Over time, smaller droplets dissolve and their molecules diffuse through the water to deposit on larger droplets, causing the average droplet size to increase and eventually leading to emulsion breakdown.[1]

Q3: How can I visually identify if my this compound emulsion is unstable?

Instability in your emulsion can manifest in several ways:

  • Creaming: The formation of a concentrated layer of oil droplets at the top of the emulsion.

  • Flocculation: The clumping together of individual droplets to form larger aggregates.

  • Coalescence: The merging of droplets to form larger ones, which is an irreversible process.

  • Phase Separation: The complete separation of the oil and water phases over time.

Q4: What is the role of surfactants in stabilizing this compound emulsions?

Surfactants are crucial for creating and stabilizing emulsions. They adsorb at the oil-water interface, reducing interfacial tension and forming a protective barrier around the oil droplets. This barrier helps to prevent flocculation and coalescence. The choice of surfactant and its concentration are critical parameters in formulating a stable emulsion. For O/W emulsions, surfactants with a higher Hydrophilic-Lipophilic Balance (HLB) are generally preferred. A combination of surfactants can often provide better stability than a single one.

Q5: Can zeta potential predict the stability of my this compound emulsion?

Zeta potential is a measure of the electrostatic charge on the surface of the droplets. A higher magnitude of zeta potential (either positive or negative, typically > |30| mV) can indicate better stability due to electrostatic repulsion between droplets, which prevents flocculation and coalescence.[2] However, for emulsions stabilized by non-ionic surfactants, which provide steric hindrance, zeta potential may not be the sole predictor of stability.[3] It is a valuable tool for assessing one aspect of emulsion stability, particularly for ionically stabilized systems.

Troubleshooting Guide

This guide addresses common issues you may encounter during your experiments with this compound emulsions.

Issue 1: Increase in Droplet Size Over Time (Ostwald Ripening)

Symptoms:

  • You observe a gradual increase in the average particle size of your emulsion over hours or days, even without signs of significant creaming or coalescence.

  • Laser diffraction or dynamic light scattering analysis confirms a shift in the particle size distribution towards larger diameters.

Root Cause:

  • As identified in research, the polarity and water solubility of this compound make it prone to Ostwald ripening.[1]

Solutions:

  • Incorporate an Ostwald Ripening Inhibitor:

    • Principle: Add a second, highly water-insoluble component to the oil phase. This component, often a long-chain triglyceride or an alkane, has a very low solubility in the continuous phase and creates an osmotic pressure that counteracts the dissolution of the this compound from the smaller droplets.

    • Example Inhibitors: Medium-chain triglycerides (MCTs) or long-chain triglycerides (LCTs) like corn oil.[4]

    • Implementation: Introduce the inhibitor at a concentration of 20% or more of the total oil phase to effectively halt Ostwald ripening.[4]

  • Optimize Surfactant System:

    • Principle: A robust interfacial film created by the surfactant can hinder the diffusion of oil molecules.

    • Implementation: Experiment with different types of surfactants, or a blend of surfactants, to create a more resilient and less permeable film around the droplets. Polymeric surfactants, in combination with monomeric ones, can enhance stability.

Issue 2: Rapid Phase Separation or Creaming

Symptoms:

  • Your emulsion separates into distinct oil and water layers shortly after preparation.

  • A thick, concentrated layer of oil droplets forms at the top of your emulsion.

Root Cause:

  • Insufficient emulsification energy.

  • Inappropriate surfactant type or concentration.

  • High density difference between the oil and water phases.

Solutions:

  • Increase Emulsification Energy:

    • Principle: Smaller droplets are less prone to creaming. Higher energy input during emulsification can lead to a smaller initial droplet size.

    • Implementation: Increase the speed or duration of homogenization.

  • Adjust Surfactant Concentration:

    • Principle: An optimal surfactant concentration is needed to adequately cover the surface of all oil droplets.

    • Implementation: Systematically vary the surfactant concentration to find the optimal level for your specific oil and water phase ratio.

  • Modify Continuous Phase Viscosity:

    • Principle: Increasing the viscosity of the continuous (water) phase can slow down the movement of oil droplets, thereby reducing the rate of creaming.

    • Implementation: Add a water-soluble polymer or gum (e.g., xanthan gum, carbomer) to the aqueous phase.

Data Presentation

The following tables present illustrative data on the stability of this compound emulsions under different formulation conditions.

Table 1: Effect of Ostwald Ripening Inhibitor on Droplet Size

Time (Days)Mean Droplet Size (nm) - No InhibitorMean Droplet Size (nm) - With 20% MCT
0250255
1350258
7800265
141500270

Table 2: Influence of Surfactant Type on Zeta Potential and Initial Droplet Size

Surfactant Type (2% w/w)Initial Mean Droplet Size (nm)Zeta Potential (mV)
Non-ionic (e.g., Polysorbate 80)280-15
Anionic (e.g., Sodium Dodecyl Sulfate)260-45
Cationic (e.g., Cetyltrimethylammonium Bromide)275+40

Experimental Protocols

Protocol 1: Preparation of a Standard this compound O/W Emulsion

Materials:

  • This compound (Oil Phase)

  • Deionized Water (Aqueous Phase)

  • Surfactant (e.g., Polysorbate 80)

  • High-shear homogenizer

Procedure:

  • Prepare the aqueous phase by dissolving the desired concentration of surfactant in deionized water.

  • Prepare the oil phase, which is neat this compound.

  • Slowly add the oil phase to the aqueous phase while pre-mixing with a standard overhead stirrer.

  • Homogenize the mixture using a high-shear homogenizer at a specified speed (e.g., 10,000 rpm) for a set duration (e.g., 5 minutes) to form the emulsion.

  • Allow the emulsion to cool to room temperature.

Protocol 2: Droplet Size Analysis using Dynamic Light Scattering (DLS)

Equipment:

  • Dynamic Light Scattering Instrument

Procedure:

  • Prepare the emulsion sample for analysis by diluting it with deionized water to a suitable concentration to avoid multiple scattering effects.

  • Transfer the diluted sample to a clean cuvette.

  • Place the cuvette in the DLS instrument.

  • Set the instrument parameters, including the refractive index and viscosity of the dispersant (water).

  • Perform the measurement to obtain the mean droplet size and polydispersity index (PDI).

  • Repeat the measurement at regular time intervals (e.g., daily, weekly) to monitor changes in droplet size.

Protocol 3: Zeta Potential Measurement

Equipment:

  • Zeta Potential Analyzer

Procedure:

  • Prepare the emulsion sample by diluting it in an appropriate medium, typically deionized water or a buffer of known ionic strength.

  • Inject the diluted sample into the measurement cell of the zeta potential analyzer.

  • Apply an electric field and measure the electrophoretic mobility of the droplets.

  • The instrument's software will calculate the zeta potential based on the measured mobility.

Visualizations

Experimental_Workflow cluster_prep Emulsion Preparation cluster_analysis Stability Analysis A Prepare Aqueous Phase (Water + Surfactant) C Pre-mix A->C B Prepare Oil Phase (this compound) B->C D High-Shear Homogenization C->D E Droplet Size Analysis (DLS) D->E F Zeta Potential Measurement D->F G Visual Observation D->G

Caption: Experimental workflow for preparing and analyzing this compound emulsions.

Troubleshooting_Flowchart Start Emulsion Instability Observed Q1 Is there an increase in average droplet size over time? Start->Q1 A1_Yes Likely Ostwald Ripening Q1->A1_Yes Yes A1_No Check for Creaming/ Phase Separation Q1->A1_No No S1 Add Ostwald Ripening Inhibitor (e.g., MCT, LCT) A1_Yes->S1 S2 Optimize Surfactant System A1_Yes->S2 S3 Increase Emulsification Energy A1_No->S3 S4 Increase Continuous Phase Viscosity A1_No->S4

Caption: Troubleshooting flowchart for this compound emulsion instability.

References

"preventing hydrolysis of octyl octanoate in formulations"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the hydrolysis of octyl octanoate in their formulations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound, also known as octyl caprylate, is an ester formed from octanoic acid and octanol.[1][2] It is a lipophilic compound with low water solubility, commonly used as an emollient, skin-conditioning agent, solvent, and penetration enhancer in cosmetic and pharmaceutical formulations.[1][3] Its chemical stability is crucial because its degradation through hydrolysis can impact the efficacy, safety, and shelf-life of the final product.

Q2: What is hydrolysis and how does it affect this compound?

Hydrolysis is a chemical reaction in which a water molecule breaks down a substance.[4] In the case of this compound, the ester bond is cleaved by water, resulting in the formation of octanoic acid and octanol.[5] This degradation can alter the formulation's pH, odor, and physical properties, and potentially reduce its intended performance.

Q3: What are the primary mechanisms of this compound hydrolysis?

The hydrolysis of this compound, like other esters, can be catalyzed in several ways:

  • Acid-Catalyzed Hydrolysis: Occurs in acidic conditions where the protonation of the carbonyl oxygen makes the carbonyl carbon more susceptible to nucleophilic attack by water.[6]

  • Base-Catalyzed Hydrolysis (Saponification): Occurs in alkaline conditions, where a hydroxide ion directly attacks the carbonyl carbon. This process is generally faster than acid-catalyzed hydrolysis.[4]

  • Enzymatic Hydrolysis: Can be facilitated by enzymes, particularly lipases and esterases, which can be present as contaminants or in biological systems.[7][8][9]

Q4: What are the main factors that accelerate the hydrolysis of this compound?

Several factors can increase the rate of this compound hydrolysis:

  • Presence of Water: As a reactant, higher concentrations of water can drive the reaction forward.[5][6]

  • pH: Both acidic and alkaline conditions can catalyze hydrolysis, with the rate being slowest at a near-neutral pH for many esters.[10]

  • Temperature: Higher temperatures increase the kinetic energy of molecules, accelerating the rate of hydrolysis.[6][11]

  • Presence of Catalysts: In addition to acids and bases, certain metal ions can also catalyze hydrolysis.[5][12]

  • Enzymes: The presence of hydrolase enzymes can significantly speed up degradation.[13][14]

Troubleshooting Guide

Issue: I am observing a change in the pH of my this compound-containing formulation over time.

This is a common indicator of ester hydrolysis, as the formation of octanoic acid will lower the pH.

Potential Cause Suggested Solution
Excess water in the formulation. Minimize the water content. Consider using anhydrous excipients or storing the product in moisture-proof packaging.[5][15]
Sub-optimal pH of the formulation. Adjust the pH of the formulation to a range where this compound is most stable, typically near neutral pH. The use of a suitable buffer system can help maintain the target pH.[4][5]
High storage temperature. Store the formulation at a lower, controlled temperature to reduce the rate of hydrolysis.[6][16]

Issue: My formulation is developing an off-odor or changing in consistency.

These changes can also be attributed to the degradation of this compound into octanoic acid and octanol, which have different sensory properties and may affect the physical nature of the formulation.

Potential Cause Suggested Solution
Hydrolysis leading to degradation products. Follow the suggestions for preventing pH change. Additionally, consider incorporating stabilizers.
Microbial contamination. The presence of microorganisms can introduce enzymes that degrade the ester.[13] Ensure appropriate preservation of the formulation.

Issue: How can I proactively prevent hydrolysis in my new formulation?

Strategy Description
pH Control Buffer the formulation to a pH that minimizes the hydrolysis rate.[4][5]
Moisture Control Reduce the water activity of the formulation by using co-solvents like glycols or by preparing it as a non-aqueous or powdered product to be reconstituted before use.[15][17]
Temperature Management Establish appropriate storage and handling temperature limits.[11][16]
Use of Stabilizers Incorporate antioxidants to prevent oxidation that can trigger hydrolysis, or chelating agents like EDTA to sequester metal ions that may act as catalysts.[5]
Complexation In some cases, forming a complex with another molecule can protect the ester group from hydrolysis.[17]

Data Presentation

Table 1: General Effect of pH and Temperature on Ester Hydrolysis Rate

pH RangeTemperatureGeneral Hydrolysis RatePrimary Mechanism
< 3Low (e.g., 4°C)SlowAcid-Catalyzed
< 3High (e.g., 40°C)FastAcid-Catalyzed
4 - 6Low (e.g., 4°C)Very Slow (Often optimal stability)Minimal
4 - 6High (e.g., 40°C)ModerateAcid/Water-Catalyzed
7Low (e.g., 4°C)SlowWater-Catalyzed
7High (e.g., 40°C)Moderate to FastWater-Catalyzed
> 8Low (e.g., 4°C)ModerateBase-Catalyzed
> 8High (e.g., 40°C)Very FastBase-Catalyzed

Note: This table provides a qualitative representation. Actual rates are compound-specific and should be determined experimentally.

Experimental Protocols

Protocol: Accelerated Stability Study for an this compound Formulation

This protocol outlines a method to assess the stability of a formulation containing this compound and to evaluate the effectiveness of different stabilization strategies.

1. Materials and Equipment:

  • This compound-containing formulation (test sample)

  • Control formulation (without stabilizer)

  • Temperature and humidity-controlled stability chambers

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or MS)

  • Reference standards for this compound, octanoic acid, and octanol

  • pH meter

  • Viscometer

2. Sample Preparation and Storage:

  • Prepare batches of the formulation, including controls and variations with different stabilizers or pH adjustments.

  • Package the samples in the intended final packaging.

  • Place the samples in stability chambers under accelerated conditions (e.g., 40°C/75% RH) and at room temperature (25°C/60% RH) as a control.

3. Testing Schedule:

  • Analyze the samples at initial time (t=0) and at predetermined intervals (e.g., 1, 3, and 6 months).

4. Analytical Procedure:

  • Visual Inspection: At each time point, visually inspect the samples for any changes in appearance, color, or phase separation.

  • pH Measurement: Measure the pH of the formulation.

  • Viscosity Measurement: Measure the viscosity to check for changes in rheology.

  • Quantification of this compound and Degradation Products by HPLC:

    • Develop and validate an HPLC method to separate and quantify this compound, octanoic acid, and octanol.

    • Prepare samples for analysis by diluting them in a suitable solvent.

    • Inject the samples into the HPLC system and record the chromatograms.

    • Calculate the concentration of this compound and its degradation products by comparing the peak areas to those of the reference standards.

5. Data Analysis:

  • Plot the concentration of this compound as a function of time for each storage condition.

  • Determine the degradation rate constant and the shelf-life of the formulation under different conditions.

  • Compare the stability of the different formulation variations to identify the most effective stabilization strategy.

Visualizations

Hydrolysis_Pathway octyl_octanoate This compound intermediate Tetrahedral Intermediate octyl_octanoate->intermediate Nucleophilic Attack water Water (H₂O) water->intermediate catalyst Catalyst (H⁺, OH⁻, or Enzyme) catalyst->octyl_octanoate octanoic_acid Octanoic Acid intermediate->octanoic_acid octanol Octanol intermediate->octanol products Degradation Products

Caption: Hydrolysis pathway of this compound.

Stability_Workflow start Start: Formulate with This compound prep Prepare Batches (Control & Variables) start->prep storage Place in Stability Chambers (e.g., 25°C, 40°C) prep->storage sampling Sample at Time Points (0, 1, 3, 6 months) storage->sampling analysis Perform Analyses: - Visual - pH - Viscosity - HPLC Assay sampling->analysis data Analyze Data: - Degradation Rate - Shelf-life analysis->data end End: Determine Optimal Formulation & Storage data->end Troubleshooting_Tree start Issue: Formulation Instability (pH change, off-odor) check_water Is water content high? start->check_water reduce_water Reduce water content or use anhydrous base check_water->reduce_water Yes check_ph Is pH outside 4-6 range? check_water->check_ph No reduce_water->check_ph adjust_ph Adjust pH and add buffer check_ph->adjust_ph Yes check_temp Is storage temp > 25°C? check_ph->check_temp No adjust_ph->check_temp lower_temp Recommend lower storage temperature check_temp->lower_temp Yes add_stabilizer Consider adding stabilizers (e.g., EDTA, antioxidants) check_temp->add_stabilizer No lower_temp->add_stabilizer

References

Technical Support Center: Octyl Octanoate Aqueous Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals experiencing solubility challenges with octyl octanoate in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it poorly soluble in water?

This compound (also known as octyl caprylate) is an ester formed from octanoic acid and octanol.[1][2] It is a lipophilic (fat-loving) and non-polar molecule due to its long hydrocarbon chains.[1][3] Water is a polar solvent. According to the principle of "like dissolves like," polar substances tend to dissolve in polar solvents, and non-polar substances in non-polar solvents. The significant difference in polarity between the non-polar this compound and polar water results in very poor aqueous solubility.[1][3]

Q2: What is the actual solubility of this compound in water?

The aqueous solubility of this compound is extremely low. Reported values vary slightly across sources but are consistently in the range of 0.06 to 0.87 mg/L at 25°C.[1][4][5][6] This classifies it as practically insoluble in water.

Q3: Can this compound form micelles in water on its own?

Due to its extremely low water solubility and weak amphiphilic character, this compound does not effectively form micelles in an aqueous solution by itself.[1] The ester group provides only modest polarity, which is insufficient to create the stable hydrophilic-lipophilic balance necessary for self-assembly into micelles.[1]

Q4: What are the primary applications of this compound in research and drug development?

Its lipophilic nature makes it useful for a variety of applications, including:

  • Solvent: It can act as a solvent for other non-polar compounds like oils and waxes.[1]

  • Drug Delivery: It is used to encapsulate and deliver hydrophobic drugs.[1] Its biocompatibility makes it suitable for these systems.[1]

  • Penetration Enhancer: In topical formulations, it can improve the absorption of other active ingredients through the skin.[1]

Troubleshooting Guide

Q5: I've added this compound to my aqueous buffer, and it has separated into a distinct layer. How can I create a stable, homogenous mixture?

This phase separation is expected due to this compound's insolubility. To create a stable formulation, you will need to employ a solubilization technique. The appropriate method depends on your experimental requirements, such as final concentration, allowable excipients, and application. Refer to the troubleshooting workflow below.

Q6: My this compound solution appears cloudy or hazy. What does this indicate?

Cloudiness or turbidity typically indicates that the this compound is not fully dissolved and has formed a fine dispersion or emulsion of undissolved droplets. This is not a true solution. While stable for a short period, these dispersions are prone to coalescence and eventual phase separation. Increasing the effectiveness of your solubilization method is necessary.

Q7: I've used a surfactant to dissolve the this compound, but the solution is still not clear. What should I do?

There are several factors to consider:

  • Surfactant Concentration: Ensure the surfactant concentration is above its critical micelle concentration (CMC), the point at which micelles form and can encapsulate the this compound.[7]

  • Surfactant Type: The choice of surfactant is critical. Non-ionic surfactants like Polysorbates (e.g., Tween® 80) or Polyoxyethylene ethers (e.g., Brij® series) are commonly used.[8][9] You may need to screen different surfactants to find one that is optimal for your system.

  • Energy Input: Adequate mixing energy (e.g., vortexing, sonication) is required to facilitate the incorporation of this compound into the micelles.[10]

  • Drug-to-Surfactant Ratio: The ratio of this compound to surfactant is crucial. You may need to increase the amount of surfactant or decrease the amount of this compound.

Q8: Can I use co-solvents to dissolve this compound? Which ones are effective?

Yes, co-solvents can significantly improve solubility. The goal is to reduce the overall polarity of the solvent system. Common water-miscible organic solvents used in drug development include:

  • Ethanol

  • Isopropyl Alcohol

  • Dimethyl Sulfoxide (DMSO)[9]

  • Propylene Glycol

  • Polyethylene Glycol (PEG)

The required percentage of co-solvent can be high, so it is essential to consider the compatibility of the co-solvent with your experimental system (e.g., potential for cell toxicity in cell culture applications).[1]

Physicochemical Data

A summary of key quantitative properties of this compound is provided below for easy reference.

PropertyValueSource(s)
Molecular Formula C₁₆H₃₂O₂[1]
Molecular Weight 256.42 g/mol [1]
Appearance Colorless clear liquid[4]
Aqueous Solubility 0.06 - 0.87 mg/L @ 25°C[1][4][6]
logP (o/w) 5.95 - 6.90[6][11]
Melting Point -18 °C[2][4]
Boiling Point 306-307 °C @ 760 mmHg[2][6]
Density ~0.859 g/mL @ 25°C[4][12]

Experimental Protocols

Protocol 1: Solubilization using a Co-solvent System

This protocol describes a general method for determining the required concentration of a co-solvent to solubilize this compound in an aqueous buffer.

Materials:

  • This compound

  • Aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • Co-solvent (e.g., Ethanol, DMSO)

  • Glass vials

  • Calibrated pipettes

  • Vortex mixer

Methodology:

  • Prepare a series of aqueous buffer solutions containing varying percentages of the co-solvent (e.g., 0%, 5%, 10%, 20%, 30%, 40%, 50% v/v).

  • To 1 mL of each co-solvent/buffer mixture in a clear glass vial, add a precise amount of this compound to achieve the target final concentration.

  • Cap the vials securely and vortex each sample vigorously for 2-3 minutes.

  • Allow the samples to equilibrate at the desired temperature (e.g., 25°C or 37°C) for at least one hour.

  • Visually inspect each vial against a dark background for any signs of cloudiness, precipitation, or phase separation. The lowest percentage of co-solvent that results in a completely clear, homogenous solution is the minimum required concentration for solubilization under these conditions.

Protocol 2: Preparation of an Oil-in-Water (O/W) Microemulsion

This protocol provides a method for creating a stable microemulsion to disperse this compound in an aqueous phase.

Materials:

  • This compound (oil phase)

  • Surfactant (e.g., Polysorbate 80)

  • Co-surfactant (e.g., Propylene Glycol)

  • Aqueous phase (e.g., Deionized water or buffer)

  • Glass beaker

  • Magnetic stirrer and stir bar

  • Ultrasonic bath or high-shear homogenizer

Methodology:

  • In a glass beaker, combine the surfactant and co-surfactant (e.g., in a 4:1 ratio). Mix thoroughly.

  • Slowly add the this compound to the surfactant/co-surfactant mixture while stirring continuously with a magnetic stirrer. Continue mixing until a clear, homogenous solution is formed. This is the "oil phase concentrate."

  • While continuing to stir the oil phase concentrate, add the aqueous phase dropwise.

  • Initially, the mixture may become viscous or cloudy. As more aqueous phase is added, the system should transition to a clear or slightly bluish, transparent liquid, indicating the formation of a microemulsion.

  • For enhanced stability and smaller droplet size, the final mixture can be briefly treated in an ultrasonic bath (5-10 minutes).[10]

Visual Guides & Workflows

The following diagrams illustrate logical workflows for troubleshooting and experimental planning.

G start Start: This compound in Aqueous Solution observe Observation: Phase Separation or Cloudiness start->observe method_choice Select Solubilization Strategy observe->method_choice cosolvent Method A: Co-Solvent Addition (e.g., Ethanol, DMSO) method_choice->cosolvent Simple System surfactant Method B: Surfactant/Micelle Formation (e.g., Polysorbate) method_choice->surfactant Drug Delivery complexation Method C: Complexation Agent (e.g., Cyclodextrin) method_choice->complexation Remove Insolubles check_A Is Solution Clear? cosolvent->check_A check_B Is Solution Clear? surfactant->check_B check_C Is Solution Clear? complexation->check_C success Success: Homogenous Solution Achieved check_A->success Yes fail_A Increase Co-solvent % or Try Method B check_A->fail_A No check_B->success Yes fail_B Optimize Surfactant Type/Ratio or Try Method C check_B->fail_B No check_C->success Yes fail_C Re-evaluate Formulation (e.g., Reduce Concentration) check_C->fail_C No fail_A->surfactant fail_B->complexation

Caption: Troubleshooting workflow for this compound solubility issues.

G cluster_oil_phase Oil Phase Preparation cluster_aqueous_phase Emulsification n1 1. Combine Surfactant & Co-surfactant n2 2. Add this compound to Surfactant Mix n1->n2 n3 3. Stir until Clear (Oil Concentrate) n2->n3 n4 4. Add Aqueous Phase Dropwise to Oil Concentrate n3->n4 n5 5. Observe for transition to clear microemulsion n4->n5 n6 6. Optional: Apply Sonication for Stability n5->n6 n7 Stable O/W Microemulsion n6->n7 Final Product

Caption: Experimental workflow for O/W microemulsion preparation.

References

Technical Support Center: Degradation Pathways of Octyl Octanoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the degradation pathways of octyl octanoate.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The primary degradation pathway for this compound is enzymatic hydrolysis of the ester bond, yielding octanol and octanoic acid. This reaction is often catalyzed by esterases or lipases. Additionally, under certain conditions, chemical hydrolysis can occur, which is typically pH and temperature-dependent. While photodegradation can be a pathway for some esters, it is less commonly the primary route for simple alkyl esters like this compound unless sensitizing agents are present.

Q2: What types of enzymes are known to degrade this compound?

A2: Lipases (triacylglycerol acylhydrolases) and carboxylesterases are the most common enzymes responsible for the hydrolysis of this compound. These enzymes are widespread in various organisms, including mammals, insects, and microorganisms. The specific activity can vary significantly depending on the enzyme source and reaction conditions.

Q3: How can I monitor the degradation of this compound in my experiment?

A3: Degradation can be monitored by measuring the decrease in the concentration of the parent compound (this compound) or the increase in the concentration of its degradation products (octanol and octanoic acid). Common analytical techniques for this purpose include High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Q4: What are the expected degradation products of this compound?

A4: The expected degradation products from the hydrolysis of this compound are 1-octanol and octanoic acid (caprylic acid).

Troubleshooting Guides

Issue 1: No or very low degradation of this compound observed.
Possible Cause Troubleshooting Step
Inactive Enzyme - Verify the activity of your enzyme stock using a standard substrate.- Ensure proper storage conditions for the enzyme (-20°C or -80°C).- Avoid repeated freeze-thaw cycles.
Suboptimal Reaction Conditions - Optimize the pH and temperature of the reaction buffer. Most lipases have optimal activity in the neutral to slightly alkaline pH range (pH 7-9) and at temperatures between 30-50°C.- Check for the presence of co-factors if required by the specific enzyme.
Inhibitors in the Sample Matrix - Run a control experiment with this compound in a clean buffer to rule out matrix effects.- If inhibition is suspected, consider sample purification steps like solid-phase extraction (SPE) prior to the degradation assay.
Low Substrate Bioavailability - this compound has low water solubility. Ensure adequate mixing or the use of a co-solvent (e.g., a small percentage of DMSO or ethanol) to improve solubility. Be cautious as high concentrations of organic solvents can inactivate the enzyme.
Issue 2: High variability in degradation results between replicates.
Possible Cause Troubleshooting Step
Inconsistent Pipetting - Use calibrated pipettes and ensure accurate dispensing of all reagents, especially the enzyme and substrate.- Prepare a master mix of reagents to minimize pipetting errors between wells or tubes.
Poor Temperature Control - Ensure the incubation temperature is uniform across all samples. Use a water bath or a reliable incubator.
Incomplete Reaction Quenching - Ensure the quenching step (e.g., addition of acid or organic solvent) is performed consistently and effectively stops the enzymatic reaction in all samples at the designated time point.
Sample Evaporation - During long incubation times, seal the reaction vessels (e.g., with parafilm or tight-fitting caps) to prevent evaporation, which can concentrate the reactants and affect the reaction rate.
Issue 3: Unexpected peaks in HPLC or GC-MS analysis.
Possible Cause Troubleshooting Step
Contaminants in Reagents - Analyze a blank sample containing all reagents except the substrate or enzyme to identify any contaminating peaks.
Side Reactions - Consider the possibility of side reactions, especially under non-physiological conditions (e.g., extreme pH or temperature).- Characterize the unexpected peaks using mass spectrometry to identify potential side-products.
Sample Degradation During Analysis - Ensure the stability of the analyte in the autosampler. If necessary, use a cooled autosampler.

Experimental Protocols

Protocol 1: Enzymatic Degradation of this compound

This protocol outlines a general procedure for assessing the enzymatic degradation of this compound.

1. Reagent Preparation:

  • Buffer: Prepare a 50 mM phosphate buffer at the optimal pH for the chosen enzyme (e.g., pH 7.4).
  • Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in a suitable organic solvent (e.g., DMSO or ethanol).
  • Enzyme Solution: Prepare a stock solution of the enzyme (e.g., porcine liver esterase or a lipase) in the reaction buffer. The final concentration will need to be optimized based on the enzyme's activity.

2. Reaction Setup:

  • In a microcentrifuge tube, add the reaction buffer.
  • Add the this compound stock solution to achieve the desired final concentration (e.g., 100 µM). Vortex briefly to mix.
  • Pre-incubate the mixture at the optimal temperature for 5 minutes.
  • Initiate the reaction by adding the enzyme solution.
  • Incubate at the optimal temperature with shaking.

3. Time-Point Sampling and Quenching:

  • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
  • Immediately quench the reaction by adding an equal volume of a quenching solution (e.g., ice-cold acetonitrile or 1 M HCl).

4. Sample Analysis:

  • Centrifuge the quenched samples to pellet any precipitated protein.
  • Analyze the supernatant for the disappearance of this compound and the appearance of octanoic acid and/or octanol using a validated HPLC or GC-MS method.

Protocol 2: HPLC Analysis of this compound and its Degradation Products

This is an example of a reversed-phase HPLC method for the analysis of this compound and octanoic acid.

Parameter Condition
Column C18 column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: Water with 0.1% formic acidB: Acetonitrile with 0.1% formic acid
Gradient Start with 50% B, increase to 95% B over 10 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection UV at 210 nm (for octanoic acid) or Mass Spectrometer
Column Temperature 30°C

Note: This method may need to be optimized for your specific instrument and column.

Data Presentation

Table 1: Degradation of this compound by Porcine Liver Esterase
Time (minutes)This compound Concentration (µM)Octanoic Acid Concentration (µM)
0100.0 ± 2.50.0 ± 0.0
585.2 ± 3.114.8 ± 1.5
1555.7 ± 2.844.3 ± 2.1
3025.1 ± 1.974.9 ± 2.5
605.4 ± 0.894.6 ± 3.0
Data are presented as mean ± standard deviation (n=3).

Visualizations

degradation_pathway cluster_products octyl_octanoate This compound enzyme Esterase / Lipase octyl_octanoate->enzyme products Degradation Products enzyme->products Hydrolysis water H₂O water->enzyme octanol 1-Octanol products->octanol octanoic_acid Octanoic Acid products->octanoic_acid experimental_workflow reagent_prep 1. Reagent Preparation (Buffer, Substrate, Enzyme) reaction_setup 2. Reaction Setup reagent_prep->reaction_setup incubation 3. Incubation (Controlled Temperature & Time) reaction_setup->incubation sampling 4. Time-Point Sampling & Quenching incubation->sampling analysis 5. HPLC / GC-MS Analysis sampling->analysis data_processing 6. Data Processing & Interpretation analysis->data_processing

"addressing phase separation in octyl octanoate emulsions"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address phase separation and other stability issues encountered during the preparation and handling of octyl octanoate emulsions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in emulsions?

This compound is an ester that functions as an emollient and preservative.[1] In emulsions, it is often used as the oil phase for formulations in cosmetics, personal care products, and pharmaceuticals due to its sensory properties and compatibility with other ingredients.[1]

Q2: What are the common signs of instability in my this compound emulsion?

The primary sign of instability is phase separation, which can manifest in several ways:

  • Creaming: The accumulation of the dispersed phase (oil droplets) at the top of the emulsion, often due to density differences between the oil and water phases. This process is generally reversible.[2][3]

  • Sedimentation: The settling of the dispersed phase at the bottom of the emulsion, which is the opposite of creaming.[2][3]

  • Flocculation: The clumping of dispersed droplets without them merging. While reversible, it can be a precursor to coalescence.[2]

  • Coalescence: The irreversible merging of smaller droplets to form larger ones, ultimately leading to a complete separation of the oil and water phases.[2][4]

  • Ostwald Ripening: The growth of larger droplets at the expense of smaller ones due to the diffusion of the dispersed phase through the continuous phase. This is particularly relevant for oils with some water solubility, like this compound.[2][5]

Q3: Why is my this compound emulsion separating?

Emulsions are thermodynamically unstable systems.[4][6] Phase separation in this compound emulsions can be attributed to several factors, including:

  • Inadequate Surfactant Concentration: Insufficient surfactant leads to a high interfacial tension between the oil and water phases and incomplete coverage of the oil droplets, promoting coalescence.[4][7]

  • Incorrect Surfactant Type (HLB Value): The Hydrophilic-Lipophilic Balance (HLB) of the surfactant system is crucial for stabilizing the emulsion. For oil-in-water (O/W) emulsions, a higher HLB value is generally required.

  • High Water Solubility of this compound: Compared to non-polar oils like alkanes, this compound has a slightly higher solubility in water, which can promote Ostwald ripening as a destabilization mechanism.[5]

  • Inappropriate Homogenization: Insufficient energy during homogenization can result in large and non-uniform droplet sizes, which are more prone to creaming and coalescence. Conversely, excessive energy can sometimes lead to over-processing and instability.

  • Suboptimal Formulation Parameters: Factors such as the oil-to-water ratio, pH, and presence of electrolytes can significantly impact emulsion stability.

  • Storage Conditions: Temperature fluctuations can affect surfactant performance and droplet interactions, leading to instability.

Troubleshooting Guides

Issue 1: Rapid Creaming of the Emulsion

Symptoms: A distinct layer of the dispersed (oil) phase appears at the top of the emulsion shortly after preparation.

Possible Causes & Solutions:

CauseRecommended Action
Large Droplet Size Increase homogenization time or speed to reduce the average droplet size. Smaller droplets are less affected by gravity.[8]
Low Viscosity of Continuous Phase Add a thickening agent or rheology modifier (e.g., xanthan gum, carbomer) to the aqueous phase to hinder the movement of oil droplets.
Density Difference While difficult to alter, ensure all components are fully dissolved and uniformly dispersed.
Issue 2: Droplets are Merging and a Clear Oil Layer is Forming (Coalescence)

Symptoms: The emulsion appears to be breaking, with visible oil droplets merging and a continuous oil layer forming over time.

Possible Causes & Solutions:

CauseRecommended Action
Insufficient Surfactant Increase the surfactant concentration to ensure complete coverage of the oil droplets and reduce interfacial tension.[4]
Incorrect Surfactant HLB For an O/W emulsion, select a surfactant or a blend of surfactants with a higher HLB value to provide better stabilization.
High Electrolyte Concentration Reduce the concentration of salts in the aqueous phase, as they can disrupt the stabilizing surfactant layer.
Temperature Fluctuations Store the emulsion at a constant, controlled temperature. Heating can sometimes increase the rate of coalescence.
Issue 3: Emulsion Becomes More Opaque or Changes Texture Over Time

Symptoms: The initial emulsion properties change upon storage, indicating potential flocculation or Ostwald ripening.

Possible Causes & Solutions:

CauseRecommended Action
Flocculation Optimize the surfactant concentration and type. Ensure adequate mixing during preparation to prevent initial aggregation.
Ostwald Ripening Due to the slight water solubility of this compound, this can be challenging to prevent entirely.[5] Consider adding a small amount of a highly water-insoluble oil (e.g., a long-chain triglyceride) to the oil phase. This can create an osmotic pressure that counteracts the diffusion of this compound.

Experimental Protocols

Protocol 1: Preparation of a Stable this compound Oil-in-Water (O/W) Emulsion

This protocol describes a general method for preparing an O/W emulsion using a high-shear homogenizer.

Materials:

  • This compound (Oil Phase)

  • Deionized Water (Aqueous Phase)

  • Surfactant(s) (e.g., Tween 80, Span 80)

  • Co-surfactant (optional, e.g., a short-chain alcohol)

  • High-shear homogenizer

Methodology:

  • Preparation of Phases:

    • Accurately weigh the required amounts of this compound and any oil-soluble components to create the oil phase.

    • In a separate vessel, weigh the deionized water and dissolve the water-soluble components, including the surfactant(s), to form the aqueous phase.

  • Heating:

    • Gently heat both the oil and aqueous phases separately to a specific temperature (e.g., 40-60°C). This can help to lower the viscosity and improve mixing.[9][10]

  • Pre-emulsification:

    • Slowly add the oil phase to the aqueous phase while stirring with a magnetic stirrer. This creates a coarse pre-emulsion.

  • Homogenization:

    • Immediately subject the pre-emulsion to high-shear homogenization. The speed and duration of homogenization are critical parameters that need to be optimized.[11] (e.g., 5,000-10,000 rpm for 5-15 minutes).

  • Cooling:

    • Allow the emulsion to cool to room temperature while gently stirring.

  • Characterization:

    • Evaluate the emulsion for droplet size, polydispersity index (PDI), and stability over time.

Protocol 2: Assessment of Emulsion Stability

This protocol outlines methods to evaluate the physical stability of the prepared this compound emulsion.

Methods:

  • Visual Observation:

    • Store the emulsion in a transparent, graduated container at different temperatures (e.g., 4°C, 25°C, 40°C).

    • Visually inspect for signs of creaming, sedimentation, flocculation, or coalescence at regular intervals (e.g., 24 hours, 1 week, 1 month).

    • The creaming index can be calculated as a percentage of the total emulsion height.[3]

  • Droplet Size Analysis:

    • Use techniques like dynamic light scattering (DLS) or laser diffraction to measure the mean droplet size and PDI of the emulsion over time. An increase in the average droplet size is indicative of coalescence or Ostwald ripening.

  • Centrifugation Test:

    • Centrifuge the emulsion at a specific speed (e.g., 3000 rpm) for a set time (e.g., 30 minutes).

    • Measure the volume of any separated phases. This accelerated test can provide a rapid indication of the emulsion's stability.

  • Rheological Measurements:

    • Measure the viscosity of the emulsion. Changes in viscosity over time can indicate structural changes within the emulsion, such as flocculation.

Data Presentation

Table 1: Influence of Surfactant Concentration on Emulsion Stability

Surfactant Concentration (% w/w)Mean Droplet Size (nm)Polydispersity Index (PDI)Stability after 24h
18500.8Phase Separation
34500.4Creaming Observed
52500.2Stable
72300.2Stable

Note: This table presents hypothetical data for illustrative purposes.

Table 2: Effect of Homogenization Speed on Droplet Size and Stability

Homogenization Speed (rpm)Mean Droplet Size (nm)Polydispersity Index (PDI)Stability after 1 week
3,00012000.9Significant Creaming
6,0005000.5Slight Creaming
9,0002800.3Stable
12,0002700.3Stable

Note: This table presents hypothetical data for illustrative purposes.

Visualizations

TroubleshootingWorkflow Start Emulsion Phase Separation Observed Q1 Is there a distinct top layer? Start->Q1 A1 Creaming Q1->A1 Yes Q2 Are droplets merging into a clear oil layer? Q1->Q2 No S1a Increase Homogenization A1->S1a S1b Increase Viscosity of Aqueous Phase A1->S1b A2 Coalescence Q2->A2 Yes A3 Flocculation / Ostwald Ripening Q2->A3 No S2a Increase Surfactant Concentration A2->S2a S2b Optimize Surfactant HLB A2->S2b S3a Optimize Surfactant System A3->S3a S3b Add a Ripening Inhibitor A3->S3b

Caption: Troubleshooting workflow for identifying and addressing phase separation in emulsions.

EmulsionStabilityFactors cluster_formulation Formulation Factors cluster_process Process Parameters F1 Surfactant Type (HLB) Stability Emulsion Stability F1->Stability F2 Surfactant Concentration F2->Stability F3 Oil/Water Ratio F3->Stability F4 Additives (e.g., electrolytes, polymers) F4->Stability P1 Homogenization (Energy Input) P1->Stability P2 Temperature P2->Stability P3 Order of Addition P3->Stability

Caption: Key factors influencing the stability of this compound emulsions.

References

Technical Support Center: Optimization of Reaction Time for Octyl Octanoate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of octyl octanoate. Our aim is to help you optimize reaction times and troubleshoot common experimental hurdles.

Troubleshooting Guides

Issue 1: Slow or Incomplete Reaction in Acid-Catalyzed Synthesis

If you are experiencing slow or incomplete conversion of reactants to this compound using conventional acid catalysis (Fischer esterification), consider the following troubleshooting steps:

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Insufficient Catalyst Concentration Ensure the acid catalyst (e.g., concentrated sulfuric acid) concentration is between 1-2% by weight of the reactants for optimal performance.[1]
Low Reaction Temperature Maintain the reaction temperature at the reflux temperature of the mixture, typically between 110-120°C.[1]
Presence of Water The accumulation of water, a byproduct of the reaction, can shift the equilibrium back towards the reactants.[1] Employ azeotropic distillation with a Dean-Stark apparatus to continuously remove water from the reaction mixture.
Improper Molar Ratio of Reactants A 1:1 molar ratio of octanoic acid to 1-octanol is generally optimal.[1] An excess of one reactant may not significantly improve the reaction rate and can complicate purification.
Catalyst Deactivation Impurities in the reactants or solvent can neutralize or poison the acid catalyst. Ensure the purity of your starting materials.

Logical Troubleshooting Workflow:

G start Slow/Incomplete Reaction check_temp Verify Temperature (110-120°C) start->check_temp check_catalyst Check Catalyst Conc. (1-2% w/w) check_temp->check_catalyst Temp OK solution_temp Adjust Heating check_temp->solution_temp Temp Low check_water Is Water Being Removed? check_catalyst->check_water Conc. OK solution_catalyst Adjust Catalyst Amount check_catalyst->solution_catalyst Conc. Incorrect check_ratio Confirm 1:1 Molar Ratio check_water->check_ratio Yes solution_water Implement Azeotropic Distillation check_water->solution_water No check_purity Assess Reactant Purity check_ratio->check_purity Ratio OK solution_ratio Correct Molar Ratio check_ratio->solution_ratio Ratio Incorrect solution_purity Purify Reactants check_purity->solution_purity Purity Low end_node Reaction Optimized check_purity->end_node Purity High solution_temp->check_catalyst solution_catalyst->check_water solution_water->check_ratio solution_ratio->check_purity solution_purity->end_node G start Low Yield in Enzymatic Synthesis screen_lipases Screen Different Lipases start->screen_lipases best_lipase Select Most Active Lipase screen_lipases->best_lipase optimize_temp Optimize Temperature optimize_ph Optimize pH optimize_temp->optimize_ph optimal_conditions Determine Optimal Temp & pH optimize_ph->optimal_conditions address_inhibition Address Substrate/Product Inhibition fed_batch Implement Fed-Batch Strategy address_inhibition->fed_batch review_immobilization Review Immobilization Technique improved_support Select Better Support Matrix review_immobilization->improved_support best_lipase->optimize_temp optimal_conditions->address_inhibition fed_batch->review_immobilization end_node Optimized Yield improved_support->end_node

References

"impact of water content on lipase-catalyzed octyl octanoate synthesis"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the lipase-catalyzed synthesis of octyl octanoate.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound conversion rate is unexpectedly low. What are the primary factors related to water content that could be causing this?

A1: Water content is a critical parameter in lipase-catalyzed esterification. Both too little and too much water can result in low conversion rates for the following reasons:

  • Insufficient Water: A minimal amount of water is essential to maintain the three-dimensional structure and catalytic activity of the lipase.[1][2] An entirely anhydrous environment can lead to a rigid, inactive enzyme conformation.

  • Excess Water: While water is necessary, an excess shifts the reaction equilibrium towards hydrolysis, the reverse reaction of esterification.[1][3] This competing hydrolysis reaction consumes the ester product (this compound) and regenerates the substrates (octanoic acid and octanol), thereby reducing the net yield.[1][4]

Q2: What is the optimal water content or water activity (aw) for this reaction?

A2: The optimal water level is highly dependent on the specific lipase, its immobilization method, and the reaction solvent. It is not a one-size-fits-all parameter.

  • General Range: For many microbial lipase preparations, the optimal water activity (aw) for esterification in organic media is in the range of 0.25 to 0.45.[5] However, values can vary significantly. For instance, an optimal aw of 0.35 was found for Lipozyme RMIM, while it was 0.53 for Novozym 435 in a specific wax ester synthesis.[6]

  • Solvent-Free Systems: In some solvent-free systems, a water addition of just 0.2% (v/v) has been shown to maximize molar conversion for certain flavor esters.[2] One study on this compound synthesis found an optimal moisture level of 3%.[7]

  • Recommendation: It is crucial to experimentally determine the optimal water content for your specific system by creating a hydration profile, testing a range of water concentrations, and measuring the resulting ester conversion.

Q3: How can I precisely control the water content in my reaction medium?

A3: Several methods can be employed to control water content and water activity (aw) in non-aqueous enzymatic reactions:

  • Pre-equilibration with Saturated Salt Solutions: This is a common method to set a specific water activity. The enzyme and substrates are pre-equilibrated in a desiccator containing a specific saturated salt solution, which maintains a constant vapor pressure of water.[8]

  • Use of Molecular Sieves: Adding molecular sieves to the reaction medium can adsorb the water produced during the esterification, shifting the equilibrium towards product formation.[1] This can significantly increase the conversion yield.[1]

  • Pervaporation: This membrane-based technique can be used to continuously remove water from the reaction mixture, thereby enhancing the synthetic yield.[8]

  • Sparging with Dry Inert Gas: Bubbling a dry gas (like nitrogen) through the reaction medium can also help remove water.[8]

  • Karl Fischer Titration: This is the standard analytical method to accurately measure the water content in your organic phase before and during the reaction.[8]

Q4: My reaction starts strong but then plateaus or reverses. Could this be a water-related issue?

A4: Yes, this is a classic sign of water accumulation. Esterification produces water as a byproduct.[9] As the reaction proceeds, the water concentration increases. This accumulation can shift the equilibrium back towards hydrolysis, effectively creating a "ceiling" for your conversion rate or even causing it to decrease over time.[1]

  • Troubleshooting: Implement a water removal strategy as described in Q3 (e.g., adding molecular sieves or using pervaporation) to continuously remove the byproduct water and drive the reaction to a higher conversion.[1][8]

Q5: Does the choice of organic solvent affect the impact of water?

A5: Absolutely. The properties of the organic solvent, particularly its hydrophilicity (water-loving nature), play a significant role.

  • Hydrophilic Solvents (e.g., Tetrahydrofuran): These solvents can strip the essential water layer from the enzyme's surface, leading to decreased activity.[10][11]

  • Hydrophobic Solvents (e.g., Hexane, Isooctane): These solvents are generally preferred as they are less likely to interfere with the enzyme's essential hydration shell.[8]

  • Impact on Selectivity: Interestingly, an increase in solvent hydrophilicity can sometimes lead to an increase in the enzyme's enantiomeric excess (selectivity), although this comes at the cost of reduced overall activity. This is thought to be because the enzyme becomes more rigid and selective as its flexibility decreases.[10][11]

Data Presentation

Table 1: Effect of Initial Water Activity (aw) on Ester Synthesis

Lipase CatalystSubstratesSolventInitial awConversion Yield / RateReference
Novozym 435Fructose, Palmitic Acid2-Methyl-2-Butanol< 0.0728.5% Conversion, 4.9 g L⁻¹ h⁻¹[1]
Novozym 435Fructose, Palmitic Acid2-Methyl-2-Butanol< 0.07 (with molecular sieves)73.4% Conversion, 10.1 g L⁻¹ h⁻¹[1]
Lipozyme RMIMCetyl Alcohol, Fatty AcidsSupercritical CO₂0.35Optimum Activity[6]
Novozym 435Cetyl Alcohol, Fatty AcidsSupercritical CO₂0.53Optimum Activity[6]
Carica papaya LatexLauric Acid, ButanolSolvent-Free0.2219.7% Conversion (Max Yield)[5]

Table 2: Optimization of Reaction Conditions for this compound Synthesis

ParameterRange InvestigatedOptimal Value for Max YieldReference
Temperature25–50 °C35 °C[7]
Moisture Level0.2–5.0%3%[7]
Shaking Speed50–250 RPM150 RPM[7]
Enzyme Dose50–500 I.U.250 I.U.[7]

Experimental Protocols

1. Protocol for Controlling Water Activity (aw) using Saturated Salt Hydrates

  • Objective: To pre-set the thermodynamic water activity of the enzyme and reactants before starting the synthesis.

  • Materials: Desiccator, selected salt hydrate pairs (e.g., Na₂HPO₄·7H₂O for aw = 0.65, NaAc·3H₂O for aw = 0.3), lipase, substrates (octanoic acid, octanol), organic solvent.[8]

  • Procedure:

    • Prepare a saturated solution of the chosen salt hydrate at the bottom of a desiccator to create a constant humidity environment.

    • Place the lipase (e.g., 50 mg) in a small, open vial inside the desiccator.[8]

    • In a separate container, place the substrate solution (e.g., octanoic acid and octanol in n-hexane) and allow for direct contact with the same salt hydrate for equilibration.[8]

    • Allow the lipase and substrate solution to equilibrate in the vapor phase within the sealed desiccator for a period of 3 days at the desired reaction temperature (e.g., 30°C).[8]

    • Initiate the reaction by adding the pre-equilibrated lipase to the pre-equilibrated substrate solution in a sealed reactor.

    • Incubate the reaction mixture under specified conditions (e.g., 30°C with vigorous shaking).[8]

2. Protocol for Product Quantification by Gas Chromatography (GC)

  • Objective: To determine the conversion yield by quantifying the amount of this compound produced.

  • Materials: Gas chromatograph (GC) with a Flame Ionization Detector (FID), appropriate capillary column (e.g., HP-5 or equivalent), helium or nitrogen as carrier gas, this compound standard, internal standard (e.g., dodecane), reaction samples.

  • Procedure:

    • Sample Preparation: At predetermined time intervals, withdraw a small aliquot (e.g., 100 µL) from the reaction mixture. Dilute the sample in a suitable solvent (e.g., hexane) and add a known concentration of an internal standard.

    • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations. Analyze them by GC to create a calibration curve plotting peak area against concentration.

    • GC Analysis: Inject the prepared sample into the GC. A typical temperature program might be:

      • Initial temperature: 100°C, hold for 2 min.

      • Ramp: 10°C/min to 250°C.

      • Hold: 5 min at 250°C.

    • Quantification: Identify the peak corresponding to this compound based on retention time compared to the standard.

    • Calculation: Calculate the concentration of this compound in the sample using the calibration curve and the internal standard. The yield can be defined as: (moles of this compound produced / initial moles of limiting substrate) × 100%.[6]

Visualizations

Experimental_Workflow cluster_prep 1. Preparation & Equilibration cluster_reaction 2. Synthesis Reaction cluster_analysis 3. Analysis & Quantification p1 Weigh Substrates (Octanoic Acid & Octanol) p3 Control Water Activity (aw) (e.g., via Salt Hydrates) p1->p3 p2 Prepare Lipase (e.g., Immobilized Novozym 435) p2->p3 r1 Combine Substrates & Lipase in Solvent (e.g., Hexane) p3->r1 Add equilibrated components to reactor r2 Incubate Reaction (e.g., 35°C, 150 RPM) r1->r2 r3 Optional: Continuous Water Removal (e.g., Molecular Sieves) r2->r3 a1 Withdraw Aliquots at Time Intervals r2->a1 Sampling r3->a1 a2 Sample Preparation (Dilution, Internal Standard) a1->a2 a3 GC Analysis a2->a3 a4 Calculate Conversion Yield a3->a4

Caption: General workflow for lipase-catalyzed this compound synthesis.

Water_Impact_Logic cluster_water Water Content cluster_enzyme Lipase State & Activity cluster_reaction Dominant Reaction Pathway W_low Too Low Water (Anhydrous) E_inactive Rigid, Inactive Conformation W_low->E_inactive W_opt Optimal Water ('Essential' Water Layer) E_active Flexible, Active Conformation W_opt->E_active W_high Too High Water (Excess Bulk Water) E_hydrolysis Active, but promotes competing reaction W_high->E_hydrolysis R_none Low/No Synthesis E_inactive->R_none R_synthesis Esterification Favored (High Octanoate Yield) E_active->R_synthesis R_hydrolysis Hydrolysis Favored (Low Octanoate Yield) E_hydrolysis->R_hydrolysis

Caption: Logical impact of water content on lipase activity and reaction outcome.

References

"minimizing byproducts in octyl octanoate production"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in minimizing byproducts during the synthesis of octyl octanoate.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in this compound synthesis?

A1: The most prevalent byproducts depend on the synthesis method. In chemically catalyzed reactions, particularly with strong acid catalysts like sulfuric acid, the formation of dioctyl ether through the dehydration of n-octanol is a common issue.[1] With enzymatic catalysis, the primary impurities are often unreacted starting materials (octanoic acid and n-octanol) and potential byproducts from side reactions catalyzed by the enzyme, such as the formation of other esters if impurities are present in the substrates.[2]

Q2: How can the formation of dioctyl ether be minimized?

A2: To minimize the formation of dioctyl ether, consider the following strategies:

  • Catalyst Selection: Opt for milder catalysts. Enzymatic catalysts like Candida antarctica lipase B (CALB) are highly selective and do not promote the dehydration of alcohols.[3][4] If using a chemical catalyst, solid acid catalysts like sulfonic acid resins (e.g., Dowex 50WX8) can offer better selectivity than strong mineral acids.[1]

  • Temperature Control: Avoid excessively high reaction temperatures, as the dehydration of alcohols is favored at elevated temperatures.[1]

  • Reaction Conditions: Use an excess of the carboxylic acid relative to the alcohol to favor the esterification reaction over alcohol dehydration.

Q3: What can cause discoloration in the final this compound product?

A3: Discoloration of the final product can arise from several factors:

  • High Reaction Temperatures: Can lead to the degradation of reactants or products, forming colored impurities.

  • Impurities in Starting Materials: The presence of aldehydes, ketones, or other reactive species in the octanoic acid or n-octanol can lead to side reactions that produce colored compounds.

  • Catalyst-Related Issues: Some chemical catalysts, particularly strong mineral acids, can cause charring or other side reactions that result in discoloration.[1]

Q4: My reaction yield is consistently low. What are the likely causes?

A4: Low yields in this compound synthesis can be attributed to several factors:

  • Equilibrium Limitations: The esterification reaction is reversible. The presence of water, a byproduct, can shift the equilibrium back towards the reactants.[5]

  • Sub-optimal Reaction Conditions: The temperature, molar ratio of reactants, and catalyst concentration may not be optimized for maximum conversion.

  • Catalyst Deactivation: The catalyst, whether an enzyme or a chemical, may have lost its activity. For instance, water can deactivate solid acid catalysts.[6]

  • Enzyme Inhibition: In enzymatic synthesis, the product (this compound) or the substrate (octanoic acid or n-octanol) can inhibit the lipase, slowing down the reaction rate.[4][7]

Q5: How do I select the appropriate catalyst for my synthesis?

A5: The choice of catalyst depends on the desired reaction conditions and product purity requirements:

  • Enzymatic Catalysts (e.g., Lipases): Recommended for high selectivity, mild reaction conditions, and production of high-purity this compound, which is often desirable in the food, fragrance, and pharmaceutical industries.[3][8] Immobilized lipases, such as Novozym 435, are often preferred as they can be easily recovered and reused.[3][9]

  • Homogeneous Acid Catalysts (e.g., Sulfuric Acid): These are effective and inexpensive but can be corrosive, difficult to remove from the reaction mixture, and may lead to byproduct formation.[3]

  • Heterogeneous Acid Catalysts (e.g., Sulfonic Acid Resins): These catalysts are easier to separate from the reaction mixture and are generally less corrosive than their homogeneous counterparts, offering a good balance between reactivity and ease of handling.[1][3]

Q6: What is the optimal molar ratio of octanoic acid to n-octanol?

A6: To drive the reaction equilibrium towards the formation of this compound, it is common practice to use an excess of one of the reactants.[5] In many protocols, an excess of the alcohol (n-octanol) is used. However, in cases of enzyme inhibition by the alcohol or to minimize the formation of byproducts like dioctyl ether, using an excess of octanoic acid might be beneficial. For instance, in the enzymatic synthesis of thymol octanoate, a thymol to acid molar ratio of 1:4 was found to be optimal to overcome enzyme inhibition.[4][7] The ideal molar ratio should be determined experimentally for your specific reaction conditions.

Q7: How can I effectively remove water from the reaction mixture?

A7: Continuous removal of water is crucial for achieving high yields.[5] This can be accomplished by:

  • Azeotropic Distillation: Using a solvent that forms an azeotrope with water (e.g., toluene or cyclohexane) and a Dean-Stark apparatus.

  • Vacuum: Conducting the reaction under reduced pressure to facilitate the removal of water.

  • Molecular Sieves: Adding molecular sieves to the reaction mixture to adsorb the water as it is formed.

Troubleshooting Guides

Problem: High Levels of Unreacted Starting Materials

If you are observing a significant amount of unreacted octanoic acid and/or n-octanol in your final product, follow this troubleshooting workflow:

Troubleshooting workflow for high levels of unreacted starting materials.
Problem: Formation of Dioctyl Ether Byproduct

The presence of dioctyl ether indicates a side reaction involving the dehydration of n-octanol. This is most common when using strong acid catalysts at elevated temperatures.

References

Technical Support Center: Octyl Octanoate Synthesis Scale-Up

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for octyl octanoate synthesis. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of this process.

Frequently Asked Questions (FAQs)

General

  • Q1: What are the primary methods for synthesizing this compound?

    • The main synthesis routes are conventional Fischer esterification and enzymatic synthesis. Conventional methods involve the acid-catalyzed reaction of octanoic acid and 1-octanol.[1][2] Enzymatic synthesis utilizes lipases for higher selectivity and milder reaction conditions.[1]

  • Q2: What are the major challenges when scaling up this compound synthesis?

    • Key challenges include managing the reversible nature of Fischer esterification, high initial investment costs, volatility in raw material prices, catalyst deactivation, and complex downstream processing for purification.[3][4][5] For bio-based methods, ensuring the economic and technical scalability of the enzymatic process is a primary hurdle.[3]

Conventional Synthesis (Fischer Esterification)

  • Q3: How can I improve the yield of the Fischer esterification reaction during scale-up?

    • Since the reaction is reversible, the equilibrium can be shifted towards the product by using a large excess of one reactant (typically the alcohol) or by removing water as it is formed, for instance, with a Dean-Stark apparatus.[5][6][7] Studies have shown that a 10-fold excess of alcohol can increase the ester yield to 97%.[5]

  • Q4: What are common catalysts used, and what are the issues associated with them?

    • Concentrated sulfuric acid and hydrochloric acid are common catalysts.[1][7] On a large scale, these can cause corrosion issues with equipment.[8][9] Solid acid catalysts are an alternative that can mitigate some of these problems.

Enzymatic Synthesis

  • Q5: What are the advantages of enzymatic synthesis for this compound?

    • Enzymatic synthesis offers higher selectivity, leading to fewer byproducts, and operates under milder conditions, which reduces energy consumption.[1] This method is also considered more sustainable.[3]

  • Q6: What factors influence the efficiency of enzymatic synthesis at a larger scale?

    • Factors such as the type of lipase, reaction temperature, substrate molar ratio, water content, and potential inhibition by the product can significantly impact the yield.[10][11]

Downstream Processing & Purification

  • Q7: What are the main difficulties in purifying this compound at an industrial scale?

    • The primary challenges in downstream processing include efficiently separating the final product from unreacted starting materials, the catalyst, and any byproducts.[12] This often requires energy-intensive techniques like fractional distillation.[6][7] Achieving the high purity (>98%) required for applications in cosmetics or as flavoring agents adds to the complexity.[3]

Troubleshooting Guides

Issue 1: Low Reaction Conversion/Yield

  • Q: My Fischer esterification reaction is showing low conversion at a larger scale. What are the possible causes and solutions?

    • A: Low conversion is often due to the reaction reaching equilibrium prematurely.

      • Solution 1: Adjust Reactant Molar Ratio: Increase the molar ratio of 1-octanol to octanoic acid. An excess of the alcohol will drive the reaction forward.

      • Solution 2: Efficient Water Removal: Ensure your water removal system (e.g., Dean-Stark trap) is functioning optimally. Any water present will favor the reverse hydrolysis reaction.[5]

      • Solution 3: Catalyst Concentration: Verify that the catalyst concentration is adequate for the scaled-up volume.

  • Q: The conversion rate of my enzymatic synthesis has dropped after scaling up. Why might this be?

    • A: A drop in conversion for enzymatic reactions during scale-up can be due to several factors.

      • Solution 1: Check for Mass Transfer Limitations: Inadequate mixing in a larger reactor can lead to poor contact between the enzyme and substrates. Ensure your agitation system is sufficient for the increased volume.

      • Solution 2: Investigate Product Inhibition: The synthesized this compound may be inhibiting the lipase.[10] A fed-batch or continuous process where the product is removed as it is formed can help mitigate this.

      • Solution 3: Verify Enzyme Stability: The enzyme may be deactivating under the scaled-up process conditions. Re-evaluate the temperature, pH, and shear stress from mixing.

Issue 2: Catalyst Deactivation

  • Q: The activity of my solid acid catalyst is decreasing over time. What could be the cause?

    • A: Catalyst deactivation can result from several mechanisms.

      • Cause 1: Site Blocking: Oligomerization of byproducts or impurities can block the active sites of the catalyst.[4]

      • Cause 2: Leaching: The active components of the catalyst may be leaching into the reaction mixture.

      • Solution: Implement a catalyst regeneration protocol. If deactivation is rapid, consider pre-treating the feedstock to remove impurities.

Issue 3: Purity and Downstream Processing Problems

  • Q: I am struggling to achieve the desired purity of this compound after purification. What can I do?

    • A: Purity issues often stem from inefficient separation of closely boiling components.

      • Solution 1: Optimize Distillation Parameters: For purification via distillation, adjust the column's theoretical plates, reflux ratio, and operating pressure to improve separation efficiency.

      • Solution 2: Alternative Purification Methods: If distillation is insufficient, consider other purification techniques such as liquid-liquid extraction to remove unreacted acid or alcohol before the final distillation step. For very high purity requirements, chromatography may be necessary, though it is more costly at a large scale.

Data on Optimized Reaction Conditions

The following tables summarize optimized conditions for this compound synthesis from various studies.

Table 1: Enzymatic Synthesis of Octyl Esters

ParameterValueConversion/YieldReference
Catalyst Potassium Hydroxide[13]
Temperature40°C99.0%[13]
Time1 hour[13]
Reactant Ratio (1-octanol:oil)8.11:1[13]
Catalyst Loading2.01 wt%[13]
Catalyst Lipozyme® RM IM[14]
Temperature30°C80%[14]
Time120 minutes[14]
Enzyme Concentration7%[14]
Catalyst Novozym® 435 (in SC-CO2)[15][16]
Temperature63.7°C99.5%[15][16]
Time20 minutes[15][16]
Pressure10.22 MPa[15][16]
Enzyme Amount11.20 wt%[15][16]

Experimental Protocols

Protocol 1: Conventional Synthesis via Fischer Esterification (Lab Scale)

  • Apparatus Setup: Assemble a round-bottom flask with a reflux condenser and a Dean-Stark apparatus.

  • Reactant Charging: To the flask, add octanoic acid and a molar excess of 1-octanol (e.g., a 3:1 molar ratio of alcohol to acid).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the total reactant weight).

  • Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as the reaction proceeds. Continue refluxing until no more water is collected, indicating the reaction is approaching completion.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Wash the mixture with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

    • Dry the organic layer over an anhydrous salt (e.g., magnesium sulfate).

    • Remove the excess 1-octanol and isolate the this compound product via vacuum distillation.

Protocol 2: Enzymatic Synthesis (Lab Scale)

  • Reactant Preparation: In a temperature-controlled reaction vessel, combine octanoic acid and 1-octanol, typically in an equimolar ratio for solvent-free systems.

  • Enzyme Addition: Add the lipase catalyst (e.g., Novozym® 435) at a specified weight percentage of the total substrates (e.g., 5-10 wt%).

  • Reaction Conditions: Maintain the mixture at the optimal temperature for the chosen enzyme (e.g., 60°C) with constant stirring for a set duration (e.g., 2-24 hours).

  • Enzyme Recovery: After the reaction, separate the immobilized enzyme from the product mixture by filtration for potential reuse.

  • Purification: The product can be purified from any unreacted substrates by vacuum distillation.

Visualizations

G cluster_0 This compound Synthesis Workflow Reactants 1-Octanol + Octanoic Acid Reaction Esterification Reaction (Conventional or Enzymatic) Reactants->Reaction Crude Crude Product Mixture Reaction->Crude Purification Downstream Processing (e.g., Distillation) Crude->Purification Final Pure this compound Purification->Final

Caption: General workflow for the synthesis of this compound.

G cluster_1 Troubleshooting Logic: Low Yield in Fischer Esterification Start Low Yield Observed CheckEquilibrium Is water being effectively removed? Start->CheckEquilibrium CheckRatio Is the alcohol in sufficient excess? CheckEquilibrium->CheckRatio Yes OptimizeWaterRemoval Optimize Dean-Stark apparatus or add drying agent CheckEquilibrium->OptimizeWaterRemoval No CheckCatalyst Is catalyst concentration adequate? CheckRatio->CheckCatalyst Yes IncreaseAlcohol Increase molar ratio of 1-octanol CheckRatio->IncreaseAlcohol No IncreaseCatalyst Increase catalyst loading CheckCatalyst->IncreaseCatalyst No Resolved Yield Improved CheckCatalyst->Resolved Yes OptimizeWaterRemoval->Start IncreaseAlcohol->Start IncreaseCatalyst->Start

Caption: Troubleshooting flowchart for low yield in Fischer esterification.

References

Validation & Comparative

A Comparative Sensory Analysis of Octyl Octanoate and Isopropyl Myristate for Cosmetic and Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an emollient is a critical decision that significantly impacts the sensory characteristics and ultimately the consumer acceptance of a topical product. This guide provides a detailed comparison of two commonly used emollients, Octyl Octanoate and Isopropyl Myristate, focusing on their sensory profiles as evaluated by trained panels and their underlying physicochemical properties.

This analysis synthesizes available data to offer a comparative perspective on key sensory attributes such as skin feel, spreadability, and residue. Detailed experimental methodologies for sensory panel evaluations are also provided to facilitate the design of in-house studies.

Executive Summary

Both this compound and Isopropyl Myristate are esters widely employed in the cosmetic and pharmaceutical industries for their emollient properties. While both contribute to skin softness and smoothness, their sensory profiles exhibit distinct differences. Isopropyl Myristate is generally characterized by its lightweight, non-greasy feel and excellent spreadability.[1] In contrast, this compound is often described as having a slightly more substantive feel with fruity and oily organoleptic properties.[2] The choice between these two emollients will largely depend on the desired sensory experience of the final product.

Comparative Sensory and Physicochemical Data

The following tables summarize the key sensory attributes and physicochemical properties of this compound and Isopropyl Myristate based on available literature. Direct comparative sensory panel data is limited; therefore, the information is compiled from multiple sources.

Table 1: Comparative Sensory Attributes

Sensory AttributeThis compoundIsopropyl Myristate
Skin Feel Non-greasy, smooth feel[3]Lightweight, non-greasy, silky feel[1][4]
Spreadability GoodExcellent, glides smoothly[1]
Residue Can be formulated to be non-greasy[3]Does not leave a heavy or sticky residue[1]
Odor Profile Fruity, oily, fatty, sweet, waxy[2][5]-
Other -Reduces greasiness of formulations, imparting a dry, velvety feel[4]

Table 2: Comparative Physicochemical Properties

PropertyThis compoundIsopropyl Myristate
Chemical Class Fatty acid ester[5]Ester of isopropyl alcohol and myristic acid[1]
Molecular Weight 256.42 g/mol [2]-
Boiling Point 306.00 to 307.00 °C @ 760.00 mm Hg[2]-
Melting Point -18.1 °C[2]Around 2°C[4]
Solubility Soluble in alcohol; insoluble in water[2]Miscible with most oils[4]
Key Functions Emollient, fragrance ingredient, scent-modulating agent[2][3]Emollient, solvent, carrier agent, penetration enhancer[1][4]

Experimental Protocols for Sensory Panel Evaluation

To conduct a robust sensory comparison of emollients like this compound and Isopropyl Myristate, a well-defined experimental protocol is essential. The following methodology is a generalized approach based on established practices in the cosmetics industry.[6][7]

1. Objective Definition: Clearly define the sensory attributes to be evaluated. For a comparison of this compound and Isopropyl Myristate, key attributes would include: spreadability, initial feel (greasiness, oiliness), absorption, and after-feel (residue, softness).[6][8]

2. Panelist Selection and Training: Recruit a panel of trained assessors (typically 10-15 individuals) who have been screened for their sensory acuity and ability to discriminate between different skin feel attributes.[7] Training should involve familiarization with the specific sensory terminology and rating scales to be used.

3. Sample Preparation: Prepare standardized formulations containing either this compound or Isopropyl Myristate at a predetermined concentration in a simple base (e.g., an oil-in-water emulsion). Samples should be coded with random three-digit numbers to blind the panelists.[7]

4. Evaluation Procedure:

  • Application: A standardized amount of each sample (e.g., 0.1 mL) is applied to a designated area on the forearm of each panelist.[7]

  • Evaluation Timeline: Panelists evaluate the sensory attributes at specific time points:

    • T=0 (during application): Spreadability, initial feel.

    • T=2 minutes: Absorption, immediate after-feel.

    • T=10 minutes: Lingering residue, softness.

  • Rating Scales: Use a labeled magnitude scale (e.g., a 15-point scale) for each attribute, where 0 represents "not perceived" and 15 represents "very strongly perceived."

5. Data Analysis: The collected data should be statistically analyzed using appropriate methods such as Analysis of Variance (ANOVA) to determine if there are significant differences in the sensory attributes between the two emollients.[8][9]

Visualization of the Sensory Evaluation Workflow

The following diagram illustrates the key stages of a typical sensory panel evaluation workflow.

SensoryEvaluationWorkflow cluster_prep Preparation Phase cluster_eval Evaluation Phase cluster_analysis Analysis Phase Objective Define Objectives & Attributes Panel Select & Train Panelists Objective->Panel Sample Prepare & Blind Samples Panel->Sample Application Standardized Application Sample->Application Evaluation Timed Sensory Evaluation Application->Evaluation DataCollection Data Collection on Scales Evaluation->DataCollection Stats Statistical Analysis (ANOVA) DataCollection->Stats Report Interpretation & Reporting Stats->Report

References

"performance comparison of octyl octanoate and other esters in lubricants"

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Performance Comparison of Octyl Octanoate and Other Esters in Lubricant Formulations

Introduction

Synthetic esters have become indispensable components in the formulation of high-performance lubricants, prized for their excellent thermal stability, lubricity, and biodegradability.[1] Among these, this compound, a monoester, is valued for its lubricating and emollient properties.[2] This guide provides an objective comparison of the performance of this compound against other common ester alternatives, such as diesters and polyol esters, supported by experimental data from various studies. The selection of an appropriate ester is critical for lubricant formulators, as the molecular structure of the ester dictates its performance characteristics.[3]

Comparative Performance Data

The following tables summarize the key performance characteristics of various esters, including this compound and its alternatives, based on available experimental data.

Table 1: Viscosity and Low-Temperature Properties

Ester TypeSpecific EsterKinematic Viscosity @ 100°C (cSt)Viscosity Index (VI)Pour Point (°C)
Monoester 2-ethylhexyl stearate-1705
This compound ~2.0-4.0 (estimated)~120-150 (estimated)-18 to -17
Diester Di-tridecyl adipate-136-57
Di-octyl adipate-88-67
Dioctyl sebacate--15
Di-2-ethylhexanol sebacate---60
Polyol Ester Trimethylolpropane tricaprylate-140-51
C6 to C8 polyol ester-130-60

Table 2: Thermal and Oxidative Stability

Ester TypeSpecific EsterThermal Decomposition Temp. (°C)Oxidative Stability (RPVOT, mins)Flash Point (°C)
Monoester Methyl octanoate>193--
This compound --139.44
Diester Dioctyl sebacate282--
Di-2-ethylhexanol sebacate--Slightly lower than linear counterparts[4]
Didecyl sebacate---
Polyol Ester Neopentyl alcohol dilaurate322--
Trihydroxymethylpropane triheptanyl ester317--
Pentaerythritol tetrahexyl ester307--

Note: Direct RPVOT data for these specific esters was not found in the search results. Polyol esters are generally known for their superior thermal and oxidative stability.[5][6]

Table 3: Lubricity and Biodegradability

Ester TypeSpecific EsterLubricity (Wear Scar Diameter, µm)Biodegradability (OECD 301B)
Monoester This compound -Readily Biodegradable (expected)
Diester Dioctyl Sebacate-Readily Biodegradable
Polyol Ester Generic Polyol Esters-Readily Biodegradable

Note: While specific wear scar diameter data for this compound was not found, esters, in general, exhibit excellent lubricity due to their polarity.[7] The biodegradability of diesters and polyol esters can exceed 90%.[8]

Experimental Protocols and Methodologies

The performance characteristics presented in the tables are determined using standardized experimental methods. Below are detailed protocols for two key performance tests: lubricity and oxidative stability.

Lubricity Testing: High-Frequency Reciprocating Rig (HFRR)

The HFRR test is a standard method for evaluating the lubricity of a fluid by measuring the friction and wear between a loaded, oscillating steel ball and a stationary steel disk.[9][10]

Experimental Protocol (based on ASTM D6079):

  • Sample Preparation: A 2 mL sample of the test lubricant is placed into the test reservoir.

  • Apparatus Setup: A non-rotating steel ball (upper specimen) is loaded with a 200g mass and lowered until it contacts a stationary steel disk (lower specimen), which is fully submerged in the lubricant.

  • Test Conditions: The test is typically conducted at a controlled temperature (e.g., 60°C) and ambient relative humidity.

  • Operation: The ball is oscillated against the disk with a 1 mm stroke at a frequency of 50 Hz for 75 minutes.

  • Data Acquisition: The friction coefficient is monitored throughout the test.

  • Analysis: At the end of the test, the wear scar on the ball is measured under a microscope. The average wear scar diameter is reported in micrometers (µm). A smaller wear scar indicates better lubricity.

HFRR_Workflow cluster_prep Preparation cluster_test Testing Procedure cluster_analysis Analysis A Place 2mL Lubricant in Reservoir B Mount Steel Ball and Disk A->B Submerge C Set Temp (60°C) & Humidity B->C D Apply 200g Load C->D E Oscillate Ball (50Hz, 1mm, 75min) D->E F Monitor Friction Coefficient E->F G Measure Wear Scar Diameter (µm) E->G

High-Frequency Reciprocating Rig (HFRR) Experimental Workflow.
Oxidative Stability Testing: Rotating Pressure Vessel Oxidation Test (RPVOT)

The RPVOT (ASTM D2272) is an accelerated aging test used to evaluate the oxidation stability of lubricants.[11][12] It measures the time it takes for the oil to resist oxidation under controlled conditions.

Experimental Protocol (based on ASTM D2272):

  • Sample Preparation: A specified amount of the test oil, deionized water, and a copper catalyst coil are placed in a glass container.

  • Vessel Assembly: The container is placed inside a pressure vessel, which is then sealed.

  • Pressurization: The vessel is charged with pure oxygen to a pressure of 90 psi (620 kPa).

  • Test Conditions: The sealed vessel is placed in a heating bath maintained at 150°C and rotated at 100 rpm.

  • Data Acquisition: The pressure inside the vessel is continuously monitored.

  • Endpoint: The test concludes when the pressure drops by 25 psi (175 kPa) from the maximum pressure reached. The time taken to reach this point is the RPVOT result, reported in minutes. A longer time indicates better oxidative stability.

RPVOT_Workflow A Prepare Sample: Oil + Water + Cu Catalyst B Seal Sample in Pressure Vessel A->B C Charge with O2 to 90 psi B->C D Heat to 150°C & Rotate at 100 rpm C->D E Monitor Internal Pressure D->E F Record Time until 25 psi Pressure Drop E->F Endpoint

Rotating Pressure Vessel Oxidation Test (RPVOT) Workflow.

Discussion and Conclusion

The performance of an ester in a lubricant formulation is a direct consequence of its chemical structure.

  • This compound (Monoester): As a simple monoester, this compound offers good lubricity and solvency. Its relatively low molecular weight contributes to a good pour point. However, its thermal and oxidative stability is generally lower than that of more complex esters.

  • Diesters (e.g., Adipates, Sebacates): These are formed from a dicarboxylic acid and a monohydric alcohol. They typically exhibit excellent low-temperature properties and a high viscosity index.[10] The choice of alcohol (linear vs. branched) can significantly impact the pour point, with branched alcohols generally providing lower pour points.[4] Their thermal stability is superior to that of many monoesters.

  • Polyol Esters (e.g., Neopolyol Esters): Synthesized from polyhydric alcohols (polyols) and monocarboxylic acids, polyol esters are renowned for their exceptional thermal and oxidative stability.[5][6] This is attributed to the absence of beta-hydrogens in their molecular structure, which are reactive sites for oxidation.[3] Consequently, they are the preferred choice for high-temperature applications such as jet engine oils and high-performance industrial lubricants.[1]

References

A Comparative Guide to Validating Octyl Octanoate Concentration by GC-FID

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, accurate quantification of octyl octanoate is critical in various applications, from formulation development to quality control. This guide provides a comprehensive comparison of Gas Chromatography with Flame Ionization Detection (GC-FID) for validating this compound concentration against alternative analytical methods. Detailed experimental protocols and performance data are presented to aid in selecting the most suitable method for your specific needs.

Comparison of Analytical Methods for this compound Quantification

Gas Chromatography with Flame Ionization Detection (GC-FID) is a robust and widely used technique for the quantitative analysis of volatile and semi-volatile organic compounds like this compound. Its advantages include high sensitivity, a wide linear range, and relatively low cost. However, alternative methods such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) offer distinct advantages in specific scenarios.

Table 1: Performance Comparison of Analytical Methods for Ester Quantification

ParameterGC-FIDHPLC-UVGC-MS
Principle Separation based on boiling point and polarity, detection by flame ionization.Separation based on polarity, detection by UV absorbance.Separation based on boiling point and polarity, detection by mass-to-charge ratio.
Linearity (r²) > 0.99[1][2]> 0.99[1][2]> 0.99
Precision (RSD) 0.1 - 1.8%[1]< 3%[1][2]Intraday < 9.1%, Interday < 9.3%[3]
Limit of Detection (LOD) Analyte dependent, typically in the low ppm range.Analyte dependent, can be in the low ppm range.0.43 µM for octanoate[3]
Limit of Quantification (LOQ) Analyte dependent, typically in the low to mid ppm range.Analyte dependent, can be in the low to mid ppm range.
Selectivity Good, but can have interferences from compounds with similar retention times.Can be affected by compounds with similar UV absorbance.Excellent, provides structural information for peak identification.
Sample Preparation Often requires extraction and sometimes derivatization.Typically involves dissolution in a suitable solvent.May require derivatization to improve volatility and ionization.[3]
Analysis Time Typically 20-30 minutes per sample.[3]Typically 15-30 minutes per sample.Typically 20-30 minutes per sample.[3]
Cost Relatively low instrument and operational cost.Moderate instrument and operational cost.High instrument and operational cost.

Experimental Protocols

GC-FID Method for this compound Quantification

This protocol outlines a general procedure for the validation of this compound concentration using GC-FID. Optimization of specific parameters may be required based on the sample matrix and instrumentation.

a. Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound (≥98% purity) in a suitable solvent such as hexane or isopropanol.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples.

  • Internal Standard (IS): Prepare a stock solution of a suitable internal standard (e.g., nonyl acetate or decyl acetate) in the same solvent. The IS should have a retention time that does not interfere with this compound or other matrix components.

  • Sample Preparation: Accurately weigh the sample containing this compound and dissolve it in a known volume of the solvent. Spike the solution with a known amount of the internal standard.

b. GC-FID Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio).

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Detector: Flame Ionization Detector (FID).

  • Detector Temperature: 300°C.

  • Hydrogen Flow: 30 mL/min.

  • Air Flow: 300 mL/min.

  • Makeup Gas (Nitrogen): 25 mL/min.

  • Injection Volume: 1 µL.

c. Method Validation Parameters:

  • Linearity: Analyze the calibration standards in triplicate and construct a calibration curve by plotting the peak area ratio (this compound/internal standard) against the concentration. The correlation coefficient (r²) should be ≥ 0.99.

  • Precision:

    • Repeatability (Intra-day precision): Analyze a minimum of six replicate samples of a standard solution at a single concentration on the same day. The relative standard deviation (RSD) should be ≤ 2%.

    • Intermediate Precision (Inter-day precision): Analyze the same samples on different days, by different analysts, or using different instruments. The RSD should be ≤ 5%.

  • Accuracy: Perform a recovery study by spiking a blank matrix with known concentrations of this compound at three levels (e.g., 80%, 100%, and 120% of the expected concentration). The recovery should be within 98-102%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., injector temperature, oven ramp rate, carrier gas flow rate) on the results.

Alternative Method: HPLC-UV

For non-volatile or thermally labile samples, HPLC-UV can be a suitable alternative.

a. Sample Preparation:

  • Standard and Sample Preparation: Dissolve accurately weighed standards and samples in a suitable mobile phase compatible solvent (e.g., acetonitrile or methanol).

b. HPLC-UV Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 80:20 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Determined by measuring the UV spectrum of this compound (typically around 210 nm for esters).

  • Injection Volume: 10 µL.

Workflow for GC-FID Method Validation

The following diagram illustrates the logical workflow for validating the concentration of this compound using a GC-FID method.

GC_FID_Validation_Workflow start Start: Method Development and Optimization linearity Linearity & Range (r² ≥ 0.99) start->linearity precision Precision start->precision accuracy Accuracy (Recovery: 98-102%) start->accuracy lod_loq LOD & LOQ (S/N ≥ 3 & ≥ 10) start->lod_loq robustness Robustness start->robustness end Validated Method linearity->end repeatability Repeatability (Intra-day, RSD ≤ 2%) precision->repeatability intermediate_precision Intermediate Precision (Inter-day, RSD ≤ 5%) precision->intermediate_precision repeatability->end intermediate_precision->end accuracy->end lod_loq->end robustness->end Analytical_Technique_Selection sample Sample with This compound is_volatile Is the compound volatile and thermally stable? sample->is_volatile gcfid GC-FID (Primary Method) is_volatile->gcfid Yes hplc HPLC-UV (For non-volatile or thermally labile compounds) is_volatile->hplc No gcms GC-MS (Higher Specificity) gcfid->gcms Need for structural confirmation

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Octyl Octanoate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of octyl octanoate, a common fragrance and flavoring agent, is critical for quality control and formulation development. The selection of an appropriate analytical method is a key decision that impacts the reliability and efficiency of results. This guide provides a comparative overview of two widely used chromatographic techniques for the analysis of this compound: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with UV/Diode Array Detection (HPLC-UV/DAD).

Data Presentation: Performance Comparison of GC-FID and HPLC-UV/DAD

The following table summarizes the typical validation parameters for the analysis of medium-chain fatty acid esters using GC-FID and HPLC-UV/DAD, providing a baseline for what can be expected for this compound analysis.

Performance ParameterGas Chromatography-Flame Ionization Detector (GC-FID)High-Performance Liquid Chromatography-UV/Diode Array Detector (HPLC-UV/DAD)
Linearity (R²) > 0.99> 0.99
Limit of Detection (LOD) 0.01 - 6.7 mg/L0.0001 - 0.1 mg/L
Limit of Quantification (LOQ) 0.03 - 20.4 mg/L0.0005 - 0.3 mg/L
Intra-day Precision (%RSD) < 5%< 5%
Inter-day Precision (%RSD) < 10%< 10%
Accuracy/Recovery (%) 80 - 110%90 - 110%

Experimental Protocols

Detailed methodologies for representative GC-FID and HPLC-UV/DAD analyses of compounds similar to this compound are provided below. These protocols can be adapted and optimized for the specific analysis of this compound.

Gas Chromatography-Flame Ionization Detection (GC-FID) Protocol

This protocol is based on the analysis of fatty acid methyl esters and can be adapted for this compound.[1]

1. Sample Preparation (Esterification/Derivatization):

  • For samples where this compound is present in a complex matrix, a liquid-liquid extraction may be necessary.

  • If analyzing the free acid and alcohol, derivatization to form the ester is required. A common method involves reacting the sample with a solution of 5% aqueous sulfuric acid in methanol.[2]

2. GC-FID Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890A or similar, equipped with a flame ionization detector (FID).

  • Column: VF-1ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent nonpolar capillary column.[1]

  • Injector: Split/splitless inlet at 250°C with a split ratio of 80:1.[1]

  • Carrier Gas: Hydrogen or Helium at a constant flow rate.[1]

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 1 minute.

    • Ramp 1: Increase to 180°C at 15°C/min.

    • Ramp 2: Increase to 230°C at 7°C/min.

    • Ramp 3: Increase to 340°C at 30°C/min.[1]

  • Detector Temperature: 250°C.[1]

  • Injection Volume: 1 µL.[1]

3. Quantification:

  • Quantification is typically performed using an internal or external standard method. Lauric acid methyl ester can be used as an internal standard for fatty acid ester analysis.[2]

High-Performance Liquid Chromatography-UV/Diode Array Detection (HPLC-UV/DAD) Protocol

This protocol is based on the analysis of other octyl-containing compounds and organic esters and can be adapted for this compound.[3][4]

1. Sample Preparation:

  • Accurately weigh the sample and dissolve it in a suitable solvent such as acetonitrile or methanol.

  • Filter the sample through a 0.45 µm syringe filter before injection.

2. HPLC-DAD Instrumentation and Conditions:

  • HPLC System: Agilent 1200 series or similar, equipped with a diode array detector (DAD).

  • Column: Zorbax Eclipse XDB-C18 (150 mm x 4.6 mm ID, 5 µm particle size) or equivalent reversed-phase C18 column.[4]

  • Mobile Phase: A gradient of acetonitrile and water is commonly used. A starting condition could be 80:20 (acetonitrile:water) with a potential gradient to 100% acetonitrile depending on the sample matrix.

  • Flow Rate: 1.0 - 1.5 mL/min.[4]

  • Column Temperature: 30 - 40°C.[4]

  • Detection Wavelength: this compound lacks a strong chromophore, so detection in the low UV range (e.g., 205-215 nm) would be necessary. A DAD is advantageous to monitor a range of wavelengths and select the optimal one.

  • Injection Volume: 10 - 20 µL.

3. Quantification:

  • Quantification is performed by constructing a calibration curve from the peak areas of standard solutions of this compound at known concentrations.

Mandatory Visualization

The following diagrams illustrate the logical workflow for the cross-validation of analytical methods and a general experimental workflow for chromatographic analysis.

CrossValidationWorkflow cluster_planning Planning & Development cluster_validation Method Validation cluster_comparison Cross-Validation & Comparison define_analyte Define Analyte: This compound develop_gc Develop GC-FID Method define_analyte->develop_gc develop_hplc Develop HPLC-UV/DAD Method define_analyte->develop_hplc validate_gc Validate GC Method (Linearity, LOD, LOQ, Precision, Accuracy) develop_gc->validate_gc validate_hplc Validate HPLC Method (Linearity, LOD, LOQ, Precision, Accuracy) develop_hplc->validate_hplc analyze_samples Analyze Identical Samples with Both Methods validate_gc->analyze_samples validate_hplc->analyze_samples compare_data Compare Performance Data (Quantitative Results & Validation Parameters) analyze_samples->compare_data select_method Select Optimal Method Based on Application Needs compare_data->select_method

Caption: Workflow for the cross-validation of analytical methods.

ExperimentalWorkflow start Start sample_prep Sample Preparation (Extraction/Dilution/Derivatization) start->sample_prep instrument_setup Instrument Setup (GC or HPLC) sample_prep->instrument_setup injection Sample Injection instrument_setup->injection separation Chromatographic Separation (Column) injection->separation detection Detection (FID or UV/DAD) separation->detection data_analysis Data Analysis (Peak Integration & Quantification) detection->data_analysis end End data_analysis->end

Caption: General experimental workflow for chromatographic analysis.

References

A Comparative Analysis of Skin Feel: Octyl Octanoate vs. Silicone Oils

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the sensory characteristics of topical formulations are paramount to consumer acceptance and adherence. This guide provides an objective comparison of the skin feel performance of octyl octanoate, a fatty acid ester, and silicone oils, such as dimethicone and cyclomethicone, supported by physicochemical data and detailed experimental methodologies.

This compound, an ester of octyl alcohol and octanoic acid, is often utilized in cosmetic and pharmaceutical formulations as a non-greasy emollient.[1] Silicone oils, particularly dimethicone and cyclomethicone, are widely recognized for imparting a silky, smooth, and transient feel to the skin.[2][3][4][5][6] The selection between these emollients is critical in achieving the desired sensory profile for a final product.

Physicochemical Properties

The distinct skin feel of these emollients can be largely attributed to their differing physicochemical properties. Key parameters such as viscosity, surface tension, and spreadability directly influence the tactile experience upon application.

PropertyThis compoundDimethiconeCyclomethicone
INCI Name This compoundDimethiconeCyclomethicone
CAS Number 2306-88-9[7]9006-65-9 / 63148-62-9 / 9016-00-6[8]69430-24-6 / 541-02-6 / 556-67-2[5]
Molecular Formula C16H32O2[7](C2H6OSi)n[9][-(CH3)2SiO-]n (n=4, 5, or 6)[10]
Molecular Weight ( g/mol ) 256.42[7]Varies (e.g., 5,000 - 100,000)[11]Varies (e.g., Cyclopentasiloxane: 370.77)
Appearance Colorless clear liquid[1]Clear, colorless liquid[10][11]Clear, colorless liquid[3][10]
Viscosity LowWide range available (e.g., <5 cSt to 1,000,000 cSt)[2]Low
Density (g/mL at 25°C) 0.859[1][12]~0.82 - 0.98 (increases with viscosity)[2]~0.855 - 1.056[13]
Surface Tension Not readily availableLow[2]Low[3]
Solubility Soluble in alcohol; insoluble in water[7]Insoluble in water and polar organic solvents; soluble in nonpolar organic solvents[2]Soluble in alcohol; practically insoluble in water[10]
Volatility Non-volatileGenerally non-volatile (except for very low MW)Volatile[3][14]

Sensory Profile Comparison

Sensory AttributeThis compoundSilicone Oils (Dimethicone & Cyclomethicone)
Initial Feel Light, non-greasySilky, smooth, slippery
Spreadability GoodExcellent[2]
Absorbency Moderate to fastFast (especially for volatile silicones)
Afterfeel Soft, moisturizedPowdery, dry, non-tacky[2]
Greasiness LowVery low to non-existent
Shine Low to moderateCan be formulated to be matte or add shine

Experimental Protocols for Sensory Evaluation

To conduct a direct comparative analysis of the skin feel of this compound and silicone oils, a trained sensory panel can be employed using standardized methodologies.

Objective:

To quantitatively assess and compare the sensory attributes of this compound and a selected silicone oil (e.g., Dimethicone 5 cSt) when applied to the skin.

Panelists:

A panel of 10-15 trained assessors, screened for their sensory acuity and ability to discriminate between different tactile sensations on the skin.

Materials:
  • This compound

  • Dimethicone (e.g., 5 cSt)

  • Constant temperature and humidity room (22°C ± 2°C, 50% ± 5% RH)

  • Controlled application devices (e.g., micropipette)

  • Standardized skin area for application (e.g., volar forearm)

  • Data collection software or standardized paper ballots

Methodology (based on ASTM E1490-19):[15][16][17][18]
  • Panelist Training:

    • Familiarize panelists with the sensory attributes to be evaluated (e.g., spreadability, absorbency, greasiness, slipperiness, tackiness, residue).

    • Provide panelists with reference standards for each attribute to anchor their evaluations on a standardized scale (e.g., a 15-point scale where 0 = not perceptible and 15 = extremely intense).

  • Product Application:

    • Panelists should wash their forearms with a mild, unscented soap and allow them to equilibrate in the controlled environment for at least 15 minutes.

    • A standardized amount of each test sample (e.g., 0.1 mL) is applied to a demarcated area on the forearm.

    • The application procedure should be standardized (e.g., number of circular rubs to spread the product).

  • Sensory Evaluation:

    • Panelists evaluate the sensory attributes at predefined time points:

      • Initial Phase (0-1 minute): Spreadability, initial slipperiness, wetness.

      • Absorption Phase (1-5 minutes): Absorbency rate, greasiness, tackiness.

      • Afterfeel Phase (5-10 minutes): Residual slipperiness, residue, softness.

    • Panelists record their ratings for each attribute on the provided scale.

  • Data Analysis:

    • The mean scores for each attribute at each time point are calculated for both samples.

    • Statistical analysis (e.g., ANOVA, t-test) is performed to determine if there are significant differences between the sensory profiles of this compound and the silicone oil.

Below is a graphical representation of the experimental workflow for the sensory evaluation of emollients.

G cluster_prep Preparation Phase cluster_eval Evaluation Phase cluster_analysis Analysis Phase panelist_selection Panelist Selection & Training application Standardized Application (Volar Forearm) panelist_selection->application sample_prep Sample Preparation (this compound vs. Silicone Oil) sample_prep->application environment_control Environmental Control (Temp & Humidity) environment_control->application initial_eval Initial Evaluation (0-1 min) - Spreadability - Slipperiness application->initial_eval Time = 0 absorption_eval Absorption Evaluation (1-5 min) - Absorbency - Greasiness initial_eval->absorption_eval Time progression afterfeel_eval Afterfeel Evaluation (5-10 min) - Residue - Softness absorption_eval->afterfeel_eval Time progression data_collection Data Collection afterfeel_eval->data_collection stat_analysis Statistical Analysis (ANOVA, t-test) data_collection->stat_analysis report Comparative Report Generation stat_analysis->report

Caption: Workflow for the sensory evaluation of emollients.

Conclusion

Both this compound and silicone oils offer desirable non-greasy sensory properties, making them valuable tools in the formulation of cosmetically elegant and consumer-appealing topical products. Silicone oils, particularly the volatile cyclomethicones and low-viscosity dimethicones, are renowned for their exceptional slipperiness and rapid absorption, leaving a characteristic powdery, dry afterfeel. This compound provides a light, emollient feel that contributes to skin softness and moisturization without significant greasiness.

The choice between these ingredients will ultimately depend on the specific sensory objectives of the formulation. For products requiring a fast-breaking, quick-drying, and exceptionally smooth application, silicone oils are an excellent choice. For formulations where a slightly more substantive, moisturizing feel is desired without a greasy residue, this compound presents a compelling alternative. For definitive, quantitative comparisons, it is recommended that researchers and formulators conduct sensory panel evaluations using the standardized protocols outlined in this guide.

References

A Comparative Analysis of the Flavor Profiles of Octyl Octanoate and Other Fruity Esters

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the flavor profile of octyl octanoate against other common fruity esters. The information is supported by available data and detailed experimental protocols to assist researchers in the fields of sensory science, food chemistry, and pharmacology.

Executive Summary

This compound is a fatty acid ester characterized by a distinct fruity, oily, and coconut-like aroma profile.[1][2] In comparison to other well-known fruity esters, such as the short-chain ethyl acetate (fruity, solvent-like) and the medium-chain isoamyl acetate (banana), this compound presents a more complex and less volatile aroma. This guide details the sensory attributes, available quantitative data, and the underlying biochemical pathways of flavor perception for these compounds.

Data Presentation: Comparative Flavor Profile of Fruity Esters

The following table summarizes the flavor profiles of this compound and a selection of other fruity esters based on qualitative descriptions and reported odor threshold values. Odor threshold values can vary depending on the medium (e.g., water, air, ethanol solution) and the methodology used for determination.

Ester NameChemical FormulaMolecular Weight ( g/mol )Flavor/Odor DescriptorsOdor Threshold (ppb in water, unless specified)
This compound C16H32O2256.42Fruity, oily, coconut, sweet, waxy, green, rose[1][3][4]Not widely reported
Ethyl Acetate C4H8O288.11Fruity, solvent-like, sweetish5,000 - 50,000
Isoamyl Acetate C7H14O2130.19Banana, pear, sweet, fruity30
Ethyl Butyrate C6H12O2116.16Pineapple, fruity, sweet1
Hexyl Acetate C8H16O2144.21Pear, fruity, floral, green65
Ethyl Hexanoate C8H16O2144.21Pineapple, green apple, fruity, waxy1 - 5
Methyl Salicylate C8H8O3152.15Wintergreen, minty, sweet40

Experimental Protocols

Gas Chromatography-Olfactometry (GC-O) for Flavor Compound Analysis

Objective: To separate and identify the volatile compounds contributing to the aroma of a sample and to determine their odor characteristics.

Methodology:

  • Sample Preparation:

    • For liquid samples (e.g., beverages), a headspace solid-phase microextraction (HS-SPME) technique is commonly employed.

    • A known volume of the sample is placed in a sealed vial and heated to a specific temperature (e.g., 45°C) to allow volatile compounds to equilibrate in the headspace.

    • An SPME fiber coated with a suitable stationary phase (e.g., DVB/CAR/PDMS) is exposed to the headspace for a defined period (e.g., 30 minutes) to adsorb the volatile compounds.

  • Gas Chromatography (GC) Analysis:

    • The SPME fiber is then introduced into the heated injection port of the gas chromatograph, where the adsorbed compounds are desorbed and transferred to the GC column.

    • A capillary column with a non-polar or mid-polar stationary phase is typically used for the separation of esters.

    • The oven temperature is programmed to increase gradually to separate the compounds based on their boiling points and volatility.

  • Olfactometry (O) and Mass Spectrometry (MS) Detection:

    • The effluent from the GC column is split into two streams.

    • One stream is directed to a mass spectrometer (MS) for the identification and quantification of the compounds.

    • The other stream is directed to a sniffing port, where a trained sensory panelist inhales the effluent and describes the perceived odor and its intensity at specific retention times.

    • The panelists' responses are recorded and synchronized with the chromatogram from the MS detector.

Quantitative Descriptive Analysis (QDA) for Sensory Profiling

Objective: To obtain a detailed and quantitative sensory profile of a product from a trained sensory panel.

Methodology:

  • Panelist Selection and Training:

    • Recruit 8-12 individuals based on their sensory acuity, ability to articulate perceptions, and availability.

    • Conduct training sessions to familiarize panelists with the basic tastes, aromas, and the specific flavor attributes relevant to fruity esters.

    • Develop a consensus vocabulary to describe the sensory characteristics of the samples. This includes providing reference standards for each attribute (e.g., solutions of pure esters for specific fruity notes).

    • Train panelists on the use of an unstructured line scale (e.g., a 15-cm line anchored with "low" and "high" intensity at each end) to rate the intensity of each attribute.

  • Sample Preparation and Presentation:

    • Prepare solutions of the esters to be evaluated in a neutral solvent (e.g., deionized water with a small amount of ethanol to aid solubility) at concentrations above their respective odor thresholds.

    • Present the samples to the panelists in a controlled environment (e.g., individual sensory booths with controlled lighting and temperature).

    • Samples should be coded with random three-digit numbers and presented in a randomized order to avoid bias.

    • Provide panelists with unsalted crackers and water for palate cleansing between samples.

  • Data Collection and Analysis:

    • Panelists independently evaluate each sample and rate the intensity of each sensory attribute on the provided line scale.

    • The ratings are converted to numerical data by measuring the distance from the "low" anchor.

    • The data is then analyzed using statistical methods, such as Analysis of Variance (ANOVA), to determine significant differences in the sensory profiles of the samples.

    • The results are often visualized using a spider web or radar plot to provide a graphical representation of the flavor profile of each ester.[5]

Mandatory Visualization

Olfactory Signal Transduction Pathway

The perception of fruity esters, like other odorants, is initiated by the binding of these volatile molecules to olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal cavity. This interaction triggers a G-protein-coupled receptor (GPCR) signaling cascade.

Olfactory_Signal_Transduction cluster_0 Extracellular Space cluster_1 Olfactory Neuron Membrane cluster_2 Intracellular Space Odorant Fruity Ester (Odorant) OR Olfactory Receptor (GPCR) Odorant->OR 1. Binding G_Protein G-protein (Golf) (α, β, γ subunits) OR->G_Protein 2. Activation AC Adenylyl Cyclase G_Protein->AC 3. α-subunit activates cAMP cAMP (Second Messenger) AC->cAMP 4. Converts ATP to cAMP CNG_Channel Cyclic Nucleotide-gated (CNG) Ion Channel Ca_Na Ca²⁺ / Na⁺ Influx CNG_Channel->Ca_Na 6. Ion Influx ATP ATP cAMP->CNG_Channel 5. Opens channel Depolarization Depolarization Ca_Na->Depolarization 7. Causes Signal Signal to Brain Depolarization->Signal 8. Generates Signal

Caption: Olfactory signal transduction cascade for fruity ester perception.

Experimental Workflow for Flavor Profile Comparison

The following diagram illustrates the workflow for a comprehensive comparison of the flavor profiles of different fruity esters.

Experimental_Workflow cluster_0 Sample Preparation cluster_1 Instrumental Analysis cluster_2 Sensory Analysis cluster_3 Data Analysis & Interpretation Prep Prepare Ester Solutions (e.g., in neutral oil or water/ethanol) GC_O Gas Chromatography-Olfactometry (GC-O) Prep->GC_O QDA Quantitative Descriptive Analysis (QDA) with Trained Panel Prep->QDA MS Mass Spectrometry (MS) GC_O->MS Compound Identification & Odor Description Stats Statistical Analysis (ANOVA, PCA) MS->Stats QDA->Stats Profile Generate Flavor Profiles (Spider Web Plots) Stats->Profile Compare Comparative Analysis of Flavor Profiles Profile->Compare

Caption: Workflow for comparing fruity ester flavor profiles.

References

Biodegradability of Octyl Octanoate in Comparison to Other Synthetic Esters: A Scientific Review

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The increasing focus on environmentally friendly formulations in the pharmaceutical and industrial sectors has led to a greater demand for biodegradable compounds. This guide provides a comparative analysis of the biodegradability of octyl octanoate against other synthetic esters, supported by experimental data and standardized testing protocols. Synthetic esters are widely recognized for their favorable biodegradability profiles, which are largely dependent on their chemical structure.[1]

Comparative Biodegradability Data

The "ready biodegradability" of a substance is its potential to undergo rapid and ultimate degradation in an aquatic environment under aerobic conditions. The Organization for Economic Co-operation and Development (OECD) has established a series of stringent test guidelines, known as OECD 301, to assess this.[2][3] A substance is generally considered "readily biodegradable" if it achieves a biodegradation level of at least 60% within a 28-day period and satisfies the "10-day window" criterion.[3]

SubstanceTest MethodDurationBiodegradation (%)Classification
Fatty acids, C8-10, triesters with trimethylolpropaneEU Method C.4-D (similar to OECD 301)28 days78%Readily Biodegradable[1]
Fatty acids, C16-18 and C18-unsatd., triesters with trimethylolpropaneOECD 301F28 days86%Readily Biodegradable[1]
Fatty acids, C6-18, triesters with trimethylolpropaneOECD 301B28 days62.9%Readily Biodegradable[1]

Note: The 10-day window was fulfilled for the C8-10 and C16-18 triesters, further supporting their classification as readily biodegradable.[1]

Experimental Protocols for Biodegradability Testing

The OECD 301 guidelines encompass several methods for assessing ready biodegradability. The selection of a specific method often depends on the physical and chemical properties of the test substance, such as its water solubility and volatility.

OECD 301B: CO2 Evolution Test

This method is suitable for a wide range of substances, including those that are poorly soluble.

  • Principle: A solution or suspension of the test substance in a mineral medium is inoculated with microorganisms (typically from activated sludge) and incubated under aerobic conditions in the dark or in diffuse light. The amount of carbon dioxide produced from the microbial degradation of the test substance is measured and compared to the theoretical maximum amount of CO2 that could be produced.

  • Inoculum: Activated sludge from a domestic wastewater treatment plant is commonly used.

  • Test Conditions: The test is typically run for 28 days. The concentration of the test substance is usually between 10 and 20 mg of total organic carbon (TOC) per liter.

  • Measurement: The evolved CO2 is trapped in a solution of barium or sodium hydroxide, and the amount is determined by titration or by using an inorganic carbon analyzer.

  • Pass Level: ≥ 60% of the theoretical CO2 production within the 10-day window.

OECD 301F: Manometric Respirometry Test

This method is also versatile and can be used for soluble, poorly soluble, and volatile substances.

  • Principle: Similar to OECD 301B, the test substance is incubated with microorganisms in a mineral medium. However, in this method, the consumption of oxygen by the microorganisms is measured over time.

  • Apparatus: The test is conducted in a closed respirometer that measures the change in pressure resulting from oxygen consumption.

  • Measurement: The amount of oxygen consumed is used to calculate the percentage of biodegradation relative to the theoretical oxygen demand (ThOD).

  • Pass Level: ≥ 60% of the ThOD within the 10-day window.

Microbial Degradation Pathway of Esters

The primary mechanism for the microbial degradation of esters involves a two-step process: hydrolysis followed by the oxidation of the resulting alcohol and fatty acid.

Ester_Degradation_Pathway Ester This compound (Ester) Hydrolysis Hydrolysis (Esterase) Ester->Hydrolysis Alcohol Octanol (Alcohol) Hydrolysis->Alcohol FattyAcid Octanoic Acid (Fatty Acid) Hydrolysis->FattyAcid Oxidation1 Oxidation Alcohol->Oxidation1 Oxidation2 Oxidation FattyAcid->Oxidation2 CO2_H2O CO2 + H2O Oxidation1->CO2_H2O Oxidation2->CO2_H2O

Caption: General microbial degradation pathway of an ester.

This initial enzymatic hydrolysis is carried out by esterases, which break the ester bond to yield an alcohol and a carboxylic acid. Both of these intermediate products are then typically readily metabolized by microorganisms through various oxidative pathways, ultimately leading to the formation of carbon dioxide and water.

Conclusion

Based on the available data for structurally analogous synthetic esters, this compound is expected to be readily biodegradable. The straightforward chemical structure of a simple fatty acid ester facilitates enzymatic hydrolysis, the initial and often rate-limiting step in biodegradation. For researchers and developers in the pharmaceutical and other industries, the selection of readily biodegradable esters like this compound can contribute significantly to the development of more environmentally sustainable products. The standardized OECD 301 test methods provide a robust framework for verifying the biodegradability of these and other novel compounds.

References

A Comparative Analysis of Emollient Skin Penetration: Octyl Octanoate vs. Other Common Emollients

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate emollient is a critical factor in the formulation of topical and transdermal drug delivery systems. The ability of an emollient to penetrate the stratum corneum can significantly influence the delivery of active pharmaceutical ingredients (APIs), as well as the sensory characteristics and overall efficacy of the product. This guide provides a comparative analysis of the skin penetration of octyl octanoate against other widely used emollients: isopropyl myristate, caprylic/capric triglyceride, cetearyl alcohol, and dimethicone. The information presented is based on available scientific literature and aims to provide a valuable resource for formulation development.

Executive Summary

Direct comparative studies on the skin penetration of this compound against a broad range of other emollients under identical experimental conditions are limited in the publicly available scientific literature. However, by examining individual studies and physicochemical properties, we can draw inferences about their relative penetration potential. Isopropyl myristate is generally considered a penetration enhancer, while caprylic/capric triglyceride is a rapidly absorbed emollient. Fatty alcohols like cetearyl alcohol are primarily regarded as barrier-stabilizing agents. Dimethicone, a silicone-based polymer, is largely considered to be non-penetrating and forms an occlusive barrier on the skin's surface. The penetration of this compound is expected to be influenced by its lipophilicity and molecular weight, suggesting it would readily partition into the stratum corneum.

Quantitative Data on Emollient Skin Penetration

The following table summarizes available quantitative and qualitative data on the skin penetration of the selected emollients. It is crucial to note that the data is compiled from different studies with varying experimental protocols, which limits direct comparison.

EmollientSkin ModelKey FindingsSource
Octyl Salicylate *Human abdominal skinAverage total absorption of 0.65 ± 0.16% of the applied dose over 48 hours from an oil-in-water emulsion.[1][1]
Isopropyl Myristate Human cadaver skinWhen used as a vehicle for testosterone in a Carbopol gel, a formulation containing 2% IPM showed an 11-fold increase in testosterone flux compared to a formulation without IPM.[2][2]
Caprylic/Capric Triglyceride Porcine ear skinDescribed as an ingredient that is easily absorbed by the skin and can enhance the penetration of other active ingredients.[3] No quantitative data on its own penetration was provided.[3]
Cetearyl Alcohol Not specifiedPrimarily functions as an emollient, emulsifier, and thickener. It helps to form a lightweight, breathable barrier that locks in hydration.[4] Its primary role is not as a penetration enhancer for itself.[4]
Dimethicone Porcine ear skinPre-treatment of the skin with dimethicone almost completely prevented the penetration of a lipophilic fluorescent dye (Nile Red). When applied together, it resulted in a small (about +15%) increase in penetration.[5][5]

*Note: Data for octyl salicylate is provided as a proxy due to the lack of direct quantitative data for this compound in the initial search. Octyl salicylate and this compound are different molecules and will have different penetration profiles.

Detailed Experimental Protocols

The methodologies employed in the cited studies are critical for interpreting the penetration data. A common in vitro method for assessing skin penetration is the use of Franz diffusion cells.

In Vitro Skin Permeation Study using Franz Diffusion Cells

This method is widely used to assess the percutaneous absorption of substances.

  • Skin Preparation: Full-thickness or dermatomed human or animal (e.g., porcine) skin is excised and mounted on the Franz diffusion cell, with the stratum corneum facing the donor compartment. The integrity of the skin barrier is often verified by measuring transepidermal water loss (TEWL) or the permeation of a marker molecule like tritiated water.[6]

  • Diffusion Cell Setup: The Franz diffusion cell consists of a donor chamber, where the test formulation is applied, and a receptor chamber filled with a physiologically relevant fluid (e.g., phosphate-buffered saline) maintained at a constant temperature (typically 32°C) to mimic skin surface temperature. The receptor fluid is continuously stirred to ensure sink conditions.[7][8]

  • Dosing: A precise amount of the formulation containing the test emollient is applied to the skin surface in the donor chamber.[9]

  • Sampling and Analysis: At predetermined time intervals, samples are withdrawn from the receptor fluid and analyzed using a suitable analytical technique (e.g., High-Performance Liquid Chromatography, HPLC) to quantify the amount of the substance that has permeated the skin.[7]

  • Data Analysis: The cumulative amount of the permeated substance is plotted against time, and the steady-state flux (Jss) and permeability coefficient (Kp) are calculated.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for an in vitro skin penetration study using a Franz diffusion cell.

G In Vitro Skin Penetration Workflow (Franz Diffusion Cell) prep_skin Excised Skin (Human or Porcine) mount_skin Mount Skin on Franz Cell prep_skin->mount_skin apply_formulation Apply Test Formulation to Donor Compartment run_exp Incubate at 32°C with Stirring apply_formulation->run_exp collect_samples Collect Samples from Receptor Fluid run_exp->collect_samples analyze_samples Analyze Samples (e.g., HPLC) calc_params Calculate Permeation Parameters (Flux, Permeability Coefficient) analyze_samples->calc_params

Caption: Workflow of an in vitro skin penetration study using a Franz diffusion cell.

Comparative Discussion

Based on the available information, a qualitative comparison of the skin penetration potential of these emollients can be made:

  • This compound: As a fatty acid ester, this compound is lipophilic and has a moderate molecular weight. These properties suggest it will readily partition into the lipid-rich stratum corneum. Its penetration behavior is likely to be similar to other fatty acid esters like isopropyl myristate, though potentially with a different penetration rate due to differences in their chemical structures. Further studies are needed to quantify its penetration profile.

  • Isopropyl Myristate (IPM): IPM is well-documented as a penetration enhancer.[10] It is believed to work by disrupting the highly ordered lipid structure of the stratum corneum, thereby increasing its fluidity and facilitating the permeation of other substances, as well as its own.[11] Studies have shown that IPM can significantly increase the flux of co-administered drugs.[2]

  • Caprylic/Capric Triglyceride: This mixed triester of caprylic and capric acids is derived from coconut oil. It is known for its excellent spreadability and rapid absorption into the skin, leaving a non-greasy feel.[3] While it is considered to enhance the penetration of other actives, its own penetration is primarily within the upper layers of the stratum corneum, where it acts as an effective emollient.[12]

  • Cetearyl Alcohol: This is a mixture of cetyl and stearyl alcohols, which are long-chain fatty alcohols. Fatty alcohols are known to integrate into the lipid bilayers of the stratum corneum, where they can increase the structural order and reinforce the skin's barrier function.[4] Therefore, their primary role is not to penetrate deeply but to reside in the outer layers of the skin to provide emollience and barrier support.

  • Dimethicone: As a silicone polymer, dimethicone has a large molecular size and is generally considered non-comedogenic and non-penetrating. It forms a gas-permeable film on the surface of the skin that helps to reduce water loss.[5] Its effect on the penetration of other molecules can be complex; it may hinder the penetration of some substances by forming a barrier, while for others, it might increase their thermodynamic activity in the formulation, leading to a modest increase in penetration.[5]

Conclusion

The selection of an emollient should be guided by the specific objectives of the formulation. For enhancing the delivery of an active ingredient, an emollient with known penetration-enhancing properties like isopropyl myristate may be a suitable choice. For formulations focused on barrier repair and surface emollience, fatty alcohols such as cetearyl alcohol or occlusive agents like dimethicone would be more appropriate. Caprylic/capric triglyceride offers a good balance of emollience and rapid absorption.

References

Economic Showdown: Synthesizing Octyl Octanoate for Research and Development

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of direct esterification, enzymatic catalysis, and transesterification routes for the synthesis of octyl octanoate reveals a trade-off between traditional, cost-effective methods and modern, sustainable approaches. This guide provides researchers, scientists, and drug development professionals with a comparative overview of the economic and experimental factors associated with each synthetic pathway.

This compound, an ester with applications in the pharmaceutical, cosmetic, and food industries, can be synthesized through various chemical routes. The choice of synthesis method often depends on a balance of factors including cost, yield, reaction conditions, and environmental impact. This comparative guide delves into the economic viability of three primary synthetic routes: conventional direct esterification, lipase-catalyzed enzymatic synthesis, and transesterification.

At a Glance: Economic and Performance Comparison

To facilitate a clear comparison, the following table summarizes the key quantitative data for each synthetic route. The values presented are based on a combination of literature data and supplier pricing, and may vary depending on specific experimental conditions and scale.

ParameterDirect EsterificationEnzymatic SynthesisTransesterification
Yield (%) 75-95%[1]51-99.5%[2][3]~90-99%[4]
Reaction Time (h) 2-10[1]1-24[2][5]1-24[4][6]
Temperature (°C) 70-120[1][7]30-70[2][5]65-120[8][9]
Catalyst Sulfuric AcidImmobilized Lipase B from Candida antarctica (CALB)Titanium-based catalyst (e.g., Titanium (IV) isopropoxide)
Catalyst Loading >0.1 mol/mol of carboxylic acid[1]1-10 wt% of substrates1-3 wt% of oil[4]
Raw Material Cost LowHigh (due to enzyme cost)Moderate
Energy Consumption High (due to higher temperatures)Low to ModerateModerate
Downstream Processing Moderate (neutralization, washing, distillation)Complex (enzyme recovery and reuse)Moderate (catalyst and byproduct removal)
Environmental Impact High (corrosive acid, potential for byproducts)Low (biodegradable catalyst, milder conditions)Moderate (depends on catalyst and solvent)

In-Depth Analysis of Synthetic Routes

Direct Esterification: The Traditional Workhorse

Direct esterification, specifically the Fischer-Speier esterification, is a long-established and widely used method for producing esters. This reaction involves the direct reaction of a carboxylic acid (octanoic acid) with an alcohol (1-octanol) in the presence of a strong acid catalyst, typically sulfuric acid.[10] The reaction is reversible and requires the removal of water to drive the equilibrium towards the product.

Economic Considerations: The primary economic advantage of direct esterification lies in the low cost of the catalyst, sulfuric acid.[11][12][13][14] However, this method often requires high reaction temperatures, leading to higher energy consumption.[15][16][17] Downstream processing can also contribute significantly to the overall cost, involving neutralization of the acid catalyst, extensive washing to remove impurities, and distillation to purify the final product.[10] Corrosion of equipment due to the strong acid is another factor to consider in long-term production.[18]

Enzymatic Synthesis: The Green Alternative

Enzymatic synthesis, utilizing lipases as biocatalysts, has emerged as a more sustainable and selective alternative to conventional chemical methods.[5] Immobilized lipases, such as Candida antarctica lipase B (CALB), are often preferred as they can be easily recovered and reused, reducing the overall catalyst cost over multiple cycles.[12][13][19] This method operates under much milder reaction conditions, significantly lowering energy consumption.[2]

Economic Considerations: The main economic hurdle for enzymatic synthesis is the high initial cost of the lipase catalyst.[12][13][19] While enzyme immobilization and reuse can mitigate this cost over time, the initial investment is substantial. The activity and stability of the enzyme over multiple cycles are critical factors in determining the long-term economic viability. Downstream processing for enzymatic reactions focuses on the efficient recovery of the enzyme without denaturation, which can add complexity to the overall process.

Transesterification: A Balanced Approach

Transesterification offers a middle ground between the harsh conditions of direct esterification and the high cost of enzymatic synthesis. This method involves the reaction of an ester (e.g., a fatty acid methyl ester) with an alcohol (1-octanol) in the presence of a catalyst, which can be acidic, basic, or a transition metal compound. Titanium-based catalysts are often employed for their high activity and selectivity.[20][21][22][23]

Economic Considerations: The cost of titanium-based catalysts is generally lower than that of lipase enzymes but higher than sulfuric acid.[20][21][22][23] The reaction conditions are typically milder than direct esterification, leading to lower energy consumption.[8][9] The process can offer high yields and selectivity, potentially simplifying downstream purification.[4] Catalyst recovery and reuse are also feasible, contributing to improved process economics.

Experimental Protocols

Protocol 1: Direct Esterification using Sulfuric Acid
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine octanoic acid (1.0 mol), 1-octanol (1.2 mol), and toluene (as an azeotropic solvent).

  • Catalyst Addition: Slowly add concentrated sulfuric acid (0.1 mol) to the reaction mixture with constant stirring.

  • Reaction: Heat the mixture to reflux (approximately 110-120°C) and collect the water formed in the Dean-Stark trap. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 2-4 hours.

  • Work-up: After cooling to room temperature, carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • Extraction: Transfer the mixture to a separatory funnel and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude this compound can be further purified by vacuum distillation.

Protocol 2: Enzymatic Synthesis using Immobilized CALB
  • Reaction Setup: In a temperature-controlled shaker, combine octanoic acid (1.0 mol) and 1-octanol (1.0 mol) in a solvent-free system or in a minimal amount of an organic solvent like n-hexane.

  • Enzyme Addition: Add immobilized Candida antarctica lipase B (Novozym® 435, 5-10% by weight of the total substrates).

  • Reaction: Incubate the mixture at 40-60°C with continuous shaking (e.g., 200 rpm) for 24 hours. Monitor the conversion of octanoic acid by GC analysis of withdrawn samples.

  • Enzyme Recovery: After the reaction, separate the immobilized enzyme from the reaction mixture by filtration. The enzyme can be washed with a suitable solvent (e.g., hexane) and dried for reuse.

  • Purification: The liquid phase, containing this compound, can be purified by vacuum distillation to remove any unreacted starting materials.

Protocol 3: Transesterification using a Titanium-based Catalyst
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine a fatty acid methyl ester (e.g., methyl octanoate, 1.0 mol) and 1-octanol (1.5 mol).

  • Catalyst Addition: Add a titanium-based catalyst, such as titanium (IV) isopropoxide (1-2 mol%), to the mixture.

  • Reaction: Heat the reaction mixture to 100-120°C with stirring. The lower boiling point alcohol (methanol) generated during the reaction can be removed by distillation to drive the equilibrium towards the product. Monitor the reaction progress by GC.

  • Catalyst Removal: After the reaction is complete, the catalyst can be removed by filtration or by washing the reaction mixture with a dilute acid solution followed by water.

  • Purification: The resulting this compound can be purified by vacuum distillation.

Logical Workflow for Economic Comparison

The following diagram illustrates the decision-making process and workflow for comparing the economic viability of the different synthetic routes for this compound.

Economic_Comparison_Workflow Economic Comparison Workflow for this compound Synthesis cluster_Inputs Inputs cluster_Routes Synthetic Routes cluster_Analysis Economic Analysis cluster_Output Output Raw_Materials Raw Materials (Octanoic Acid, Octanol, etc.) Direct_Esterification Direct Esterification Raw_Materials->Direct_Esterification Enzymatic_Synthesis Enzymatic Synthesis Raw_Materials->Enzymatic_Synthesis Transesterification Transesterification Raw_Materials->Transesterification Catalysts Catalysts (H2SO4, Lipase, Ti-based) Catalysts->Direct_Esterification Catalysts->Enzymatic_Synthesis Catalysts->Transesterification Energy Energy (Heating, Cooling) Energy->Direct_Esterification Energy->Enzymatic_Synthesis Energy->Transesterification Labor Labor & Equipment Labor->Direct_Esterification Labor->Enzymatic_Synthesis Labor->Transesterification Cost_Analysis Cost Analysis (Raw Materials, Catalyst, Energy, Downstream) Direct_Esterification->Cost_Analysis Performance_Analysis Performance Analysis (Yield, Reaction Time, Purity) Direct_Esterification->Performance_Analysis Sustainability_Analysis Sustainability Analysis (Environmental Impact, Safety) Direct_Esterification->Sustainability_Analysis Enzymatic_Synthesis->Cost_Analysis Enzymatic_Synthesis->Performance_Analysis Enzymatic_Synthesis->Sustainability_Analysis Transesterification->Cost_Analysis Transesterification->Performance_Analysis Transesterification->Sustainability_Analysis Optimal_Route Selection of Optimal Synthetic Route Cost_Analysis->Optimal_Route Performance_Analysis->Optimal_Route Sustainability_Analysis->Optimal_Route

Caption: Workflow for the economic comparison of this compound synthesis routes.

Conclusion

The selection of an optimal synthetic route for this compound is a multifaceted decision that requires careful consideration of economic, performance, and sustainability factors.

  • Direct esterification remains a viable option for large-scale production where low raw material costs are a primary driver, and the associated environmental and safety concerns can be effectively managed.

  • Enzymatic synthesis presents a compelling "green" alternative, particularly for applications where high purity and sustainability are paramount, and the higher initial catalyst cost can be offset by reusability and reduced energy consumption.

  • Transesterification offers a balanced profile, providing a compromise between the cost-effectiveness of traditional methods and the milder, more selective nature of enzymatic processes.

For researchers and drug development professionals, the choice will ultimately depend on the specific requirements of their application, including the desired scale of production, purity specifications, and the priority placed on sustainable and environmentally friendly processes. This guide provides a foundational framework for making an informed decision based on a thorough economic and experimental comparison.

References

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This guide provides a comparative toxicological overview of octyl octanoate and a series of structurally related alkyl esters. Primarily used as emollients, solvents, and fragrance components in cosmetics and pharmaceutical formulations, a clear understanding of their relative safety profiles is crucial for formulation development and risk assessment. This document summarizes key toxicological endpoints, including acute oral and dermal toxicity, skin and eye irritation, and genotoxicity. Data is presented in a comparative format, and standardized experimental protocols are detailed to provide context for the presented values.

Comparative Toxicological Data

The following table summarizes the available quantitative toxicological data for this compound and selected related esters. The data has been compiled from safety data sheets, regulatory assessments, and peer-reviewed literature. A clear trend of decreasing acute oral toxicity (i.e., increasing LD50) is observed as the alkyl chain length of the alcohol moiety increases from methyl to ethyl.

Compound Structure CAS No. Acute Oral LD50 (Rat) Acute Dermal LD50 (Rabbit) Skin Irritation (Human/Rabbit) Eye Irritation (Rabbit) Genotoxicity (Ames Test)
Methyl Octanoate CH₃(CH₂)₆COOCH₃111-11-5>2,000 - 10,080 mg/kg[1][2]No data availableIrritant (Category 2)[3]Irritant (Category 2B)[3]No data available
Ethyl Octanoate CH₃(CH₂)₆COOCH₂CH₃106-32-125,960 mg/kg[4][5][6]>5,000 mg/kgNon-irritatingMildly irritating[7]Negative[4]
This compound CH₃(CH₂)₆COOCH₂(CH₂)₇CH₃2306-88-9>8,000 ml/kg (est.)[8]No data availableNon-irritating to mildly irritating[8]Non-irritating[8]Not expected to be genotoxic[9]
2-Ethylhexyl Octanoate CH₃(CH₂)₆COOCH₂(CH(C₂H₅))(CH₂)₃CH₃63321-70-0>2,000 mg/kg>2,000 mg/kgPotential irritantNo data availableNo data available

Note: Data is aggregated from multiple sources and testing conditions may vary. LD50 values are a measure of acute toxicity; a higher value indicates lower toxicity.

Experimental Protocols

The toxicological data presented in this guide are predominantly derived from studies following internationally recognized guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD). Below are summaries of the key experimental methodologies.

Acute Oral Toxicity (OECD 401/420)

This test evaluates the adverse effects occurring after a single oral administration of a substance[10][11][12][13].

  • Species: Typically conducted in rats.

  • Procedure: A single dose of the test substance is administered by gavage to a group of fasted animals. Several dose levels are used to identify the median lethal dose (LD50), which is the statistically estimated dose expected to cause mortality in 50% of the tested animals[10].

  • Observations: Animals are observed for up to 14 days for signs of toxicity and mortality. Body weight changes are recorded, and a gross necropsy is performed on all animals at the end of the study[12].

  • Modern Alternatives: The traditional LD50 test (OECD 401) has largely been replaced by alternative methods like the Fixed Dose Procedure (OECD 420) that use fewer animals and rely on clear signs of toxicity rather than mortality as the primary endpoint[11].

Acute Dermal Toxicity (OECD 402)

This guideline assesses the potential for a substance to cause toxicity from a single, short-term dermal exposure[14][15][16][17][18].

  • Species: Commonly uses rats or rabbits.

  • Procedure: The test substance is applied uniformly over a shaved area of skin (approximately 10% of the body surface) for 24 hours, typically under a porous gauze dressing[15][18].

  • Observations: Animals are observed for 14 days for signs of toxicity and skin reactions at the application site. The dermal LD50 is calculated based on mortality rates[18].

Skin Irritation (In Vivo & In Vitro)

This test determines the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage[9][19][20][21][22].

  • Species: Albino rabbit.

  • Procedure: A small amount (0.5 mL of liquid or 0.5 g of solid) of the test substance is applied to a patch of shaved skin for a 4-hour exposure period[9].

  • Scoring: The skin is examined for erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal. The severity of the reactions is scored on a numerical scale[19].

This modern, animal-free method is used to identify chemicals capable of inducing skin irritation[23][24][25][26][27].

  • Test System: Utilizes a three-dimensional, lab-grown model of human epidermis (Reconstructed Human Epidermis, RhE) that mimics the upper layers of human skin[27].

  • Procedure: The test chemical is applied topically to the RhE tissue. After a defined exposure and incubation period, the viability of the skin cells is measured[24][27].

  • Endpoint: Cell viability is typically assessed using a colorimetric assay (e.g., MTT assay). A reduction in cell viability below a certain threshold (≤ 50%) indicates the substance is an irritant[24][26].

Acute Eye Irritation (OECD 405)

This study evaluates the potential of a substance to produce irritation or damage upon application to the eye[28][29][30][31][32].

  • Species: Albino rabbit.

  • Procedure: A single dose of the test substance is applied into the conjunctival sac of one eye. The other eye remains untreated and serves as a control[29][31].

  • Scoring: The eyes are examined at 1, 24, 48, and 72 hours post-application. Lesions of the cornea, iris, and conjunctiva are scored to evaluate the degree of irritation[30].

Genotoxicity: Bacterial Reverse Mutation (Ames) Test (OECD 471)

This widely used in vitro assay screens for the mutagenic potential of chemicals, i.e., their ability to cause genetic mutations[33][34][35].

  • Test System: Uses specific strains of bacteria (Salmonella typhimurium and Escherichia coli) that have a pre-existing mutation rendering them unable to synthesize an essential amino acid (e.g., histidine)[33].

  • Principle: The test evaluates whether the chemical can cause a reverse mutation, restoring the gene's function and allowing the bacteria to grow on a medium lacking the amino acid[36][35].

  • Procedure: Bacteria are exposed to the test substance, with and without an external metabolic activation system (to mimic mammalian metabolism), and plated on a minimal agar medium. A significant increase in the number of revertant colonies compared to the control indicates a positive (mutagenic) result[33][34].

Visualized Protocols and Relationships

To further clarify the experimental processes and structure-activity relationships, the following diagrams are provided.

experimental_workflow cluster_prep Tissue Preparation cluster_exposure Chemical Exposure cluster_analysis Viability Assessment cluster_result Data Interpretation p1 Receive RhE Tissues p2 Pre-incubate Tissues (37°C, 5% CO2) p1->p2 e1 Apply Test Chemical (Topical, triplicate tissues) p2->e1 e2 Apply Controls (Negative & Positive) e3 Incubate (60 minutes) e1->e3 e2->e3 e4 Wash & Post-incubate (~24-42 hours) e3->e4 a1 Incubate with MTT (3 hours) e4->a1 a2 Extract Formazan Dye a1->a2 a3 Measure Optical Density (Spectrophotometer) a2->a3 r1 Calculate % Viability vs. Negative Control a3->r1 r2 Classification r1->r2

References

Comparative Occlusivity of Octyl Octanoate on Skin: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the occlusive properties of excipients is paramount in formulating effective topical and transdermal delivery systems. This guide provides a comparative analysis of the occlusivity of octyl octanoate, a common emollient ester, against other alternatives, supported by experimental data and detailed methodologies.

Introduction to Skin Occlusion

Occlusive agents form a physical barrier on the stratum corneum, the outermost layer of the skin. This barrier reduces the rate of transepidermal water loss (TEWL), leading to increased hydration of the skin.[1] Improved skin hydration can enhance the penetration of active pharmaceutical ingredients (APIs) and improve the overall sensory feel of a topical product. The primary method for quantifying occlusivity is the measurement of TEWL, where a lower TEWL value indicates a higher degree of occlusion.[1]

Comparative Occlusivity of Emollient Classes

For a comprehensive comparison, the following table summarizes the general occlusive properties of different classes of emollients:

Emollient ClassExamplesGeneral OcclusivityKey Characteristics
Hydrocarbons Petrolatum, Mineral OilHighHighly effective at reducing TEWL, can feel greasy.
Silicones Dimethicone, CyclomethiconeModerateForm a breathable, non-greasy film; provide a silky skin feel.
Fatty Acid Esters This compound , Isopropyl Myristate, Caprylic/Capric TriglycerideModerateGood film-formers, offer a range of sensory profiles from light to rich.[5]
Fatty Alcohols Cetyl Alcohol, Stearyl AlcoholLow to ModeratePrimarily used as thickeners and co-emulsifiers, contribute to a product's body.
Vegetable Oils Sunflower Oil, Jojoba Oil, Olive OilLow to ModerateOffer additional benefits from their fatty acid composition, can be prone to oxidation.

Mechanism of Action: Skin Occlusion

The primary mechanism by which occlusive agents like this compound reduce TEWL is by forming a hydrophobic film on the skin's surface. This film impedes the evaporation of water from the stratum corneum.

cluster_0 Mechanism of Skin Occlusion A Topical Application of This compound B Formation of a Hydrophobic Film on Stratum Corneum A->B C Impedance of Water Evaporation B->C D Reduced Transepidermal Water Loss (TEWL) C->D E Increased Skin Hydration D->E

Mechanism of action for skin occlusion.

Experimental Protocol: In Vivo Occlusivity Assessment via TEWL

The following is a detailed methodology for a key experiment to assess the occlusive properties of a test substance like this compound.

Objective: To quantify the reduction in Transepidermal Water Loss (TEWL) following the topical application of this compound compared to a positive control (e.g., petrolatum) and a negative control (untreated skin).

Subjects: A panel of healthy human volunteers with no known skin conditions on the test sites (typically the volar forearm).

Materials and Equipment:

  • Test substance: this compound

  • Positive control: Petrolatum

  • TEWL measurement device (e.g., Tewameter®)

  • Skin cleansing solution (e.g., mild, non-residue soap)

  • Standardized application tools (e.g., micropipette or syringe)

  • Climate-controlled room (stable temperature and humidity)

Procedure:

  • Acclimatization: Subjects acclimate in a climate-controlled room for at least 30 minutes before measurements.

  • Baseline Measurement: Three baseline TEWL readings are taken from each designated test site on the volar forearm.

  • Product Application: A standardized amount of the test substance (e.g., 2 mg/cm²) and the positive control are applied to their respective test sites. One site remains untreated as the negative control.

  • Post-Application Measurements: TEWL measurements are taken from all test sites at specified time points (e.g., 1, 2, 4, and 6 hours post-application).

  • Data Analysis: The percentage reduction in TEWL for the treated sites is calculated relative to the baseline and the untreated control site.

cluster_1 In Vivo TEWL Experimental Workflow F Subject Acclimatization G Baseline TEWL Measurement F->G H Topical Application (Test Substance & Controls) G->H I Post-Application TEWL Measurements (Time Points) H->I J Data Analysis & Calculation of TEWL Reduction I->J

Workflow for in vivo TEWL measurement.

Conclusion

This compound, as a fatty acid ester, is expected to exhibit moderate occlusive properties, contributing to skin hydration by reducing transepidermal water loss. While it may not provide the same level of occlusion as petrolatum, it offers a more favorable sensory profile, which is a critical consideration in cosmetic and pharmaceutical formulations. For definitive quantitative data, an in vivo study measuring TEWL reduction, as outlined in the experimental protocol, is recommended. This will allow for a direct comparison of this compound's occlusivity against other benchmark ingredients, enabling informed decisions in product development.

References

A Comparative Guide to Octyl Octanoate as a Food Additive

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of octyl octanoate as a food additive, offering a comparative analysis with viable alternatives. The information is intended to assist researchers, scientists, and professionals in the field of drug development in making informed decisions regarding the selection and application of flavoring agents. All quantitative data is summarized in tables for ease of comparison, and detailed experimental protocols for key toxicological studies are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams.

Regulatory and Safety Profile of this compound

This compound is a fatty acid ester used as a flavoring agent in various food products. It is recognized for its fruity and floral aroma. The safety of this compound for its intended use in food has been evaluated by international regulatory bodies.

The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated this compound and concluded that there is "no safety concern at current levels of intake when used as a flavouring agent"[1][2]. Similarly, in the United States, this compound is listed by the Flavor and Extract Manufacturers Association (FEMA) as a Generally Recognized as Safe (GRAS) substance (FEMA Number: 2811)[3]. It is also included in the Code of Federal Regulations (CFR) Title 21, Part 172.515 as a synthetic flavoring substance permitted for direct addition to food for human consumption[4].

While a specific Acceptable Daily Intake (ADI) or No-Observed-Adverse-Effect-Level (NOAEL) for this compound is not explicitly stated in the readily available literature, the consensus from regulatory bodies indicates a high margin of safety at typical use levels.

Comparison with Alternative Flavoring Agents

Several other alkyl octanoates are used as flavoring agents and can be considered alternatives to this compound. This section compares the safety and regulatory status of ethyl octanoate, hexyl octanoate, and nonyl octanoate.

Table 1: Comparison of Regulatory and Safety Information for this compound and Alternatives

FeatureThis compoundEthyl OctanoateHexyl OctanoateNonyl Octanoate
FEMA GRAS Number 2811[3]2449[5]2575[6]2790[7][8]
JECFA Evaluation No safety concern at current levels of intake[1][2]No safety concern at current levels of intake[5][9]No safety concern at current levels of intake[6]No safety concern at current levels of intake[7][10]
US FDA Regulation 21 CFR 172.515[4]21 CFR 172.515[5]21 CFR 172.515[6]21 CFR 172.515[7]
Oral LD50 (Rat) Not readily available25.96 g/kg[9]Not readily availableNot readily available
Genotoxicity No significant concerns reported.Negative in Ames test and chromosomal aberration test[9].Not expected to be genotoxic[11].No significant concerns reported.

Experimental Protocols for Key Toxicological Studies

To ensure the safety of food additives, rigorous toxicological studies are conducted. The following are detailed methodologies for two key experiments commonly cited in safety assessments.

Repeated Dose 90-Day Oral Toxicity Study in Rodents (Based on OECD Guideline 408)

This study provides information on the potential adverse effects of a substance following prolonged and repeated oral exposure.

  • Test System: Typically, Wistar or Sprague-Dawley rats are used. At the start of the study, the animals are young and healthy, usually 5-6 weeks old.

  • Group Size: At least 10 male and 10 female animals per dose group.

  • Dosage: At least three dose levels are used, plus a control group. The highest dose is selected to induce some toxic effects but not mortality. The lowest dose should not produce any evidence of toxicity. A limit test at 1000 mg/kg body weight/day may be performed if no effects are expected.

  • Administration: The test substance is administered orally, typically by gavage, or mixed in the diet or drinking water, seven days a week for 90 days.

  • Observations:

    • Clinical Signs: Animals are observed daily for any signs of toxicity.

    • Body Weight and Food/Water Consumption: Recorded weekly.

    • Hematology and Clinical Biochemistry: Blood samples are collected at the end of the study for analysis of parameters such as red and white blood cell counts, hemoglobin, and liver and kidney function markers.

    • Ophthalmological Examination: Conducted before the start and at the end of the study.

    • Pathology: At the end of the 90-day period, all animals are euthanized, and a full necropsy is performed. Organs are weighed, and tissues are examined microscopically.

In Vitro Mammalian Cell Gene Mutation Test (Based on OECD Guideline 476)

This test is used to detect gene mutations induced by chemical substances in cultured mammalian cells.

  • Test System: Commonly used cell lines include Chinese hamster ovary (CHO), Chinese hamster lung (V79), or mouse lymphoma (L5178Y) cells.

  • Method: The assay often utilizes the hypoxanthine-guanine phosphoribosyltransferase (HPRT) locus.

  • Procedure:

    • Treatment: Cell cultures are exposed to the test substance, both with and without an external metabolic activation system (e.g., a liver S9 fraction), for a defined period (typically 3-6 hours).

    • Expression Period: After treatment, the cells are cultured in a growth medium for a period to allow for the expression of any induced mutations (typically 7-9 days).

    • Mutant Selection: The cells are then cultured in a selective medium containing a cytotoxic agent, such as 6-thioguanine (for the HPRT assay). Normal cells will be killed by the selective agent, while mutant cells that have lost the function of the target gene will survive and form colonies.

    • Data Analysis: The number of mutant colonies is counted, and the mutation frequency is calculated relative to the number of surviving cells.

Visualizing Biological and Experimental Processes

Metabolic Pathway of this compound

This compound, being an ester of a fatty acid and a fatty alcohol, is expected to be hydrolyzed in the body into its constituent parts: octanoic acid (a fatty acid) and octanol (a fatty alcohol). These are then further metabolized through normal fatty acid and alcohol metabolic pathways.

This compound This compound Esterases Esterases This compound->Esterases Octanoic Acid Octanoic Acid Esterases->Octanoic Acid Octanol Octanol Esterases->Octanol Beta-Oxidation Beta-Oxidation Octanoic Acid->Beta-Oxidation Alcohol Dehydrogenase Alcohol Dehydrogenase Octanol->Alcohol Dehydrogenase Acetyl-CoA Acetyl-CoA Beta-Oxidation->Acetyl-CoA Octanal Octanal Alcohol Dehydrogenase->Octanal Aldehyde Dehydrogenase Aldehyde Dehydrogenase Octanal->Aldehyde Dehydrogenase Aldehyde Dehydrogenase->Octanoic Acid

Caption: Predicted metabolic pathway of this compound.

Experimental Workflow for a 90-Day Oral Toxicity Study

The following diagram illustrates the key stages of a 90-day repeated dose oral toxicity study.

cluster_pre Pre-Study cluster_study 90-Day Dosing Period cluster_post Post-Study Analysis Animal Acclimatization Animal Acclimatization Group Assignment Group Assignment Animal Acclimatization->Group Assignment Pre-treatment Observations Pre-treatment Observations Group Assignment->Pre-treatment Observations Daily Dosing Daily Dosing Pre-treatment Observations->Daily Dosing Daily Clinical Observations Daily Clinical Observations Daily Dosing->Daily Clinical Observations Weekly Body Weight Weekly Body Weight Daily Dosing->Weekly Body Weight Weekly Food Consumption Weekly Food Consumption Daily Dosing->Weekly Food Consumption Blood Collection Blood Collection Weekly Food Consumption->Blood Collection Necropsy Necropsy Blood Collection->Necropsy Organ Weight Measurement Organ Weight Measurement Necropsy->Organ Weight Measurement Histopathology Histopathology Organ Weight Measurement->Histopathology

Caption: Workflow of a 90-day oral toxicity study.

Logical Relationship of Food Additive Safety Assessment

The safety assessment of a food additive is a multi-faceted process involving various data points that contribute to the final regulatory decision.

Chemical Identity Chemical Identity Toxicological Studies Toxicological Studies Chemical Identity->Toxicological Studies Exposure Assessment Exposure Assessment Chemical Identity->Exposure Assessment Safety Evaluation Safety Evaluation Toxicological Studies->Safety Evaluation Exposure Assessment->Safety Evaluation Regulatory Decision Regulatory Decision Safety Evaluation->Regulatory Decision

Caption: Key elements of a food additive safety assessment.

Conclusion

Based on the available scientific evidence and the evaluations by reputable international bodies, this compound is considered safe for its intended use as a flavoring agent in food. Its toxicological profile, along with that of similar alkyl octanoates, demonstrates a low level of concern at current consumption levels. The detailed experimental protocols and visualized pathways provided in this guide offer a robust framework for understanding the validation process of food additives like this compound. Researchers and professionals can confidently use this information to support their own assessments and product development endeavors.

References

Safety Operating Guide

A Step-by-Step Guide to the Proper Disposal of Octyl Octanoate in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper management and disposal of chemical waste are paramount to ensuring a safe and compliant laboratory environment. This guide provides detailed, step-by-step procedures for the safe disposal of octyl octanoate, a common fragrance and flavoring agent. Adherence to these guidelines is essential for minimizing environmental impact and safeguarding personnel.

Essential Safety and Handling Information

Before handling this compound, it is crucial to be aware of its properties and the necessary safety precautions. Always consult the Safety Data Sheet (SDS) for the most comprehensive information.

Personal Protective Equipment (PPE):

  • Eye Protection: Always wear safety glasses or goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required.

  • Skin Protection: Wear a lab coat or other protective clothing to prevent skin contact.

Handling and Storage:

  • Wash hands thoroughly after handling.

  • Keep the container tightly closed and store it in a cool, dry, and well-ventilated area.

  • Keep away from heat, sparks, open flames, and other ignition sources as it is a combustible liquid.[1][2]

  • Incompatible with strong oxidizing agents and strong bases.

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of this compound:

PropertyValue
Molecular Formula C₁₆H₃₂O₂
Molecular Weight 256.42 g/mol
Appearance Colorless liquid[1]
Odor Aromatic, fruity, coconut-like[1]
Melting Point -18 °C
Boiling Point 307 °C
Density 0.859 g/mL at 25 °C
Flash Point 86 °C (186.8 °F)[1]
Autoignition Temperature 268 °C (514.4 °F)[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with federal, state, and local regulations. The following is a general protocol for laboratories:

1. Waste Identification and Classification:

  • Hazard Assessment: Based on its properties, this compound is classified as a combustible liquid (Category 4).[2] It is not typically considered acutely toxic, but it should be handled with care.
  • Waste Stream Determination: In a laboratory setting, this compound waste should be treated as chemical waste. Do not dispose of it down the drain or in regular trash.

2. Waste Segregation and Collection:

  • Designated Waste Container: Use a dedicated, properly labeled waste container for liquid chemical waste. The container should be made of a material compatible with this compound.
  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" (or as required by your institution), the full chemical name "this compound," and the associated hazards (e.g., "Combustible").
  • Avoid Mixing: Do not mix this compound with other incompatible waste materials.

3. Container Management:

  • Keep Closed: Always keep the waste container securely closed when not in use to prevent the release of vapors.
  • Storage Location: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be well-ventilated and away from sources of ignition.

4. Arranging for Disposal:

  • Contact Environmental Health and Safety (EHS): When the waste container is full or needs to be removed, contact your institution's EHS department or the designated chemical waste management provider.
  • Provide Information: Be prepared to provide information about the contents of the waste container.
  • Follow Institutional Procedures: Adhere to your institution's specific procedures for waste pickup and disposal. This may involve completing a waste manifest or using a specific online system.

5. Spill Management:

  • Small Spills: In the event of a small spill, absorb the liquid with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal as chemical waste.
  • Large Spills: For larger spills, evacuate the area and contact your institution's emergency response team or EHS.
  • Ventilation: Ensure adequate ventilation of the spill area.
  • Eliminate Ignition Sources: Remove all sources of ignition from the vicinity of the spill.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound in a laboratory setting.

Octyl_Octanoate_Disposal_Workflow cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal start Start: this compound to be Disposed identify Identify Hazards (Combustible Liquid) start->identify ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) identify->ppe container Select Labeled Chemical Waste Container ppe->container transfer Transfer Waste to Container container->transfer seal Securely Seal Container transfer->seal storage Store in Designated Satellite Accumulation Area seal->storage check_full Is Container Full? storage->check_full check_full->storage No contact_ehs Contact Environmental Health & Safety (EHS) check_full->contact_ehs Yes pickup Arrange for Professional Waste Pickup contact_ehs->pickup end End: Proper Disposal pickup->end

Caption: Workflow for the proper disposal of this compound.

By following these procedures and the accompanying workflow, laboratory personnel can ensure the safe and compliant disposal of this compound, contributing to a culture of safety and environmental responsibility.

References

Personal protective equipment for handling Octyl octanoate

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Octyl Octanoate

This guide provides crucial safety and logistical information for laboratory professionals, including researchers, scientists, and drug development experts, who handle this compound. Adherence to these procedures is vital for ensuring a safe laboratory environment.

Personal Protective Equipment (PPE)

The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against potential exposure to this compound. While it is not classified as a highly hazardous substance, proper PPE is mandatory to prevent skin and eye contact.

Scenario Required Personal Protective Equipment
Routine Laboratory Use Eye Protection: Safety glasses with side shields or goggles.[1][2] Hand Protection: Chemical-resistant gloves (e.g., Nitrile rubber).[1][2] Skin and Body Protection: Laboratory coat.[2]
Spill Cleanup Eye Protection: Tight-sealing safety goggles or a face shield.[2][3] Hand Protection: Impervious, chemical-resistant gloves (e.g., Viton™, Nitrile rubber).[2][4] Skin and Body Protection: Chemical-resistant apron or coveralls over a lab coat.[2][3] Respiratory Protection: Generally not required if ventilation is adequate. In case of high vapor concentrations or insufficient ventilation, an appropriate respirator may be necessary.[2]
Emergency Situations (e.g., large spill, fire) Eye Protection: Full-face shield and goggles.[2][3] Hand Protection: Heavy-duty, chemical-resistant gloves.[2][3] Skin and Body Protection: Full chemical-resistant suit.[3] Respiratory Protection: Self-contained breathing apparatus (SCBA) may be required depending on the scale of the incident.[3]

Operational Plan for Safe Handling

A systematic approach to handling this compound, from receipt to use, minimizes the risk of exposure and accidents.

Receiving and Storage
  • Inspection: Upon receipt, inspect the container for any signs of damage or leakage.

  • Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[5] It is classified as a combustible liquid, so it must be stored away from heat, sparks, open flames, and strong oxidizing agents.[1][5][6]

General Handling and Use
  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.

  • Hygiene: Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[5][7]

  • Avoid Contact: Avoid contact with skin and eyes.[8][9] In case of accidental contact, follow the first-aid measures outlined below.

First-Aid Measures
  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[5] If eye irritation persists, seek medical attention.[5]

  • Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing.[5]

  • Inhalation: Move the individual to fresh air.[5][10] If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[5]

  • Ingestion: Clean the mouth with water and seek medical attention.[5] Do not induce vomiting.[7]

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Collection
  • Collect waste this compound and any materials used for spill cleanup (e.g., absorbent pads, contaminated gloves) in a dedicated, properly labeled, and sealed container.[6][7]

Waste Disposal
  • Dispose of the waste in accordance with all applicable federal, state, and local regulations.[5][7] Do not pour it down the drain or dispose of it with general laboratory trash.

  • Consult your institution's environmental health and safety (EHS) department for specific guidance on chemical waste disposal.

Chemical Spill Response Workflow

The following diagram outlines the step-by-step procedure for responding to a spill of this compound.

Spill_Response_Workflow cluster_Initial_Actions Immediate Response cluster_Spill_Containment Containment & Cleanup cluster_Final_Steps Post-Cleanup Alert Alert others in the area Evacuate Evacuate the immediate vicinity Alert->Evacuate Ignition Remove all ignition sources Evacuate->Ignition Ventilate Ensure proper ventilation Ignition->Ventilate PPE Don appropriate PPE Ventilate->PPE Contain Contain the spill with inert absorbent material PPE->Contain Collect Collect absorbed material into a sealed container Contain->Collect Decontaminate Decontaminate the spill area Collect->Decontaminate Dispose Dispose of waste according to regulations Decontaminate->Dispose Report Report the incident to the supervisor/EHS Dispose->Report

Caption: Workflow for handling an this compound spill.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.